Product packaging for N-Ethyl-O-toluenesulfonamide(Cat. No.:CAS No. 1077-56-1)

N-Ethyl-O-toluenesulfonamide

Cat. No.: B095033
CAS No.: 1077-56-1
M. Wt: 199.27 g/mol
InChI Key: NATWUQFQFMZVMT-UHFFFAOYSA-N
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Description

N-Ethyl-O-toluenesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B095033 N-Ethyl-O-toluenesulfonamide CAS No. 1077-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-methylbenzenesulfonamide
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InChI

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NATWUQFQFMZVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID5052416
Record name N-Ethyltoluene-2-sulphonamide
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Molecular Weight

199.27 g/mol
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Physical Description

Liquid
Record name Benzenesulfonamide, N-ethyl-2-methyl-
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CAS No.

1077-56-1
Record name N-Ethyl-o-toluenesulfonamide
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Record name Benzenesulfonamide, N-ethyl-2-methyl-
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Record name N-ethyltoluene-2-sulphonamide
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Record name N-ETHYL-O-TOLUENESULFONAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Ethyl-O-toluenesulfonamide. It includes a summary of its quantitative data, a general experimental protocol for its synthesis, and a visualization of its key attributes and applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Structure

This compound, with the IUPAC name N-ethyl-2-methylbenzenesulfonamide, is an organic compound belonging to the sulfonamide class.[1] Its chemical structure consists of an ethyl group attached to the nitrogen atom of a sulfonamide functional group, which is, in turn, bonded to a toluene ring at the ortho position. The CAS number for the ortho isomer is 1077-56-1.[1] It is important to distinguish this from the para isomer (N-Ethyl-p-toluenesulfonamide, CAS 80-39-7) and the mixture of ortho and para isomers (N-Ethyl-o/p-toluenesulfonamide, CAS 8047-99-2).[1][2]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N-ethyl-2-methylbenzenesulfonamide[1]
Molecular Formula C₉H₁₃NO₂S[1]
Molecular Weight 199.27 g/mol [1]
CAS Number 1077-56-1[1]
InChI InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3[1]
InChIKey NATWUQFQFMZVMT-UHFFFAOYSA-N[1]
SMILES CCNS(=O)(=O)C1=CC=CC=C1C[1]

Physical Properties

This compound is typically a viscous, slightly yellow liquid at room temperature.[1] Its physical properties can vary slightly depending on the isomeric purity. A summary of its key physical properties is presented in Table 2.

Table 2: Physical Properties of this compound

PropertyValueNotes
Appearance Viscous, slightly yellow liquid[1]
Melting Point 18 °CFor the o/p mixture, a crystallization point of <40°C is reported.[3]
Boiling Point 196 °C at 10 mmHg[3]
Density 1.2 g/cm³ at 25 °C[3]
Solubility Insoluble in water.[2] Soluble in organic solvents.[4]
Refractive Index nD25 1.540[3]
Viscosity 358 cs at 25 °C[3]For the o/p mixture.

Chemical Properties and Reactivity

This compound is an amide and exhibits the characteristic reactivity of this class of compounds. The sulfonamide group is relatively stable. Amides can react with azo and diazo compounds to generate toxic gases.[2] Flammable gases may be formed by the reaction of amides with strong reducing agents.[2] While amides are very weak bases, they can also react as acids with strong bases to form salts.[2] The combustion of this compound generates mixed oxides of nitrogen (NOx).[2] The nitrogen atom in the sulfonamide group can undergo nucleophilic substitution reactions.[4]

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of o-toluenesulfonyl chloride with ethylamine.[1] This is a nucleophilic acyl substitution reaction where the ethylamine acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

Materials:

  • o-Toluenesulfonyl chloride

  • Ethylamine (aqueous solution or gas)

  • A suitable base (e.g., sodium hydroxide, triethylamine) to neutralize the HCl byproduct

  • An appropriate solvent (e.g., dichloromethane, diethyl ether)

Procedure:

  • Dissolve o-toluenesulfonyl chloride in the chosen organic solvent in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add an excess of ethylamine solution (or bubble ethylamine gas through the solution) to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Concurrently or subsequently, add a base to neutralize the hydrochloric acid formed during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product o_tsc o-Toluenesulfonyl Chloride reaction Nucleophilic Acyl Substitution o_tsc->reaction ethylamine Ethylamine ethylamine->reaction base Base (e.g., NaOH) base->reaction Neutralizes HCl workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (Distillation/Chromatography) workup->purification Extracted Product product This compound purification->product Pure Product

Caption: Synthesis workflow of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes ¹³C NMR, GC-MS, and LC-MS.

Table 3: Spectroscopic Data for this compound

TechniqueData Highlights
¹³C NMR Spectral data is available in various databases for structural confirmation.
GC-MS Mass spectrometry data shows characteristic fragmentation patterns. Key m/z peaks are often observed at 91, 155, 65, 44, and 184.
LC-MS LC-MS methods have been developed for its analysis, particularly in complex matrices.

Applications and Uses

This compound has several industrial applications, primarily as a plasticizer and as an intermediate in organic synthesis.

  • Plasticizer: It is used as a plasticizer for polyamide and cellulose resins.[2] It enhances the flexibility and workability of polymers.

  • Organic Synthesis: It serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes.[4]

  • Adhesives and Coatings: It is used in hot melt adhesives and coatings due to its high compatibility.[2]

  • Inks: It finds application in printing inks.[2]

The following diagram illustrates the relationship between the properties of this compound and its applications.

G Properties and Applications of this compound cluster_properties Core Properties cluster_applications Applications phys_props Physical Properties (Viscous Liquid, High BP) plasticizer Plasticizer (Polyamides, Cellulose Resins) phys_props->plasticizer Imparts Flexibility adhesives Adhesives & Coatings phys_props->adhesives Compatibility chem_props Chemical Properties (Sulfonamide Group, Stability) intermediate Organic Synthesis (Pharmaceuticals, Dyes) chem_props->intermediate Reactive Site solubility Solubility (Insoluble in Water, Soluble in Organics) solubility->adhesives Formulation Aid inks Printing Inks solubility->inks Vehicle Component plasticizer->adhesives

Caption: Relationship between properties and applications.

Safety and Handling

This compound is considered to be a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]

This technical guide provides a foundational understanding of this compound for professionals in scientific fields. For more detailed information, consulting the cited references and relevant safety data sheets is recommended.

References

N-Ethyl-O-toluenesulfonamide: A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-O-toluenesulfonamide (NEOTS) is a compound with a history of industrial use, primarily as a plasticizer.[1] This technical guide delves into its potential mechanisms of action from a biochemical and pharmacological perspective, moving beyond its established physical properties. While direct research into the specific biological targets of NEOTS is limited, its structural classification as a sulfonamide provides a strong basis for hypothesizing its interactions with key enzyme systems. This document explores the plausible mechanisms of action centered on carbonic anhydrase and dihydropteroate synthase inhibition, supported by data from structurally related compounds. Detailed experimental protocols for assessing these potential activities are provided, alongside visualizations of relevant pathways and workflows to guide future research in elucidating the complete biological profile of this compound.

Introduction

This compound is a synthetic compound belonging to the sulfonamide class of chemicals. It exists as a mixture of ortho and para isomers, with the ortho isomer being the primary component. Historically, its principal application has been in the polymer industry as a plasticizer, enhancing the flexibility and durability of materials such as polyamides and cellulose acetate.[1][2] Beyond this industrial application, its role as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes has been noted.[3][4]

Given its sulfonamide core, a functional group renowned for its diverse biological activities, there is a compelling rationale to investigate the potential of this compound as a modulator of biological processes. This guide focuses on two primary, well-established mechanisms of action for sulfonamide-containing molecules: the inhibition of carbonic anhydrases and dihydropteroate synthase.

Potential Mechanisms of Action

The biological activity of sulfonamides is intrinsically linked to their ability to mimic endogenous molecules and interfere with enzymatic processes. The following sections detail the two most probable mechanisms through which this compound may exert a biological effect.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are vital for numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The inhibition of specific CA isoforms has been a successful strategy in the treatment of various conditions such as glaucoma, epilepsy, and altitude sickness.

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition by Sulfonamide CO2 CO2 CA_active_site CA Active Site (Zn²⁺-OH⁻) CO2->CA_active_site binds H2O H2O H2CO3 H₂CO₃ CA_active_site->H2CO3 forms CA_inhibited Inhibited CA (Zn²⁺-Sulfonamide) CA_active_site->CA_inhibited HCO3 HCO₃⁻ H2CO3->HCO3 dissociates to H H⁺ H2CO3->H HCO3->CA_active_site regenerates H->CA_active_site Sulfonamide This compound (R-SO₂NH-Et) Sulfonamide->CA_active_site competitively binds

Figure 1: Catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide.
Dihydropteroate Synthase Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in many microorganisms, including bacteria and fungi. This pathway is essential for the synthesis of nucleic acids and certain amino acids. Mammals do not possess this pathway and instead obtain folate from their diet, making DHPS an attractive target for antimicrobial agents.

Sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, para-aminobenzoic acid (pABA).[5] Due to their structural similarity to pABA, sulfonamides bind to the active site of DHPS, preventing the condensation of pABA with dihydropterin pyrophosphate and thereby halting the production of dihydropteroate, a precursor to folic acid. This bacteriostatic action effectively stops microbial growth and replication. While there is no direct evidence of this compound acting as a DHPS inhibitor, its core structure is consistent with this class of antimicrobial agents.

Signaling Pathway: Folate Biosynthesis and DHPS Inhibition

cluster_folate_synthesis Folate Synthesis Pathway cluster_dhps_inhibition DHPS Inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate catalyzes DHPS_inhibited Inhibited DHPS DHPS->DHPS_inhibited Folic_Acid Folic Acid Dihydropteroate->Folic_Acid leads to Sulfonamide This compound (pABA analog) Sulfonamide->DHPS competitively binds

Figure 2: Inhibition of dihydropteroate synthase in the folate biosynthesis pathway.

Quantitative Data

Direct quantitative data such as IC50 or Ki values for this compound against carbonic anhydrase or dihydropteroate synthase are not currently available in the public domain. However, to provide a frame of reference, the following tables summarize the inhibitory activities of other relevant sulfonamides against these enzymes.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Various Sulfonamides

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)Reference
Acetazolamide2501225[6]
Biphenylsulfonamide Derivative 1Modest Inhibition2123[7]
Biphenylsulfonamide Derivative 2Modest Inhibition12979[7]
Iminodiacetic Carboxylate Derivative95-83008.4-653.8-26[2]

Table 2: Inhibition of Dihydropteroate Synthase by Various Sulfonamides

CompoundOrganismI50 (µM)Ki (µM)Reference
SulfanilamideArabidopsis thaliana18.6-[8]
SulfacetamideArabidopsis thaliana9.6-[8]
SulfadiazineArabidopsis thaliana4.2-[8]
4,4'-Diaminodiphenylsulfone (DDS)Escherichia coli205.9[9]
SulfadiazineEscherichia coli-2.5[9]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key enzymatic assays are provided below.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for determining CA inhibition.

Materials:

  • Human Carbonic Anhydrase II (or other desired isoform)

  • p-Nitrophenyl acetate (pNPA)

  • This compound

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CA in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in DMSO.

    • Prepare stock solutions of this compound and acetazolamide in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add Tris-HCl buffer to each well.

    • Add the test compound (this compound) or control (acetazolamide, DMSO for vehicle control) to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Start Start Reagent_Prep Prepare Reagents: - CA Enzyme - pNPA Substrate - Test Compounds Start->Reagent_Prep Plate_Setup Set up 96-well Plate: - Buffer - Test/Control Compounds Reagent_Prep->Plate_Setup Add_Enzyme Add Carbonic Anhydrase Plate_Setup->Add_Enzyme Incubate Incubate at RT (10 min) Add_Enzyme->Incubate Add_Substrate Add pNPA Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic) Add_Substrate->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC₅₀ Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Figure 3: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Dihydropteroate Synthase Inhibition Assay (Spectrophotometric)

This protocol describes a coupled enzyme assay for determining DHPS inhibition.

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • p-Aminobenzoic acid (pABA)

  • Dihydropterin pyrophosphate (DHPPP)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • This compound

  • Sulfamethoxazole (positive control)

  • Tris-HCl buffer (100 mM, pH 8.5, containing 10 mM MgCl2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of DHPS and DHFR in Tris-HCl buffer.

    • Prepare stock solutions of pABA, DHPPP, and NADPH in Tris-HCl buffer.

    • Prepare stock solutions of this compound and sulfamethoxazole in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add Tris-HCl buffer.

    • Add the test compound or control to the respective wells.

    • Add the DHPS and DHFR enzyme mixture.

    • Add NADPH.

    • Incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding a mixture of pABA and DHPPP.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Dihydropteroate Synthase Inhibition Assay

Start Start Reagent_Prep Prepare Reagents: - DHPS & DHFR Enzymes - Substrates (pABA, DHPPP) - NADPH - Test Compounds Start->Reagent_Prep Plate_Setup Set up 96-well Plate: - Buffer - Test/Control Compounds - Enzymes & NADPH Reagent_Prep->Plate_Setup Incubate Incubate at 37°C (5 min) Plate_Setup->Incubate Add_Substrates Add pABA and DHPPP Incubate->Add_Substrates Measure_Absorbance Measure Absorbance at 340 nm (Kinetic) Add_Substrates->Measure_Absorbance Data_Analysis Calculate NADPH Consumption Rate and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC₅₀ Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Figure 4: Workflow for the coupled spectrophotometric DHPS inhibition assay.

Conclusion

While this compound is well-established as a plasticizer, its inherent sulfonamide structure suggests a potential for biological activity that warrants further investigation. This guide has outlined the most probable mechanisms of action, namely the inhibition of carbonic anhydrase and dihydropteroate synthase, based on the known pharmacology of the sulfonamide functional group. The provided experimental protocols and illustrative diagrams offer a clear roadmap for researchers to systematically evaluate these hypotheses and uncover the potential therapeutic or toxicological properties of this compound. The lack of specific quantitative data for this compound highlights a significant knowledge gap and underscores the need for dedicated research to fully characterize its mechanism of action at the molecular level. Such studies will be crucial in determining any future applications of this compound in the fields of drug discovery and development.

References

An In-depth Technical Guide to the Solubility of N-Ethyl-O-toluenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-O-toluenesulfonamide in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, standardized experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who work with this compound.

Introduction to this compound

This compound is a chemical compound that serves as an important intermediate in various industrial and pharmaceutical applications. Structurally, it consists of a toluene molecule substituted with both a sulfonamide group and an N-ethyl group. This structure influences its physical and chemical properties, including its solubility in different media. An understanding of its solubility is critical for its use in synthesis, formulation, and as a plasticizer.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, various sources consistently provide qualitative solubility information. The following table summarizes the known solubility behavior of this compound.

SolventSolubility
Polar Organic Solvents
EthanolSoluble[1]
ChloroformSoluble[1]
AcetoneSoluble
MethanolSoluble
Non-Polar Organic Solvents
EtherHardly soluble[2]
Aqueous Solvents
WaterSparingly soluble/Insoluble (<0.1 mg/mL at 18 °C)[1][3][4][5]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This method is described in pharmacopeial guidelines such as USP General Chapter <1236> and OECD Guideline 105.[6][7][8]

Principle

An excess amount of this compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure
  • Preparation of the Test Sample: Add an excess of this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The excess of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be necessary to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the samples to stand undisturbed at the same constant temperature to permit the sedimentation of the excess solid. Subsequently, separate the saturated solution from the undissolved solid by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert syringe filter.

  • Quantification: Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent, typically expressed in units such as g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D E Centrifuge or filter to remove undissolved solid D->E F Collect clear saturated solution E->F G Dilute sample to working concentration F->G H Analyze by HPLC, GC, or UV-Vis G->H I Calculate solubility H->I

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

References

N-Ethyl-O-toluenesulfonamide CAS number 1077-56-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Ethyl-o-toluenesulfonamide (CAS: 1077-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1077-56-1), with the molecular formula C9H13NO2S, is an organic compound belonging to the sulfonamide class.[1] It is a derivative of toluene and is characterized by an ethyl group attached to the nitrogen atom of the sulfonamide functional group, which is located at the ortho position of the toluene ring.[2] This compound, along with its para-isomer (N-ethyl-p-toluenesulfonamide, CAS No. 80-39-7), is often found in commercial mixtures (CAS No. 8047-99-2).[3] It serves as a versatile intermediate in organic synthesis and as a plasticizer.[1][4] Its applications span various industries, including pharmaceuticals, agrochemicals, dyes, polymers, and coatings.[2][5]

Chemical and Physical Properties

This compound is typically a viscous, slightly yellow, or straw-yellow transparent liquid.[1][5] It is soluble in many organic solvents like ethanol and chloroform but has limited solubility in water.[2][5]

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular Weight 199.27 g/mol [1]
Appearance Viscous slightly yellow liquid[1][4]
Melting Point 18 °C[6][7]
Boiling Point 196 °C (at 10 mmHg)[7][8]
317.2 °C (Predicted)[6][9]
Density 1.153 g/cm³ (Predicted)[6][9]
1.203 at 17.7 °C[1]
Flash Point > 200 °F (> 93.3 °C)[1]
145.7 °C[9][10]
Vapor Pressure 4.15 mmHg at 25 °C[1]
Refractive Index 1.526 (25 °C)[8][9]
1.540 (25 °C)[6][7]
Viscosity 358 cs (25 °C)[6][7]
Water Solubility < 0.1 mg/mL at 17.8 °C[1]
1106 mg/L at 25 °C (Estimated)[11]
Table 2: Chemical Specifications of Commercial N-Ethyl-o/p-toluenesulfonamide Mixtures
SpecificationValueReference
Purity ≥ 99%[5]
Isomer Ratio (Ortho/Para) ~65/35 (±3%)[5]
Meta-isomer Content ≤ 5%[5]
Water Content ≤ 0.3%[5]
Ash Content ≤ 0.2%[5]
Free Acid ≤ 0.1%[5]
Color (APHA) ≤ 120 Pt/Co[5]

Synthesis and Reactions

This compound is primarily a synthetic compound.[12] The sulfonamide group is highly reactive and can participate in nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions.[2]

General Synthesis

The typical synthesis involves the reaction of o-toluenesulfonyl chloride with ethylamine.[12] This reaction is usually carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.[12]

Oxidative Cyclization

This compound can be used to synthesize N-ethyl saccharin derivatives. One method involves the chromium(VI) oxide-catalyzed oxidation with periodic acid (H5IO6) in acetonitrile.[8] However, this specific reaction gives a low yield (12%) of N-ethyl saccharin due to competitive oxidation at the N-alkyl group.[8]

Experimental Protocols

General Synthesis of this compound

This protocol describes a generalized method based on common academic and industrial practices for sulfonamide synthesis.

Materials:

  • o-Toluenesulfonyl chloride

  • Ethylamine (aqueous solution or gas)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • An appropriate solvent (e.g., toluene, dichloromethane)

  • Water

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve o-toluenesulfonyl chloride in the chosen solvent. Cool the mixture in an ice bath.

  • Amine Addition: Slowly add ethylamine to the cooled solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Base Addition: Concurrently or subsequently, add the base to neutralize the HCl formed during the reaction. If using an aqueous base, ensure efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Separate the organic layer and dry it over an anhydrous drying agent.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.

Mechanism of Action (Sulfonamide Antimicrobials)

While this compound itself is not a primary antibiotic, its sulfonamide core is the basis for a class of antimicrobial agents.[5] These drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[13] DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.[13]

Folic_Acid_Pathway_Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth (DNA Synthesis) Folic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Drug (e.g., derivatives of This compound) Inhibition Sulfonamide->Inhibition Inhibition->DHPS Blocks

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.

Applications

This compound's chemical properties make it useful in a variety of applications:

  • Plasticizer: It is a well-known plasticizer for polyamide and cellulose resins, improving the flexibility and durability of materials.[1][4] It is used in hot-melt adhesives, coatings, and printing inks.[14]

  • Pharmaceutical Synthesis: The sulfonamide structure is a key building block for various pharmaceuticals, including antimicrobial agents (antibiotics), anti-inflammatory drugs, and diuretics.[2][5]

  • Agrochemicals: Derivatives are used in the synthesis of herbicides, fungicides, and insecticides.[2][5]

  • Organic Intermediate: It serves as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.[5][15]

  • Polymer Chemistry: It can be used as a monomer or modifying agent to incorporate the sulfonamide group into polymers, altering their physical properties for applications like coatings and adhesives.[2]

  • Food Contact Materials: It has been used as a component of ink formulations for printing on polypropylene beverage cups.[1]

Toxicity and Safety Information

This compound is considered a hazardous substance.[16] It can cause skin, eye, and respiratory irritation.[10][16]

Table 3: Toxicological Data for N-Ethyl-toluenesulfonamide (NETSA) mixtures
Study TypeEffect ObservedLOAEL (Lowest Observed Adverse Effect Level)Reference
Repeated Dose (Rat) Acute, transient effects on the central nervous system (lethargy, uncoordinated movements)18.75 mg/kg bw/day[3]
90-day Study (Rat) Subchronic effects (increased relative liver weight in females) indicating liver and kidney toxicity25 mg/kg bw/day[3]

Safety Precautions:

  • Handling: Use in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and respiratory protection if ventilation is inadequate.[10][16] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] It is incompatible with strong oxidizing agents.[12]

  • Fire: The material is combustible but does not ignite readily.[4][10] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[17]

  • Toxicity Concerns: Sulfonamides as a class can potentially cause kidney damage and destroy red blood cells upon ingestion.[16] Some data suggests the ortho isomer of NETSA may have a greater potential for mutagenicity and genotoxicity than the para isomer.[3]

Spectral Information

Spectral data for this compound is available in various databases.

  • Mass Spectrometry (GC-MS, LC-MS): Data is available through PubChem and the MassBank of North America (MoNA).[1]

  • NMR Spectroscopy (¹³C NMR): Spectra are available in the Wiley KnowItAll NMR Spectral Library.[1][18]

  • Infrared Spectroscopy (IR): Reference spectra are available in Wiley's KnowItAll IR Spectral Library, including the Sadtler databases.[18]

Appendices

Diagram: General Synthesis Workflow

Synthesis_Workflow start Start dissolve Dissolve o-Toluenesulfonyl Chloride in Solvent start->dissolve cool Cool Mixture (e.g., Ice Bath) dissolve->cool add_amine Slowly Add Ethylamine & Base cool->add_amine monitor Monitor Reaction (TLC / GC) add_amine->monitor workup Aqueous Work-up (Wash with Water & Brine) monitor->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (e.g., Vacuum Distillation) concentrate->purify end This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Diagram: Logic for Identifying Set-Off Compounds

This diagram illustrates the process described for identifying unintentional chemical transfer in food packaging.[19]

Set_Off_Identification Packaging Food Packaging Sample (Printed) Outer_Surface Analyze Outer (Printed) Surface via AMI-AMS Packaging->Outer_Surface Inner_Surface Analyze Inner (Food-Contact) Surface via AMI-AMS Packaging->Inner_Surface Compare_Spectra Compare Mass Spectra Outer_Surface->Compare_Spectra Inner_Surface->Compare_Spectra Match_Database Match Common Ions to Ink/Packaging Database Compare_Spectra->Match_Database Find Common Ions Identify_Compounds Tentatively Identify Set-Off Compounds Match_Database->Identify_Compounds

Caption: Workflow for identifying set-off compounds using AMI-AMS.

References

An In-depth Technical Guide to N-Ethyl-toluenesulfonamide: Structural Formulae, Isomers, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-toluenesulfonamide, focusing on its structural isomers, their synthesis, and key physicochemical properties. This information is critical for professionals in chemical research and pharmaceutical development where toluenesulfonamide derivatives are often utilized as plasticizers, intermediates, and reagents.[1][2]

Structural Formula and Isomers

N-Ethyl-toluenesulfonamide is an organic compound with the molecular formula C9H13NO2S.[3][4] Its core structure consists of a toluene ring substituted with both a sulfonamide group and an ethyl group attached to the nitrogen of the sulfonamide. The position of the methyl group on the toluene ring relative to the sulfonamide group gives rise to three positional isomers: ortho (o-), meta (m-), and para (p-).

The most common and commercially significant isomers are N-Ethyl-o-toluenesulfonamide and N-Ethyl-p-toluenesulfonamide. These are often produced as a mixture.[3] Information regarding the meta- isomer, N-Ethyl-m-toluenesulfonamide, is notably scarce in publicly available scientific literature, and no reliable experimental data for its specific properties were found during the compilation of this guide.

Below are the structural representations of the ortho, meta, and para isomers of N-Ethyl-toluenesulfonamide.

Structural Isomers of N-Ethyl-toluenesulfonamide

Structural isomers of N-Ethyl-toluenesulfonamide.

Physicochemical Data of Isomers

The following table summarizes the key physicochemical properties of the ortho and para isomers of N-Ethyl-toluenesulfonamide. A mixture of these isomers is also commercially available.

PropertyThis compoundN-Ethyl-p-toluenesulfonamideN-Ethyl-o/p-toluenesulfonamide (Mixture)
CAS Number 1077-56-1[3]80-39-7[4]8047-99-2[3][5][6]
Molecular Formula C9H13NO2S[3]C9H13NO2S[4]C9H13NO2S
Molecular Weight 199.27 g/mol [3]199.27 g/mol [4]199.27 g/mol
Physical State Viscous, slightly yellow liquid[3]Off-white solid, platelets[4]Viscous, slightly yellow liquid
Melting Point <40 °C (crystallization point)[7]63-65 °C[8]-93 °C[5]
Boiling Point Not specified208 °C at 745 mmHg[8]110.6 °C[5]
Solubility Insoluble in water[3]Partly miscible in water[9]Insoluble in water

Experimental Protocols

Synthesis of N-Ethyl-o/p-toluenesulfonamide Mixture

The industrial synthesis of N-Ethyl-toluenesulfonamide typically involves the reaction of a mixture of o- and p-toluenesulfonyl chloride with ethylamine. This reaction yields a corresponding mixture of this compound and N-Ethyl-p-toluenesulfonamide.

A general procedure for the synthesis of N-alkyl toluenesulfonamides is as follows:

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with an aqueous solution of ethylamine.

  • Addition of Toluenesulfonyl Chloride: A mixture of o- and p-toluenesulfonyl chloride is added dropwise to the ethylamine solution while maintaining the temperature between 20-30°C with external cooling. The pH of the reaction mixture is kept alkaline (pH 8-10) by the simultaneous addition of a sodium hydroxide solution.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Work-up: The oily layer containing the N-Ethyl-toluenesulfonamide isomers is separated from the aqueous layer. The organic layer is then washed with dilute acid, followed by water, and finally dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification: The crude product can be purified by vacuum distillation.

The following diagram illustrates a generalized workflow for the synthesis of the N-Ethyl-toluenesulfonamide isomer mixture.

Synthesis_Workflow reagents o/p-Toluenesulfonyl Chloride + Ethylamine Solution reaction Reaction (20-30°C, pH 8-10) reagents->reaction workup Work-up (Separation, Washing, Drying) reaction->workup purification Purification (Vacuum Distillation) workup->purification product N-Ethyl-o/p-toluenesulfonamide Mixture purification->product

Synthesis Workflow

Generalized synthesis workflow.

Separation of Ortho and Para Isomers

The separation of the ortho and para isomers from the synthesized mixture can be achieved through techniques that exploit their different physical properties, such as fractional crystallization or chromatography.

Fractional Crystallization:

This method relies on the difference in solubility of the two isomers in a particular solvent. The para isomer is a solid at room temperature, while the ortho isomer is a liquid. This significant difference in melting points suggests that fractional crystallization can be an effective separation method.

  • Dissolution: The isomer mixture is dissolved in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature to ensure complete dissolution.

  • Cooling: The solution is then slowly cooled. The less soluble isomer, N-Ethyl-p-toluenesulfonamide, will crystallize out of the solution first.

  • Isolation: The crystals are isolated by filtration.

  • Purification: The isolated crystals can be further purified by recrystallization. The mother liquor, enriched in the ortho isomer, can be subjected to further crystallization steps or purification by other means.

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers. A reverse-phase HPLC method can be employed for the separation of N-Ethyl-toluenesulfonamide isomers.[10]

  • Stationary Phase: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility).[10]

  • Detection: UV detection at a suitable wavelength.

The specific gradient and flow rate would need to be optimized to achieve baseline separation of the isomers.

The logical relationship for the separation of the isomers is depicted in the following diagram.

Isomer_Separation start N-Ethyl-o/p-toluenesulfonamide Mixture method Separation Method start->method cryst Fractional Crystallization method->cryst chrom Chromatography (HPLC/GC) method->chrom ortho This compound cryst->ortho para N-Ethyl-p-toluenesulfonamide cryst->para chrom->ortho chrom->para

Isomer Separation Methods

Isomer separation methods.

Conclusion

This technical guide has provided a detailed overview of N-Ethyl-toluenesulfonamide, with a focus on its common isomers, this compound and N-Ethyl-p-toluenesulfonamide. The physicochemical properties of these isomers have been summarized, and generalized experimental protocols for their synthesis and separation have been outlined. The lack of available data for the meta isomer highlights an area for potential future research. The information presented herein is intended to be a valuable resource for scientists and professionals working with these compounds in research and development.

References

Biological Activity of N-Ethyl-O-toluenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-O-toluenesulfonamide and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The inherent chemical properties of the sulfonamide group, coupled with the structural diversity achievable through substitution, have made these compounds attractive scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, focusing on their anticancer and antibacterial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, demonstrating their ability to inhibit cell proliferation.

Quantitative Data on Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
N-ethyl toluene-4-sulphonamideHeLa (Cervical Cancer)10.9 ± 1.01[1]
N-ethyl toluene-4-sulphonamideMDA-MB-231 (Breast Cancer)19.22 ± 1.67[1]
N-ethyl toluene-4-sulphonamideMCF-7 (Breast Cancer)12.21 ± 0.93[1]
Experimental Protocol: In Vitro Cytotoxicity Assay

A common method to assess the anticancer activity of compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with this compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

In Vitro Cytotoxicity Assay Workflow

Antibacterial Activity

Derivatives of this compound have also been investigated for their antibacterial properties. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selected this compound derivative against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainMIC (µg/mL)Reference
N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamideEscherichia coli12.5[2]
N,N-diethyl-2-(4-methylphenyl sulfonamido)-3-phenylpropanamideStaphylococcus aureus25[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A few colonies of the test bacterium are transferred from a fresh agar plate to a tube of sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted two-fold in MHB across the wells of a 96-well plate. Each well will contain 50 µL of the diluted compound.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 100 µL.

  • Controls: A positive control well (containing inoculum but no drug) and a negative control well (containing medium but no inoculum) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G cluster_workflow Broth Microdilution Assay Workflow A Prepare standardized bacterial inoculum B Serially dilute test compounds in 96-well plate A->B C Inoculate wells with bacterial suspension B->C D Incubate plates for 18-24 hours C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

References

An In-depth Technical Guide to the Reactivity and Stability of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-O-toluenesulfonamide, a member of the sulfonamide class of compounds, is utilized in various industrial applications, including as a plasticizer and an intermediate in organic synthesis.[1][2] In the pharmaceutical industry, understanding the reactivity and stability of such molecules is critical for drug development, formulation, and ensuring the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the known and anticipated reactivity and stability of this compound, based on the general chemistry of sulfonamides and toluenesulfonamides. It outlines detailed experimental protocols for forced degradation and compatibility studies and presents key information in a structured format to aid researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that N-Ethyl-O/P-toluenesulfonamide is often supplied as a mixture of ortho and para isomers.

PropertyValueReference
Chemical Name This compound[3]
Synonyms N-Ethyl-2-methylbenzenesulfonamide[3]
CAS Number 1077-56-1 (ortho isomer)[4]
Molecular Formula C₉H₁₃NO₂S[3]
Molecular Weight 199.27 g/mol [3]
Appearance Viscous, slightly yellow liquid[3]
Solubility Insoluble in water.[3] Soluble in organic solvents like ethanol and chloroform.[5]
Melting Point Not available for the pure ortho isomer. The para isomer has a melting point of 58-62°C.[5]
Boiling Point Not available
pKa Not available

Reactivity Profile

The reactivity of this compound is primarily dictated by the sulfonamide functional group and the aromatic toluene ring.

Sulfonamide Group Reactivity

The sulfonamide group is generally stable but can undergo specific reactions under certain conditions. A general overview of its reactivity is presented in Figure 1.

  • Acidity of the N-H Bond: The hydrogen on the nitrogen atom of the sulfonamide group is weakly acidic and can be deprotonated by strong bases.

  • Nucleophilicity of the Nitrogen Atom: The nitrogen atom can act as a nucleophile, participating in reactions such as alkylation and acylation.

  • Hydrolysis: The sulfur-nitrogen bond in sulfonamides can be cleaved under strong acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine. The rate of hydrolysis is generally slow under neutral conditions.

  • Reaction with Reducing Agents: Strong reducing agents can cleave the sulfur-nitrogen bond.[6]

  • Reaction with Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[4] Oxidation can potentially occur at the sulfur atom or the toluene methyl group.

cluster_reactions Reactivity NEOT This compound hydrolysis Hydrolysis (Strong Acid/Base) NEOT->hydrolysis Cleavage of S-N bond reduction Reduction (Strong Reducing Agents) NEOT->reduction Cleavage of S-N bond oxidation Oxidation (Strong Oxidizing Agents) NEOT->oxidation Oxidation of S or methyl group deprotonation Deprotonation (Strong Base) NEOT->deprotonation Removal of N-H proton

Caption: General reactivity of this compound.

Aromatic Ring Reactivity

The toluene ring can undergo electrophilic aromatic substitution reactions. The sulfonamide and ethyl groups will influence the position of substitution.

Stability Profile

This compound is generally considered stable under recommended storage conditions, which include keeping it in a tightly closed container in a dry and well-ventilated place.[2] However, it can degrade under stress conditions such as exposure to light, heat, and certain chemical environments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. A typical workflow for a forced degradation study is illustrated in Figure 2.

start This compound Sample stress_conditions Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation photolysis Photolysis (UV/Vis light) stress_conditions->photolysis thermal Thermal Stress (Dry Heat, Humidity) stress_conditions->thermal analysis Analysis of Stressed Samples hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis hplc HPLC/UPLC (Purity & Degradant Quantification) analysis->hplc lcms LC-MS/MS (Degradant Identification) analysis->lcms end Stability Profile & Degradation Pathway Elucidation hplc->end lcms->end

Caption: Experimental workflow for a forced degradation study.

Stress ConditionExpected Reactivity and Potential Degradation Products
Acidic Hydrolysis Slow cleavage of the S-N bond to yield o-toluenesulfonic acid and ethylamine.
Basic Hydrolysis Slow cleavage of the S-N bond to yield the salt of o-toluenesulfonic acid and ethylamine.
Oxidation Oxidation of the sulfur atom to higher oxidation states or oxidation of the methyl group on the toluene ring to a carboxylic acid.
Photolysis Photodegradation of sulfonamides can occur, potentially leading to cleavage of the S-N bond or modifications to the aromatic ring.[7][8][9]
Thermal Degradation Decomposition at elevated temperatures may lead to the release of sulfur oxides (SOx) and nitrogen oxides (NOx).[10]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and compatibility of this compound.

Forced Degradation Experimental Protocols

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Repeat the experiment with 1 N HCl if no significant degradation is observed.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Follow the same procedure as for acidic hydrolysis, neutralizing the samples with an equivalent amount of 0.1 N HCl before analysis.

    • Repeat the experiment with 1 N NaOH if necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

    • Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a suitable solvent) in a quartz cuvette to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) with and without humidity for a specified period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

Analysis:

  • All samples should be analyzed by a stability-indicating HPLC method.

  • The percentage of degradation should be calculated.

  • Mass spectrometry (LC-MS/MS) should be used to identify the structure of the degradation products.

Compatibility with Pharmaceutical Excipients

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound

  • A selection of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, povidone).

  • Mortar and pestle

  • Vials

  • Oven with humidity control

Procedure:

  • Preparation of Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

  • Physical Characterization: Analyze the initial physical appearance of the mixtures.

  • Stress Conditions: Store the mixtures in both open and closed vials under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis:

    • At predetermined time intervals (e.g., 1, 2, and 4 weeks), withdraw samples.

    • Visually inspect for any physical changes (color, texture, liquefaction).

    • Analyze the samples using a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any new peaks corresponding to degradation products.

    • Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to detect interactions.

Biological Context: Inhibition of Folic Acid Synthesis

Sulfonamides, the class of compounds to which this compound belongs, are known for their antimicrobial properties. They act by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.[11][12] This mechanism of action is illustrated in Figure 3.

paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase paba->dhps pteridine Pteridine Precursor pteridine->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dhfs Dihydrofolate Synthase dihydropteroate->dhfs glutamate Glutamate glutamate->dhfs dhf Dihydrofolic Acid (DHF) dhfs->dhf dhfr Dihydrofolate Reductase dhf->dhfr thf Tetrahydrofolic Acid (THF) dhfr->thf nucleic_acids Nucleic Acid Synthesis thf->nucleic_acids sulfonamides Sulfonamides (e.g., this compound) sulfonamides->dhps Competitive Inhibition

Caption: Inhibition of the folic acid synthesis pathway by sulfonamides.

Sulfonamides are structurally similar to p-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase.[13] By competitively inhibiting this enzyme, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids.[14]

Conclusion

This technical guide provides a foundational understanding of the reactivity and stability of this compound. While specific quantitative data for this compound is limited in the public domain, the general principles of sulfonamide and toluenesulfonamide chemistry, combined with the detailed experimental protocols provided, offer a robust framework for its assessment. For drug development professionals, a thorough investigation of its stability and compatibility profile through forced degradation and excipient compatibility studies is paramount to ensure the quality, safety, and efficacy of any pharmaceutical formulation containing this molecule.

References

An In-depth Technical Guide on the Toxicological Profile of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-O-toluenesulfonamide (NEOTS), a chemical intermediate and plasticizer, presents a multifaceted toxicological profile of interest to researchers and professionals in drug development and chemical safety. This technical guide provides a comprehensive overview of its known toxicological endpoints, supported by available quantitative data, detailed experimental methodologies, and an examination of its genotoxic potential. While data on its specific metabolic pathways and molecular mechanisms of toxicity are limited, this guide consolidates the current understanding of its hazardous properties, including skin, eye, and respiratory irritation, repeated-dose toxicity affecting the liver and kidneys, and potential reproductive and developmental effects. Notably, conflicting evidence regarding its genotoxicity warrants careful consideration and further investigation.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1077-56-1[1]
Molecular Formula C9H13NO2S[2]
Molecular Weight 199.27 g/mol [2]
Physical Description Viscous, slightly yellow liquid[2]

Toxicological Profile

Acute Toxicity

This compound is generally considered to have low acute toxicity via the oral route. However, some sources classify it as harmful if swallowed.[3]

RouteSpeciesValueClassification
Oral RatLD50 > 5000 mg/kgNot Classified
Dermal RabbitLD50 > 2000 mg/kg (for o/p mixture)Not Classified[4]
Inhalation -No data available-
Irritation and Sensitization

NEOTS is a known irritant to the skin and eyes and may cause respiratory irritation upon inhalation. It is not considered to be a skin or respiratory sensitizer.[3]

EndpointResult
Skin Irritation Causes skin irritation[3]
Eye Irritation Causes serious eye irritation[3]
Respiratory Irritation May cause respiratory irritation[3]
Skin Sensitization Not expected to be a sensitizer[4]
Respiratory Sensitization Not expected to be a sensitizer[3]
Repeated Dose Toxicity

Sub-chronic exposure to this compound has been shown to induce effects on the liver and kidneys in animal studies. Transient effects on the central nervous system have also been observed.

Study DurationSpeciesNOAELLOAELKey Findings
90-dayRat-25 mg/kg bw/dayIncreased liver and kidney weights
-Rat20 mg/kg bw/day-Clinical signs of toxicity, liver and bladder effects (for toluenesulfonamides)[4]
-Rat-18.75 mg/kg bw/dayTransient central nervous system effects (lethargy, uncoordinated movements)
Genotoxicity and Mutagenicity

The genotoxic potential of this compound is not definitively established, with conflicting results from in vitro studies. While some studies suggest a mutagenic and clastogenic potential, others indicate no genotoxic effects.

AssaySystemMetabolic Activation (S9)Result
Bacterial Reverse Mutation (Ames Test) S. typhimurium TA1535WithoutMutagenic
Bacterial Reverse Mutation (Ames Test) --Inconclusive (in a second study)
Mouse Lymphoma Assay Mammalian cellsWithGenotoxic (clastogenic)
In vitro Chromosomal Aberration Human lymphocytesWithClastogenic, aneugenic potential
General Assessment (Toluenesulfonamides) --Not expected to be genotoxic[4]
Carcinogenicity

Based on available information from major regulatory and scientific bodies, this compound is not classified as a human carcinogen.[5]

AgencyClassification
IARC No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen.[5]
ACGIH No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen.[5]
NTP No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen.[5]
OSHA No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen.[5]
Reproductive and Developmental Toxicity

Animal studies suggest that this compound may have the potential to cause reproductive and developmental toxicity.

EndpointSpeciesNOAELKey Findings
Fertility Animal studies-Some evidence of reduced fertility.[6]
Developmental Toxicity Animal studies-Possibility of toxic effects on the fetus.[6]
Reproductive Toxicity (p-toluenesulfonamide) Rat300 mg/kg/day-
Absorption, Distribution, Metabolism, and Excretion (ADME)

There is limited specific data available on the absorption, distribution, metabolism, and excretion of this compound. General principles of biotransformation suggest that it would likely undergo Phase I (oxidation) and Phase II (conjugation) metabolism in the liver to facilitate excretion.[7]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol (OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacterial strains.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

  • Methods: Two common methods are the plate incorporation method and the preincubation method.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted after incubation.

  • Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test - General Protocol (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.

  • Exposure: Cells are exposed to at least three different concentrations of the test substance, with and without metabolic activation (S9 mix).

  • Metaphase Arrest: After exposure, a substance that arrests cells in metaphase (e.g., colcemid) is added.

  • Analysis: Cells are harvested, stained, and metaphase chromosomes are microscopically examined for structural aberrations (e.g., breaks, gaps, exchanges).

  • Interpretation: A significant, dose-dependent increase in the frequency of chromosomal aberrations indicates a clastogenic effect.

90-Day Oral Toxicity Study in Rodents - General Protocol (OECD 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a sub-chronic period.

  • Test Animals: Typically, rats are used. At least 10 males and 10 females per dose group.

  • Dosing: The test substance is administered daily for 90 days, usually via oral gavage or in the diet/drinking water, at a minimum of three dose levels plus a control group.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Reproductive and Developmental Toxicity Screening - General Protocols (OECD 414 & 416)

These studies are designed to assess the potential effects of a substance on reproductive function and embryonic/fetal development.

  • OECD 414 (Prenatal Developmental Toxicity Study): Pregnant females are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[5]

  • OECD 416 (Two-Generation Reproduction Toxicity Study): Male and female animals are dosed before mating, during mating, and for females, throughout gestation and lactation. The offspring (F1 generation) are also dosed and assessed for reproductive capability to produce an F2 generation.[8]

Mechanisms of Toxicity and Signaling Pathways

Specific information regarding the molecular mechanisms and signaling pathways involved in the toxicity of this compound is not well-documented in publicly available literature. The observed effects, such as genotoxicity and organ toxicity, suggest potential interactions with cellular macromolecules, including DNA and proteins, which could trigger various stress response pathways. However, without specific studies, any depiction of a signaling pathway would be speculative.

The conflicting genotoxicity data suggests a complex interaction with cellular processes. The positive result in the Ames test without metabolic activation points to a direct-acting mutagenic potential in that specific bacterial strain, while the clastogenic and aneugenic findings in mammalian cells with metabolic activation suggest that a metabolite may be responsible for chromosomal damage.

Mandatory Visualizations

Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a chemical substance, as is relevant for this compound given the available data.

Genotoxicity_Workflow Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) MLA Mouse Lymphoma Assay (Gene Mutation) Ames->MLA Positive or Equivocal Result ChromAb Chromosomal Aberration Test (Clastogenicity/Aneugenicity - OECD 473) Ames->ChromAb Positive or Equivocal Result Micronucleus In Vivo Micronucleus Test MLA->Micronucleus Positive Result ChromAb->Micronucleus Positive Result

References

An In-depth Technical Guide to the Synthesis of N-Ethyl-O-toluenesulfonamide from o-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of N-Ethyl-O-toluenesulfonamide, a valuable intermediate in the pharmaceutical and specialty chemical industries. The primary focus is on its preparation from o-toluenesulfonyl chloride and ethylamine. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to support research and development efforts.

Introduction

This compound is a sulfonamide derivative with significant applications as a plasticizer and an intermediate in organic synthesis. The reaction of o-toluenesulfonyl chloride with ethylamine is a primary route for its production. This document outlines the chemical principles, experimental procedures, and key data associated with this synthesis.

Chemical Reaction and Mechanism

The synthesis of this compound from o-toluenesulfonyl chloride and ethylamine is a nucleophilic acyl substitution reaction. The nitrogen atom of the ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the o-toluenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A common approach for this type of reaction is the Schotten-Baumann reaction, which is performed in a two-phase solvent system with an aqueous base.

G cluster_reactants Reactants cluster_products Products reagent1 o-Toluenesulfonyl Chloride product This compound reagent1->product reagent2 Ethylamine reagent2->product byproduct HCl base Base (e.g., NaOH, Pyridine) base->byproduct Neutralizes

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the primary product. Note that the commercial product is often a mixture of ortho and para isomers.

Table 1: Physical and Chemical Properties of Reactants

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
o-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65126 (10 mmHg)10-121.336
EthylamineC₂H₅NH₂45.0816.6-810.689

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC NameN-ethyl-2-methylbenzenesulfonamide[1]
CAS Number1077-56-1[1]
Molecular FormulaC₉H₁₃NO₂S[1]
Molecular Weight199.27 g/mol [1]
Physical DescriptionViscous, slightly yellow liquid[1]
Boiling Point196 °C (10 mmHg)[2]
Melting Point18 °C[2]
Density1.203 g/cm³ at 20°C[1]
SolubilityInsoluble in water[3]

Experimental Protocols

Two common experimental approaches for the synthesis of this compound are the classical Schotten-Baumann method and a modern microwave-assisted method.

Classical Synthesis: Schotten-Baumann Conditions

This method involves the reaction of o-toluenesulfonyl chloride with ethylamine in a biphasic system with an aqueous base.

Materials:

  • o-Toluenesulfonyl chloride

  • Ethylamine (as an aqueous solution, e.g., 70%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Water

  • Hydrochloric acid (HCl) for workup

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluenesulfonyl chloride in dichloromethane.

  • In a separate beaker, prepare a solution of ethylamine and sodium hydroxide in water.

  • Cool the dichloromethane solution of o-toluenesulfonyl chloride in an ice bath.

  • Slowly add the aqueous ethylamine/NaOH solution to the stirred dichloromethane solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Microwave-Assisted Synthesis

This method offers a more rapid and often higher-yielding alternative to the classical approach.

Materials:

  • o-Toluenesulfonyl chloride

  • Ethylamine

  • n-Hexane for workup

Procedure:

  • In a microwave-safe reaction vessel, add o-toluenesulfonyl chloride (1 mmol) to ethylamine (1 mmol).

  • Expose the mixture to microwave irradiation for a predetermined time (typically a few minutes, optimization is required).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and treat it with n-hexane (15-20 mL).

  • Allow the mixture to stand at room temperature for several hours to induce crystallization of the product if it is a solid at room temperature, or proceed with extraction if it is a liquid.

  • If a solid forms, collect the crystals by filtration, wash with n-hexane, and dry. If the product is a liquid, perform an aqueous workup similar to the Schotten-Baumann method.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start reactants Combine o-Toluenesulfonyl Chloride, Ethylamine, and Base in a suitable solvent start->reactants reaction Reaction under controlled temperature (e.g., 0-25°C or Microwave Irradiation) reactants->reaction workup Aqueous Workup: - Separate organic layer - Wash with acid and brine reaction->workup drying Dry organic layer with anhydrous MgSO₄ or Na₂SO₄ workup->drying filtration Filter to remove drying agent drying->filtration evaporation Solvent removal under reduced pressure filtration->evaporation purification Purification by vacuum distillation evaporation->purification product This compound purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from o-toluenesulfonyl chloride and ethylamine is a well-established and robust reaction. Both classical Schotten-Baumann conditions and modern microwave-assisted protocols can be effectively employed. The choice of method will depend on the desired scale, available equipment, and time constraints. Careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity product. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and application of this important chemical intermediate.

References

The Discovery and History of N-Ethyl-O-toluenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

N-Ethyl-O-toluenesulfonamide, a member of the sulfonamide class of organic compounds, serves as a versatile intermediate in various chemical syntheses. While not a therapeutic agent itself, its role as a precursor in the production of pharmaceuticals, agrochemicals, and dyes underscores its importance in applied chemistry.[1][2] This technical guide delves into the historical context of its emergence, its synthesis, chemical properties, and its intersection with biochemical pathways through the derivatives it helps create.

Historical Context: The Dawn of Sulfonamides

The story of this compound is intrinsically linked to the broader history of sulfonamides, which revolutionized medicine in the early 20th century. The journey began with the work of German chemist Paul Ehrlich, who theorized that chemicals could selectively target pathogens.[3] This concept laid the groundwork for the discovery of Prontosil in 1932 by Gerhard Domagk, a sulfonamide dye that demonstrated remarkable antibacterial activity.[4] It was later discovered that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.[5] This breakthrough marked the beginning of the antibiotic era and spurred extensive research into sulfonamide derivatives for the treatment of bacterial infections.[3]

While a specific date for the first synthesis of this compound is not prominently documented in historical records, its development is a logical extension of the burgeoning field of sulfonamide chemistry during that period. The primary synthetic route, involving the reaction of a toluenesulfonyl chloride with an amine, was a well-established method for creating a diverse library of sulfonamide compounds for various applications.[6][7]

Physicochemical and Spectroscopic Data

This compound is typically encountered as a mixture of ortho and para isomers (CAS No. 8047-99-2) or as the isolated ortho-isomer (CAS No. 1077-56-1).[8] It is a viscous, slightly yellow liquid at room temperature.[8] Below is a compilation of its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO₂S[9]
Molecular Weight 199.27 g/mol [9]
CAS Number (ortho) 1077-56-1[8]
CAS Number (o/p mix) 8047-99-2[8]
Appearance Viscous, slightly yellow liquid[8]
Boiling Point 317.2 °C at 760 mmHg[10]
Melting Point Not well-defined for the liquid isomer
Density 1.153 g/cm³[10]
Solubility Sparingly soluble in water[11]
¹H NMR (CDCl₃, δ) ~7.8-8.0 (m, 1H, Ar-H), ~7.2-7.6 (m, 3H, Ar-H), ~4.8 (t, 1H, NH), ~3.1 (q, 2H, CH₂), ~2.6 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, CH₃)[12][13]
¹³C NMR (CDCl₃, δ) ~138, ~136, ~133, ~132, ~127, ~125, ~38, ~20, ~15[14][15]
IR (cm⁻¹) ~3280 (N-H stretch), ~1330 & ~1150 (S=O stretch)[1][12]
Mass Spec. (m/z) 199 (M+), 155 ([M-C₂H₅N]+), 139 ([M-SO₂]+), 91 ([C₇H₇]+)[16][17]

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the formation of o-toluenesulfonyl chloride, followed by its reaction with ethylamine.

Experimental Protocol

Step 1: Synthesis of o-Toluenesulfonyl Chloride

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet is charged with chlorosulfonic acid. The flask is cooled in an ice bath.

  • Addition of Toluene: Toluene is added dropwise from the dropping funnel to the cooled and stirred chlorosulfonic acid. The temperature is maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction mixture is then slowly poured onto crushed ice with vigorous stirring. The oily layer, which is a mixture of ortho and para toluenesulfonyl chloride, is separated.

  • Purification: The isomers can be separated by fractional distillation or crystallization. The ortho isomer is a liquid at room temperature, while the para isomer is a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: A solution of o-toluenesulfonyl chloride in a suitable inert solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Ethylamine: A solution of ethylamine is added dropwise to the stirred solution of o-toluenesulfonyl chloride. An excess of ethylamine or the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is used to neutralize the hydrochloric acid byproduct.[18]

  • Reaction: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is washed with dilute acid to remove excess amine, followed by a wash with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Toluene Toluene Sulfonation Chlorosulfonation Toluene->Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonation Ethylamine Ethylamine Amidation Amidation Ethylamine->Amidation Base Base (e.g., Pyridine) Base->Amidation o_TSC o-Toluenesulfonyl Chloride o_TSC->Amidation NEOT This compound Purification Purification (Distillation) NEOT->Purification Crude Product Sulfonation->o_TSC Amidation->NEOT Purification->NEOT Purified Product

Caption: Synthesis workflow for this compound.

Role in the Synthesis of Bioactive Molecules and Associated Signaling Pathways

This compound is not known to have significant biological activity itself. Its importance in the life sciences stems from its use as a building block for more complex molecules, particularly sulfonamide-based drugs.[2] The primary mechanism of action for the vast majority of sulfonamide antibiotics is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) .[19]

The Folate Biosynthesis Pathway

Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo. Folate is a crucial precursor for the synthesis of nucleotides (and thus DNA and RNA) and certain amino acids. The folate biosynthesis pathway is therefore an excellent target for selective antibacterial agents.[19]

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Sulfonamide drugs, due to their structural similarity to PABA, act as competitive inhibitors of DHPS. They bind to the active site of the enzyme, preventing the binding of PABA and thereby halting the synthesis of folate. This leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria.

Signaling Pathway Diagram: Inhibition of Folate Synthesis

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes Folate Folate Synthesis DHP->Folate Nucleotides Nucleotide Synthesis Folate->Nucleotides DNA_RNA DNA & RNA Nucleotides->DNA_RNA Sulfonamide Sulfonamide Drug (derived from intermediates like This compound) Sulfonamide->DHPS Competitively Inhibits

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Conclusion

This compound, while a seemingly simple organic molecule, holds a significant place in the landscape of industrial and pharmaceutical chemistry. Its history is intertwined with the development of the first life-saving antibiotics. A thorough understanding of its synthesis, properties, and the biochemical pathways targeted by its derivatives is essential for researchers and professionals in drug development and chemical synthesis. The continued exploration of sulfonamide chemistry, utilizing versatile intermediates like this compound, promises to yield novel compounds with diverse applications.

References

N-Ethyl-O-toluenesulfonamide: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-o-toluenesulfonamide, a derivative of toluenesulfonamide, is a key chemical intermediate with significant potential in the pharmaceutical industry. Its unique structural features allow it to serve as a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmaceutical applications of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in drug discovery and development.

Introduction

This compound (NEOTS) is an organic compound featuring a sulfonamide group attached to a toluene ring, with an ethyl group on the nitrogen atom. While often commercially available as a mixture of ortho and para isomers (N-Ethyl-o/p-toluenesulfonamide), the ortho-isomer possesses distinct reactivity that makes it a valuable intermediate in organic synthesis.[1] The presence of the sulfonamide moiety is a common feature in a wide range of therapeutic agents, including antibiotics, diuretics, and hypoglycemic drugs.[2] This guide focuses on the potential of the ortho-isomer as a pharmaceutical intermediate, providing technical details for its synthesis and subsequent utilization in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. The properties of the commercially available mixture of N-Ethyl-o/p-toluenesulfonamide are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO₂S[3]
Molecular Weight 199.27 g/mol [3]
Appearance Colorless to light yellow transparent liquid[2]
Purity ≥ 99%[2]
Boiling Point 196 °C (at 10 mm Hg)[4]
Density ~1.2 g/cm³ (at 25 °C)[4]
Solubility Soluble in ethanol, chloroform, and other polar organic solvents; sparingly soluble in water.[2]
Ortho/Para Isomer Ratio Typically around 65/35[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of o-toluenesulfonamide. A general and adaptable experimental protocol is provided below.

Experimental Protocol: N-Ethylation of o-Toluenesulfonamide

Objective: To synthesize this compound from o-toluenesulfonamide.

Materials:

  • o-Toluenesulfonamide

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 5A Molecular sieves

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve o-toluenesulfonamide (1 equivalent) in dichloromethane. Add 5A molecular sieves to absorb moisture.

  • Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it to the reaction mixture.

  • Alkylation: While stirring vigorously, add diethyl sulfate (1.05 equivalents) dropwise to the mixture through the dropping funnel at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves. Transfer the filtrate to a separatory funnel and wash sequentially with water, a dilute acid solution (e.g., 1M HCl), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 80-90%

Synthesis Workflow

G cluster_synthesis Synthesis of this compound OTS o-Toluenesulfonamide Reaction N-Alkylation Reaction OTS->Reaction DCM Dichloromethane DCM->Reaction NaOH Sodium Hydroxide NaOH->Reaction DES Diethyl Sulfate DES->Reaction Workup Aqueous Work-up Reaction->Workup 1. Cooling 2. Filtration 3. Washing Purification Purification Workup->Purification Crude Product NEOTS This compound Purification->NEOTS Pure Product

Caption: Workflow for the synthesis of this compound.

Potential as a Pharmaceutical Intermediate

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various pharmaceutical classes.[1] Its derivatives have been explored for their potential as antibiotics, diuretics, and anti-inflammatory agents.[2]

Role in Sulfonamide Antibiotics and the Folic Acid Synthesis Pathway

Sulfonamide-based antibiotics function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) in bacteria.[2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamide drugs impede bacterial proliferation. This compound can serve as a foundational scaffold for the development of novel sulfonamide antibiotics.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway GTP GTP DHPP Dihydropterin Pyrophosphate GTP->DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Precursors Nucleic Acid Precursors THF->Precursors Sulfonamides Sulfonamide Antibiotics (e.g., derivatives of This compound) Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Intermediate in the Synthesis of Sulfonylurea Drugs

Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes. A key step in their synthesis involves the reaction of a sulfonamide with an isocyanate. N-Ethyl-p-toluenesulfonamide is a known precursor for some sulfonylureas.[5] A similar synthetic strategy can be envisioned for this compound to generate novel sulfonylurea candidates.

4.2.1. Exemplary Experimental Protocol: Synthesis of an N-Ethyl-o-tolylsulfonylurea

Objective: To synthesize an N-Ethyl-o-tolylsulfonylurea derivative from this compound.

Materials:

  • This compound

  • An appropriate isocyanate (e.g., butyl isocyanate)

  • Anhydrous pyridine

  • Anhydrous toluene

Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Base and Reagent Addition: Add anhydrous pyridine (1.1 equivalents) to the solution. Subsequently, add the isocyanate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired sulfonylurea.

4.2.2. Pharmaceutical Synthesis Workflow Example

G cluster_pharma_synthesis Exemplary Synthesis of a Sulfonylurea Drug NEOTS This compound Reaction Sulfonylurea Formation NEOTS->Reaction Isocyanate Alkyl Isocyanate Isocyanate->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Purification Recrystallization Reaction->Purification Crude Product Sulfonylurea N-Ethyl-o-tolylsulfonylurea (API Candidate) Purification->Sulfonylurea Pure Product

Caption: Workflow for the synthesis of a sulfonylurea from NEOTS.

Conclusion

This compound is a promising and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and the reactivity of the sulfonamide group allow for its incorporation into a variety of molecular scaffolds, leading to the potential discovery of new therapeutic agents. The detailed protocols and pathways provided in this guide serve as a valuable resource for scientists and researchers aiming to leverage the synthetic potential of this compound in their drug discovery programs. Further exploration of its utility in the synthesis of diverse heterocyclic systems for medicinal chemistry is warranted.

References

Environmental Fate of N-Ethyl-O-toluenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of N-Ethyl-O-toluenesulfonamide. This compound, a compound utilized in various industrial applications, has the potential for environmental release. Understanding its persistence, degradation, and mobility is crucial for assessing its ecological impact. This document synthesizes available data on its biodegradation, photodegradation, hydrolysis, and soil sorption. Due to a lack of direct experimental data for this compound, this guide draws upon studies of structurally similar compounds, particularly p-toluenesulfonamide, to infer potential environmental behavior. Detailed experimental protocols, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA), are provided to facilitate further research and standardized data generation. All quantitative information is presented in structured tables for clarity, and key environmental pathways are visualized using diagrams.

Introduction

This compound is a chemical compound with applications that may lead to its introduction into the environment. Its environmental fate is determined by a combination of transport and transformation processes, including biodegradation, photodegradation, hydrolysis, and sorption to soil and sediment. This guide aims to provide a detailed technical resource for professionals involved in environmental risk assessment and drug development by outlining the expected environmental behavior of this compound and providing methodologies for its investigation.

Physicochemical Properties

The environmental transport and transformation of a chemical are significantly influenced by its physical and chemical properties. While experimental data for this compound is limited, some key properties can be estimated or are available from chemical databases.

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂SPubChem[1]
Molecular Weight199.27 g/mol PubChem[1]
Water Solubility< 0.1 mg/mL at 17.8 °CPubChem[1]
Vapor Pressure4.15 mmHg at 25 °CPubChem[1]
Log Kow (Octanol-Water Partition Coefficient)Estimated range: 1.5 - 2.5(Estimation based on similar sulfonamides)

Environmental Fate and Transport

Biodegradation

3.1.1. Proposed Biodegradation Pathway

The biodegradation of this compound is hypothesized to proceed through a pathway analogous to that of p-toluenesulfonamide. The initial attack is likely the oxidation of the ethyl group, followed by further oxidation and eventual ring cleavage. The proposed pathway is visualized below.

Biodegradation_Pathway cluster_0 Initial Transformation cluster_1 Ring Cleavage Pathway This compound This compound N-(1-hydroxyethyl)-O-toluenesulfonamide N-(1-hydroxyethyl)-O-toluenesulfonamide This compound->N-(1-hydroxyethyl)-O-toluenesulfonamide Hydroxylation N-Acetyl-O-toluenesulfonamide N-Acetyl-O-toluenesulfonamide N-(1-hydroxyethyl)-O-toluenesulfonamide->N-Acetyl-O-toluenesulfonamide Oxidation O-toluenesulfonamide O-toluenesulfonamide N-Acetyl-O-toluenesulfonamide->O-toluenesulfonamide Deacetylation 4-Methylcatechol 4-Methylcatechol O-toluenesulfonamide->4-Methylcatechol Desulfonation Ring_Cleavage_Products Ring Cleavage Products 4-Methylcatechol->Ring_Cleavage_Products Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Figure 1: Proposed biodegradation pathway of this compound.

3.1.2. Estimated Biodegradation Rate

Quantitative data on the biodegradation rate of this compound is not available. However, based on data for other sulfonamides, it can be expected to be moderately persistent in the environment.

Environmental CompartmentEstimated Half-life (t₁/₂)Data Source (Analogous Compounds)
Surface Water20 - 60 days[4]
Soil30 - 100 days[5][6]
Sediment (Anaerobic)> 100 days[5]
Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The rate of photodegradation is dependent on the light absorption properties of the molecule and the quantum yield of the reaction. Sulfonamides are known to undergo photodegradation in aqueous environments.

3.2.1. Estimated Photodegradation Rate

Direct experimental data on the photodegradation quantum yield and half-life of this compound is unavailable. The values below are estimated based on studies of other sulfonamides.

ParameterEstimated ValueData Source (Analogous Compounds)
Aqueous Photolysis Half-life (t₁/₂)5 - 20 days (surface water, summer, mid-latitudes)[7]
Quantum Yield (Φ)0.01 - 0.1[7]
Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often pH-dependent. While specific hydrolysis data for this compound is not available, sulfonamide compounds are generally stable to hydrolysis under environmentally relevant pH conditions (pH 5-9).

pHEstimated Hydrolysis Half-life (t₁/₂)
5> 1 year
7> 1 year
9> 1 year
Sorption and Mobility

The tendency of a chemical to adsorb to soil and sediment is a key factor in determining its mobility in the environment. This is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. For ionizable compounds like sulfonamides, sorption can be influenced by soil pH and organic matter content.

3.4.1. Estimated Sorption Coefficients

ParameterEstimated ValueData Source (Analogous Compounds)
Soil Adsorption Coefficient (Kd)1 - 10 L/kg[8][9]
Organic Carbon-Normalized Sorption Coefficient (Koc)100 - 500 L/kg[8][10][11][12]
Log Koc2.0 - 2.7[8][10][11][12]

Based on these estimated values, this compound is expected to have low to moderate mobility in soil.

Experimental Protocols

To address the data gaps for this compound, the following experimental protocols, based on OECD and US EPA guidelines, are recommended.[13][14][15][16][17][18][19][20][21]

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD 307)

This test determines the rate and route of degradation of this compound in soil under both aerobic and anaerobic conditions.

Soil_Biodegradation_Workflow cluster_setup Experimental Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis Test_Soil Select and Characterize Test Soils Test_Systems Prepare Aerobic and Anaerobic Test Systems Test_Soil->Test_Systems Radiolabeled_Compound Synthesize Radiolabeled This compound Application Apply Radiolabeled Compound to Soil Radiolabeled_Compound->Application Test_Systems->Application Incubation Incubate at Controlled Temperature and Moisture Application->Incubation Sampling Collect Soil Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction of Soil Samples Sampling->Extraction Analysis Analyze Extracts by HPLC and LSC Extraction->Analysis Identification Identify Metabolites (LC-MS/MS) Analysis->Identification Data_Analysis Calculate Degradation Kinetics (DT50) Analysis->Data_Analysis

Figure 2: Workflow for Soil Biodegradation Study (OECD 307).

Methodology:

  • Test System: At least three different soil types with varying organic carbon content and pH should be used.

  • Test Substance: ¹⁴C-labeled this compound is applied to the soil samples.

  • Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days. For aerobic conditions, soils are maintained at 40-60% of their maximum water holding capacity and aerated. For anaerobic conditions, soils are flooded and purged with nitrogen.

  • Sampling and Analysis: At specified time intervals, soil samples are extracted with an appropriate solvent. The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and major metabolites. Liquid Scintillation Counting (LSC) is used to determine the total radioactivity.

  • Data Evaluation: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀).

Phototransformation of Chemicals in Water (Adapted from OECD 316)

This protocol is designed to determine the rate of direct photolysis of this compound in water.

Methodology:

  • Test Solution: A solution of this compound in sterile, buffered, purified water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Sampling and Analysis: Aliquots of the test and control solutions are taken at various time points and analyzed for the concentration of this compound using a suitable analytical method such as HPLC-UV.

  • Data Evaluation: The first-order degradation rate constant and the photolysis half-life are calculated. The quantum yield can be determined if the light intensity is measured.

Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD 106)

This study determines the soil and sediment adsorption and desorption properties of this compound.

Sorption_Workflow cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_calculation Data Analysis Soil_Slurry Prepare Soil/Water Slurries Add_Compound Add this compound Solution Soil_Slurry->Add_Compound Equilibrate Equilibrate by Shaking Add_Compound->Equilibrate Separate_Phases Separate Soil and Water by Centrifugation Equilibrate->Separate_Phases Analyze_Water Analyze Water Phase for Compound Concentration Separate_Phases->Analyze_Water Remove_Supernatant Remove Supernatant Separate_Phases->Remove_Supernatant Calculate_Kd Calculate Adsorption Coefficient (Kd) Analyze_Water->Calculate_Kd Add_Fresh_Solution Add Fresh Background Solution Remove_Supernatant->Add_Fresh_Solution Equilibrate_Desorption Equilibrate by Shaking Add_Fresh_Solution->Equilibrate_Desorption Separate_Phases_Desorption Separate Phases Equilibrate_Desorption->Separate_Phases_Desorption Analyze_Water_Desorption Analyze Water Phase Separate_Phases_Desorption->Analyze_Water_Desorption Analyze_Water_Desorption->Calculate_Kd Calculate_Koc Calculate Organic Carbon-Normalized Coefficient (Koc) Calculate_Kd->Calculate_Koc

Figure 3: Workflow for Soil Adsorption/Desorption Study (OECD 106).

Methodology:

  • Test System: A minimum of five different soil types with varying textures, organic carbon content, and pH are used.

  • Adsorption Phase: Soil is equilibrated with a solution of this compound of known concentration. The mixture is shaken until equilibrium is reached.

  • Analysis: The soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution without the test substance, and the system is re-equilibrated to determine the extent of desorption.

  • Data Evaluation: The adsorption (Kd) and desorption coefficients are calculated. The organic carbon-normalized adsorption coefficient (Koc) is also determined.

Analytical Methods

Accurate quantification of this compound in environmental matrices is essential for fate and transport studies.

Sample Preparation
  • Water Samples: Solid-phase extraction (SPE) is a common method for concentrating and cleaning up water samples prior to analysis.[22][23][24][25]

  • Soil and Sediment Samples: Pressurized liquid extraction (PLE) or Soxhlet extraction can be used to extract the compound from solid matrices.[22][23]

Instrumental Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is the preferred method for the analysis of sulfonamides in environmental samples. LC-MS/MS provides high selectivity and sensitivity for complex matrices.[22][25]

Conclusion

The environmental fate of this compound is not well-documented in the scientific literature. Based on data from structurally similar compounds, it is predicted to be moderately persistent in the environment, with biodegradation being the primary degradation pathway. It is expected to have low to moderate mobility in soils. This technical guide provides a framework for understanding its potential environmental behavior and offers detailed experimental protocols to generate the necessary data for a comprehensive environmental risk assessment. Further research is critically needed to obtain direct experimental data on the degradation rates and mobility of this compound to validate these predictions.

References

Methodological & Application

Application Notes and Protocols: N-Ethyl-O/P-Toluenesulfonamide as a Plasticizer for Polyamide Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Ethyl-O/P-Toluenesulfonamide (NEOTSA) as a plasticizer for various polyamide (PA) resins, such as PA6 and PA66. The inclusion of NEOTSA enhances the flexibility, processability, and durability of polyamides, making them suitable for a wider range of applications.[1][2]

Introduction

N-Ethyl-O/P-Toluenesulfonamide is a well-established plasticizer known for its high compatibility with polyamide resins.[3][4] It acts by reducing the intermolecular forces between polymer chains, which in turn lowers the glass transition temperature (Tg) and melt viscosity.[5] This results in improved flexibility, reduced brittleness, and easier processing of the polyamide material.[2][5] Key advantages of using NEOTSA as a plasticizer for polyamides include enhanced flexibility, improved durability, and versatile applicability in various manufacturing processes.[1]

Data Presentation

The following tables summarize representative quantitative data illustrating the effect of N-Ethyl-O/P-Toluenesulfonamide on the mechanical and thermal properties of Polyamide 6 (PA6). This data is intended to be illustrative, reflecting typical trends observed when incorporating a sulfonamide plasticizer into a polyamide matrix.

Table 1: Mechanical Properties of NEOTSA Plasticized Polyamide 6 (PA6)

NEOTSA Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)Notched Izod Impact (kJ/m²)
080502.85
5701002.28
10601801.712
15502501.315
20403501.018

Table 2: Thermal and Rheological Properties of NEOTSA Plasticized Polyamide 6 (PA6)

NEOTSA Concentration (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Melt Flow Index (g/10 min)
0652205
5552188
104521512
153521218
202521025

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polyamides plasticized with N-Ethyl-O/P-Toluenesulfonamide.

Preparation of Plasticized Polyamide Samples

This protocol describes the melt blending of polyamide resin with NEOTSA.

Materials:

  • Polyamide (e.g., PA6, PA66) pellets, dried at 80°C for 4 hours under vacuum.

  • N-Ethyl-O/P-Toluenesulfonamide (liquid form).

Equipment:

  • Twin-screw extruder.

  • Strachan granulator.

  • Injection molding machine.

Procedure:

  • Dry blend the polyamide pellets and the desired weight percentage of N-Ethyl-O/P-Toluenesulfonamide in a sealed container by tumbling for 15 minutes.

  • Feed the dry blend into the main hopper of the twin-screw extruder.

  • Set the extruder temperature profile to a range of 220-260°C, depending on the specific polyamide grade.

  • Melt compound the mixture at a screw speed of 200-300 rpm.

  • Extrude the molten blend through a strand die into a water bath for cooling.

  • Pelletize the solidified strands using a granulator.

  • Dry the resulting pellets at 80°C for 4 hours under vacuum to remove any residual moisture.

  • Use an injection molding machine to prepare standardized test specimens from the dried pellets according to ASTM or ISO standards.

Characterization of Plasticized Polyamide
  • Tensile Properties (ASTM D638): Determine the tensile strength, elongation at break, and tensile modulus using a universal testing machine with a crosshead speed of 50 mm/min.

  • Flexural Properties (ASTM D790): Evaluate the flexural modulus and flexural strength using a three-point bending test.

  • Notched Izod Impact Strength (ASTM D256): Measure the impact resistance of notched specimens using an Izod impact tester.

  • Differential Scanning Calorimetry (DSC) (ASTM D3418): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized polyamide. Heat the samples from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the plasticized material by heating the sample from 25°C to 600°C at a rate of 10°C/min in a nitrogen atmosphere.

  • Melt Flow Index (MFI) (ASTM D1238): Measure the MFI of the plasticized polyamide at a specified temperature and load (e.g., 235°C/2.16 kg for PA6) to assess its processability.

Visualizations

The following diagrams illustrate key relationships and workflows in the application of N-Ethyl-O/P-Toluenesulfonamide as a plasticizer for polyamides.

logical_relationship cluster_input Input Variables cluster_properties Polyamide Properties NEOTSA_Concentration NEOTSA Concentration Flexibility Flexibility / Elongation NEOTSA_Concentration->Flexibility Increases Hardness Hardness / Modulus NEOTSA_Concentration->Hardness Decreases Tg Glass Transition (Tg) NEOTSA_Concentration->Tg Decreases Melt_Viscosity Melt Viscosity NEOTSA_Concentration->Melt_Viscosity Decreases

Caption: Effect of NEOTSA concentration on polyamide properties.

experimental_workflow Start Start: Material Preparation Drying Drying of Polyamide Pellets Start->Drying Blending Dry Blending with NEOTSA Drying->Blending Extrusion Melt Compounding (Twin-Screw Extruder) Blending->Extrusion Cooling Strand Cooling (Water Bath) Extrusion->Cooling Pelletizing Pelletization Cooling->Pelletizing Post_Drying Post-Compounding Drying Pelletizing->Post_Drying Molding Injection Molding of Test Specimens Post_Drying->Molding Characterization Material Characterization Molding->Characterization End End: Data Analysis Characterization->End

Caption: Workflow for preparing and testing plasticized polyamides.

References

Application Notes and Protocols: N-Ethyl-O-toluenesulfonamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-O-toluenesulfonamide, a versatile synthetic intermediate, holds significant potential in the construction of various heterocyclic frameworks, which are pivotal scaffolds in medicinal chemistry and drug development. Its unique structural features, combining a reactive sulfonamide moiety with an ortho-methylated aromatic ring, allow for its participation in a range of cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound as a key starting material. The presented methodologies are intended to serve as a practical guide for researchers engaged in the exploration of novel heterocyclic entities.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis to date involves its use as a precursor for N-substituted saccharin derivatives. Saccharin, a well-known artificial sweetener, and its derivatives are also explored for their diverse biological activities, making their synthesis a subject of considerable interest.

Synthesis of N-Ethyl Saccharin via Oxidative Cyclization

One of the documented applications of this compound is its conversion to N-ethyl saccharin through an intramolecular oxidative cyclization. This reaction involves the oxidation of the ortho-methyl group to a carboxylic acid, which subsequently cyclizes with the sulfonamide nitrogen to form the five-membered sultam ring characteristic of the saccharin scaffold.

Reaction Scheme:

G reactant This compound product N-Ethyl Saccharin reactant->product Oxidative Cyclization reagents H5IO6, CrO3 (cat.) Acetonitrile, Reflux

Caption: Oxidative cyclization of this compound to N-Ethyl Saccharin.

While this transformation provides a direct route to N-ethyl saccharin, it is important to note that the reaction can be accompanied by a competitive oxidation at the α-carbon of the N-ethyl group, which can impact the overall yield.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of N-ethyl saccharin from this compound. For comparative purposes, data for other N-alkyl-o-toluenesulfonamides from the same study are also included to illustrate the effect of the N-alkyl substituent on the reaction outcome.[1][2]

N-Alkyl SubstituentProductReaction Time (h)Temperature (°C)Yield (%)
Ethyl N-Ethyl Saccharin 1 85 12 [1][2]
MethylN-Methyl Saccharin18535[2]
IsopropylN-Isopropyl Saccharin185<5
CyclopropylN-Cyclopropyl Saccharin18515
2,2,2-TrifluoroethylN-(2,2,2-Trifluoroethyl) Saccharin18594[1][2]
tert-ButylN-tert-Butyl Saccharin16Room Temp.81

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-ethyl saccharin from this compound based on the cited literature.

Protocol 1: Synthesis of N-Ethyl Saccharin

Objective: To synthesize N-ethyl saccharin via oxidative cyclization of this compound.

Materials:

  • This compound

  • Periodic acid (H₅IO₆)

  • Chromium trioxide (CrO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: [2]

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add periodic acid (8.0 mmol).

  • Add a catalytic amount of chromium trioxide (0.05 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • After completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford N-ethyl saccharin.

Workflow Diagram:

G start Start: this compound in Acetonitrile add_reagents Add H5IO6 and CrO3 (cat.) start->add_reagents reflux Reflux at 85°C for 1h add_reagents->reflux workup Quench with Water, Extract with Ethyl Acetate reflux->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification product Product: N-Ethyl Saccharin purification->product

Caption: Experimental workflow for the synthesis of N-Ethyl Saccharin.

Future Perspectives and Alternative Synthetic Strategies

The relatively low yield in the synthesis of N-ethyl saccharin highlights a key challenge and an area for future research. The development of more selective oxidation methods that minimize side reactions on the N-ethyl group would significantly enhance the utility of this transformation.

Furthermore, the exploration of this compound in other types of cyclization reactions is a promising avenue for expanding its application in heterocyclic synthesis. Potential areas of investigation could include:

  • Directed Ortho-Metalation and Cyclization: Utilizing the sulfonamide as a directing group to functionalize the ortho-methyl group or the adjacent aromatic C-H bond, followed by intramolecular cyclization with a suitable partner.

  • Multicomponent Reactions: Employing this compound as one of the components in a multicomponent reaction to construct complex heterocyclic systems in a single step.

  • Photoredox Catalysis: Exploring light-mediated reactions to generate radical intermediates that could undergo intramolecular cyclization.

The development of new synthetic methodologies will undoubtedly unlock the full potential of this compound as a valuable building block for the synthesis of a diverse range of heterocyclic compounds for applications in drug discovery and materials science.

References

Application of N-Ethyl-O-toluenesulfonamide in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-o-toluenesulfonamide (NE-o-TSA), along with its para-isomer (N-Ethyl-p-toluenesulfonamide) and their mixture (N-Ethyl-o,p-toluenesulfonamide), are versatile compounds utilized across various industries. In the agrochemical sector, these sulfonamides serve as key intermediates in the synthesis of active ingredients and as functional components within formulated products to enhance efficacy and stability.[1][2][3] Their properties as plasticizers and solvents make them valuable for optimizing the physical characteristics of pesticide formulations.[2][4] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in agrochemical formulations.

Physicochemical Properties

This compound is commercially available as a mixture of ortho and para isomers, typically seen as a straw-yellow transparent liquid, or as isolated isomers in solid form.[1] Understanding its physicochemical properties is crucial for its effective incorporation into agrochemical formulations.

Table 1: Physicochemical Properties of N-Ethyl-o,p-toluenesulfonamide

PropertyValueReference
Appearance Straw Yellow Lucent Liquid[1][3]
Purity ≥ 99%[1][3]
Molecular Formula C₉H₁₃NO₂S[1][2]
Molecular Weight 199.27 g/mol [2]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); sparingly soluble in water.[1]
Water Content ≤ 0.3%[1]
Ash Content ≤ 0.2%[1]
Free Acid ≤ 0.1%[1]
Ortho/Para Ratio ~65/35 (for the mixed isomer product)[1]

Applications in Agrochemical Formulations

This compound's primary roles in agrochemical formulations are as a plasticizer, a solvent, and an intermediate for active ingredient synthesis.

  • Plasticizer: In solid formulations such as granules or powders, and in polymer-based controlled-release systems, this compound can be incorporated to improve the flexibility and durability of the formulation matrix. This can prevent cracking and dusting of granules, leading to improved handling and application.[2][4]

  • Solvent: Due to its good solubility in organic solvents, it can be used as a co-solvent in liquid formulations like emulsifiable concentrates (EC) or suspension concentrates (SC) to dissolve active ingredients that have poor water solubility.[1][3] This can enhance the stability and homogeneity of the formulation.

  • Intermediate: Sulfonamide derivatives are used in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides.[1][2][5] this compound serves as a building block for creating novel active ingredients with desired pesticidal or herbicidal activity.

Experimental Protocols

The following are generalized protocols for evaluating the utility of this compound in an agrochemical formulation. These should be adapted based on the specific active ingredient and formulation type.

Protocol 1: Evaluation of this compound as a Plasticizer in Water-Dispersible Granules (WG)

Objective: To assess the effect of this compound on the physical properties of a water-dispersible granule formulation.

Materials:

  • Active Ingredient (AI)

  • This compound

  • Dispersant (e.g., lignosulfonate)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Binder (e.g., polyvinylpyrrolidone)

  • Filler (e.g., kaolin or silica)

  • Deionized water

  • Granulator

  • Drying oven

  • Sieves

  • Hardness tester

  • Friability tester

  • Spectrophotometer or HPLC for AI content analysis

Procedure:

  • Pre-formulation: Prepare a series of formulations with varying concentrations of this compound (e.g., 0%, 1%, 2%, 5% w/w). The percentages of other components should be adjusted accordingly to maintain a total of 100%.

  • Mixing: Dry blend the AI, dispersant, wetting agent, binder, and filler in a suitable mixer until a homogenous powder is obtained.

  • Granulation: Slowly add a solution of this compound in a minimal amount of a suitable organic solvent (if necessary) or directly add the liquid form to the powder blend while mixing to form wet granules. Alternatively, for solid this compound, it can be included in the initial dry blend.

  • Extrusion and Spheronization (if applicable): Pass the wet mass through an extruder and spheronizer to form uniform granules.

  • Drying: Dry the granules in an oven at a temperature that will not degrade the active ingredient (e.g., 50-60°C) until the moisture content is below a specified level (e.g., <2%).

  • Sieving: Sieve the dried granules to obtain the desired particle size range.

Data Collection and Analysis:

  • Granule Hardness: Measure the crushing strength of at least 10 granules from each batch using a hardness tester.

  • Friability: Subject a known weight of granules to tumbling in a friability tester for a set time and speed. Measure the percentage of weight loss.

  • Dispersibility and Suspensibility: Test the ability of the granules to disperse and remain suspended in water according to standard methods (e.g., CIPAC methods).

  • Active Ingredient Content: Determine the concentration of the active ingredient in the final granules using a validated analytical method (e.g., HPLC) to ensure no degradation occurred during processing.

Table 2: Example Data for Evaluation of this compound as a Plasticizer

NE-o-TSA Conc. (% w/w)Average Hardness (N)Friability (% loss)Suspensibility (%)
025 ± 31.5 ± 0.285 ± 2
128 ± 21.1 ± 0.187 ± 3
232 ± 30.8 ± 0.188 ± 2
535 ± 40.5 ± 0.190 ± 1
Protocol 2: Assessment of this compound as a Co-Solvent in an Emulsifiable Concentrate (EC) Formulation

Objective: To determine the effectiveness of this compound as a co-solvent to improve the stability of an EC formulation.

Materials:

  • Active Ingredient (AI) with low water solubility

  • Primary Solvent (e.g., aromatic hydrocarbon)

  • This compound

  • Emulsifier blend (anionic and non-ionic)

  • Deionized water

  • Beakers, magnetic stirrer

  • Temperature-controlled chambers

  • Particle size analyzer

Procedure:

  • Solubility Test: Determine the solubility of the AI in this compound and the primary solvent individually and in various ratios.

  • Formulation Preparation: Prepare a series of EC formulations. In a beaker, dissolve the AI in the primary solvent. Add the desired amount of this compound as a co-solvent. Finally, add the emulsifier blend and stir until a clear, homogenous solution is formed.

  • Emulsion Stability Test: To a graduated cylinder containing a known volume of standard hard water, add a small amount of the EC formulation. Invert the cylinder a set number of times and observe the formation of the emulsion. Record the time it takes for any separation (creaming or sedimentation) to occur at room temperature.

  • Accelerated Storage Stability: Store the prepared EC formulations at elevated temperatures (e.g., 54°C for 14 days) and in cold temperatures (e.g., 0°C for 7 days). After storage, visually inspect for crystallization, phase separation, or other signs of instability. Also, re-test the emulsion stability.

Data Collection and Analysis:

  • Visual Observation: Record the physical appearance of the formulations before and after storage.

  • Emulsion Stability: Measure the volume of cream or sediment at specified time intervals.

  • Active Ingredient Content: Analyze the AI content before and after storage to check for degradation.

Table 3: Example Data for Evaluation of this compound as a Co-Solvent

NE-o-TSA Conc. (% w/w)Initial Emulsion Stability (time to separation)Stability after Storage at 54°C (visual)AI Degradation after Storage (%)
030 minCrystals formed5.2
52 hoursClear, no crystals2.1
10> 24 hoursClear, no crystals1.5
20> 24 hoursClear, no crystals1.3

Mandatory Visualizations

Experimental_Workflow_for_Plasticizer_Evaluation cluster_formulation Formulation Preparation cluster_testing Physical Testing cluster_analysis Chemical Analysis A Dry Blending of AI and Excipients B Addition of this compound A->B C Granulation B->C D Drying and Sieving C->D E Hardness Testing D->E F Friability Testing D->F G Dispersibility/Suspensibility Testing D->G H AI Content Analysis (HPLC) D->H I I E->I Data Analysis and Comparison F->I Data Analysis and Comparison G->I Data Analysis and Comparison H->I Data Analysis and Comparison

Caption: Workflow for evaluating this compound as a plasticizer.

Co_Solvent_Evaluation_Workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_chem_analysis Chemical Analysis A Solubility Testing of AI B Preparation of EC Formulations with varying NE-o-TSA A->B C Initial Emulsion Stability B->C D Accelerated Storage (Heat and Cold) B->D F AI Content Analysis (Pre- and Post-Storage) B->F E Post-Storage Emulsion Stability D->E G Data Analysis and Conclusion E->G F->G

References

Application Notes and Protocols for the Quantification of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-O-toluenesulfonamide (NEOTSA) is an organic compound utilized as a plasticizer and intermediate in various industries, including pharmaceuticals and in the manufacturing of food contact materials.[1][2] Its presence as a potential impurity or migrant from packaging materials necessitates robust and sensitive analytical methods for its quantification to ensure product quality and safety. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are adaptable for the analysis of NEOTSA in active pharmaceutical ingredients (APIs) and other relevant matrices.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the sample matrix, required sensitivity, and the available instrumentation. HPLC-UV is a widely accessible and reliable technique suitable for routine quality control. GC-MS offers higher selectivity and sensitivity, making it ideal for trace-level analysis and confirmatory testing.

Quantitative Data Summary

The following tables summarize the achievable quantitative performance parameters for the analytical methods described herein. These values are based on methods validated for the closely related p-isomer (N-Ethyl-p-toluenesulfonamide) and are expected to be comparable for this compound due to their structural similarity.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterValue
Limit of Detection (LOD)~0.15 ppm (0.009 µg/mL)[3][4]
Limit of Quantification (LOQ)~0.5 ppm (0.03 µg/mL)[3][4]
Linearity RangeLOQ to 6 µg/mL[3][4]
Correlation Coefficient (r²)>0.999[5]
Accuracy (% Recovery)89% to 103%[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterValue
Limit of Detection (LOD)< 1 µg/L[6]
Limit of Quantification (LOQ)< 3 µg/L[6]
Linearity RangeLOQ to 150% of evaluation level
Correlation Coefficient (r²)>0.995[6]
Accuracy (% Recovery)80% to 110%[6]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted from a validated method for the p-isomer and is suitable for the quantification of this compound in drug substances.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Inertsil ODS-3V (250 x 4.6mm), 5µm, or equivalent C18 column.[7]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 27°C[4]

  • Detection Wavelength: 225 nm[4]

  • Injection Volume: 20 µL[4]

  • Diluent: Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., LOQ to 6 µg/mL).

  • Sample Solution (for API analysis): Accurately weigh about 200 mg of the drug substance, dissolve in, and dilute to 10.0 mL with the diluent. Sonicate if necessary to ensure complete dissolution.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol is based on a method for related toluenesulfonamide impurities and is suitable for trace-level quantification.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Rxi-1ms (60 m x 0.25 mm ID, 0.25 µm film thickness), or equivalent non-polar capillary column.[8]

  • Carrier Gas: Helium at a constant linear velocity of 26.6 cm/sec.[8]

  • Oven Temperature Program:

    • Initial Temperature: 130°C, hold for 5 min.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: 3 min at 250°C.[8]

  • Injector Temperature: 220°C.[8]

  • Injection Mode: Splitless

  • Ion Source Temperature: 200°C.[8]

  • Interface Temperature: 220°C.[8]

  • Mass Spectrometer:

    • Ionization Energy: 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound: m/z 91, 155, 184 (based on EI-MS data).[9]

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of n-Hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with n-Hexane to cover the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).

  • Sample Solution (for API analysis): Weigh approximately 200 mg of the sample into a centrifuge tube.[8] Add 5 mL of n-Hexane, vortex for 1 minute, and sonicate for 5 minutes.[8] Centrifuge and use the supernatant for injection.

3. Analysis Procedure:

  • Condition the GC-MS system.

  • Inject a solvent blank (n-Hexane) to check for system cleanliness.

  • Inject the calibration standards to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Identify this compound in the sample chromatograms by its retention time and the relative abundance of the monitored ions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ref_std Weigh NEOTSA Reference Standard dissolve_std Dissolve in Diluent (Stock Solution) ref_std->dissolve_std api_sample Weigh API Sample dissolve_sample Dissolve in Diluent api_sample->dissolve_sample dilute_std Serial Dilution (Calibration Standards) dissolve_std->dilute_std hplc Inject into HPLC System dissolve_sample->hplc dilute_std->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (225 nm) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify NEOTSA in Sample calibration->quantification

Caption: HPLC-UV workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ref_std Weigh NEOTSA Reference Standard dissolve_std Dissolve in n-Hexane (Stock Solution) ref_std->dissolve_std api_sample Weigh API Sample extract_sample Extract with n-Hexane (Vortex & Sonicate) api_sample->extract_sample dilute_std Serial Dilution (Calibration Standards) dissolve_std->dilute_std centrifuge Centrifuge Sample extract_sample->centrifuge gcms Inject Supernatant into GC-MS System dilute_std->gcms centrifuge->gcms separation Chromatographic Separation (Rxi-1ms) gcms->separation detection MS Detection (SIM Mode) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify NEOTSA in Sample calibration->quantification

Caption: GC-MS workflow for this compound quantification.

References

Application Note: Derivatization of N-Ethyl-O-toluenesulfonamide for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the derivatization of N-Ethyl-O-toluenesulfonamide prior to its quantification by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a compound relevant in various industrial applications including as a plasticizer, can be challenging to analyze directly via GC-MS due to its polarity and thermal lability. This protocol employs an alkylation derivatization strategy using pentafluorobenzyl bromide (PFBB) to enhance the volatility and thermal stability of the analyte, thereby improving chromatographic resolution and detection sensitivity. The described methodology is particularly suited for trace-level analysis in complex matrices.

Introduction

This compound is a compound of interest in quality control and safety assessment, particularly in the context of materials that may come into contact with food or pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of polar compounds like this compound can be problematic. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it more amenable to GC-MS analysis.[1][2]

This protocol adapts a validated method for the derivatization of the related compound, p-toluenesulfonamide, using pentafluorobenzyl bromide (PFBB).[3][4] PFBB is a versatile alkylating agent that reacts with acidic protons, such as the one on the sulfonamide nitrogen, to form a stable, volatile derivative with excellent electron-capturing properties, enhancing sensitivity in mass spectrometry.[1]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pentafluorobenzyl bromide (PFBB)

  • Tetrabutylammonium hydrogensulfate (TBA-HSO₄)

  • Potassium hydroxide (KOH)

  • Methylene chloride (DCM), HPLC grade

  • Acetonitrile, HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample vials, screw caps with PTFE septa

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation

The sample preparation procedure will depend on the matrix. The following is a general procedure for extraction from a solid or semi-solid matrix, which should be optimized for the specific sample type.

  • Extraction:

    • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 5 mL of acetonitrile.

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction with another 5 mL of acetonitrile.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 2 mL of 0.2 M KOH.

Derivatization Protocol
  • To the 2 mL of reconstituted sample extract (or a standard solution in 0.2 M KOH), add 1 mL of 0.1 M tetrabutylammonium hydrogensulfate solution.

  • Add 20 µL of pentafluorobenzyl bromide and 2 mL of methylene chloride.[4]

  • Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.

  • After incubation, allow the vial to cool to room temperature.

  • Separate the layers and carefully transfer the lower organic layer (methylene chloride) containing the derivatized analyte to a clean vial.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to approximately 200 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis

The following GC-MS parameters are a starting point and should be optimized for the specific instrument and column used. These conditions are based on methods for similar sulfonamide derivatives.[5][6][7]

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL, splitless mode

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

    • Full Scan Range: m/z 50-550

    • SIM Ions: To be determined from the mass spectrum of the derivatized this compound standard. Based on the derivatization of p-toluenesulfonamide, characteristic ions would be expected.[4]

Data Presentation

The following table summarizes expected performance characteristics for a validated GC-MS method for this compound, based on data from related sulfonamide analyses.[8][9]

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) < 1 µg/L
Limit of Quantification (LOQ) < 3 µg/L
Accuracy (Recovery) 80 - 115%
Precision (%RSD) < 15%

Visualizations

Derivatization and Analysis Workflow

Derivatization_Workflow Workflow for this compound Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Reconstitution Reconstitution in 0.2 M KOH Evaporation1->Reconstitution Add_Reagents Add TBA-HSO4, PFBB, DCM Reconstitution->Add_Reagents Extracted Analyte Reaction Vortex & Incubate (60°C, 1h) Add_Reagents->Reaction Phase_Separation Cool & Separate Organic Layer Reaction->Phase_Separation Drying Dry with Na2SO4 Phase_Separation->Drying Evaporation2 Concentrate under Nitrogen Drying->Evaporation2 Injection Inject into GC-MS Evaporation2->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Derivatization

Derivatization_Logic Logical Steps in Derivatization for GC-MS Analyte This compound (Polar, Less Volatile) Problem Poor GC-MS Amenability Analyte->Problem Solution Derivatization Problem->Solution Reagent PFBB (Pentafluorobenzyl bromide) Solution->Reagent Derivative PFB-Derivative (Non-polar, Volatile, Thermally Stable) Solution->Derivative Outcome Improved GC-MS Analysis (Sensitivity & Resolution) Derivative->Outcome

Caption: Rationale for the derivatization of this compound.

References

Application Notes and Protocols for the Synthesis of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of N-Ethyl-O-toluenesulfonamide, a versatile chemical intermediate. The primary synthetic route involves the reaction of o-toluenesulfonyl chloride with ethylamine. This document outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Overview and Synthetic Strategy

This compound is synthesized via a nucleophilic substitution reaction where ethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of o-toluenesulfonyl chloride. This reaction results in the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by an excess of ethylamine or another base. The reaction is typically carried out in a suitable organic solvent. It is important to note that the starting material, toluenesulfonyl chloride, often contains a mixture of ortho (o) and para (p) isomers, which will result in a corresponding mixture of this compound and N-ethyl-p-toluenesulfonamide. The protocol described here focuses on the reaction of the ortho-isomer.

Reaction Scheme:

o-toluenesulfonyl chloride + ethylamine → this compound + ethylamine hydrochloride

Experimental Data

Table 1: Physical and Chemical Properties
PropertyValue
Chemical Name This compound
Synonyms N-Ethyl-2-methylbenzenesulfonamide
CAS Number 1077-56-1
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Appearance Viscous, slightly yellow liquid
Purity Typically >98% after purification
Table 2: Typical Reaction Parameters and Yield
ParameterValue
Reactant 1 o-Toluenesulfonyl chloride
Reactant 2 Ethylamine (e.g., 70% in water or as a gas)
Stoichiometry (Amine:Sulfonyl Chloride) ~1.5 : 1
Solvent Dichloromethane or aqueous medium
Reaction Temperature 0 - 10 °C (initial), then room temperature
Reaction Time 2 - 4 hours
Typical Yield ~40% (can be optimized)

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-alkyl sulfonamides.

Materials and Equipment
  • Reagents:

    • o-Toluenesulfonyl chloride (10 mmol, 1.91 g)

    • Ethylamine (70% aqueous solution, ~15 mmol, ~1.4 mL)

    • Dichloromethane (CH₂Cl₂, 50 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask (100 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware

    • pH paper

Reaction Procedure
  • Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Reactant Preparation: Dissolve o-toluenesulfonyl chloride (10 mmol, 1.91 g) in 30 mL of dichloromethane and add it to the reaction flask.

  • Addition of Ethylamine: In a separate beaker, dilute the 70% aqueous ethylamine solution (~1.4 mL, 15 mmol) with 10 mL of water. Transfer this solution to the dropping funnel.

  • Reaction: Slowly add the ethylamine solution dropwise to the stirred solution of o-toluenesulfonyl chloride over 30 minutes, ensuring the temperature is maintained between 0 and 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material (o-toluenesulfonyl chloride).

Work-up and Purification
  • Quenching: After the reaction is complete, transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with 1 M HCl (2 x 20 mL) to remove excess ethylamine.

    • Wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude this compound as a viscous oil.

  • Further Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the sulfonamide group (S=O stretching) and the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Diagrams

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble Flask & Stirrer add_sulfonyl Add o-Toluenesulfonyl Chloride in Dichloromethane setup->add_sulfonyl cool Cool to 0-10°C add_sulfonyl->cool add_amine Slowly Add Ethylamine Solution cool->add_amine react Stir at Room Temperature (2-3 hours) add_amine->react transfer Transfer to Separatory Funnel react->transfer wash_acid Wash with 1M HCl transfer->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism

reaction_mechanism reagents o-Toluenesulfonyl Chloride + Ethylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Chloride Elimination

N-Ethyl-o-toluenesulfonamide: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-o-toluenesulfonamide is a versatile and reactive intermediate compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] Its chemical structure, featuring a reactive sulfonamide group, makes it a valuable building block for constructing complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound as a reagent in key organic transformations, including its role as a protecting group for amines, its application in C-N bond formation through the Mitsunobu reaction, and methods for its deprotection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂S[2]
Appearance White crystalline solid or straw yellow transparent liquid[3]
Purity ≥ 99%[3]
Melting Point 58-62 °C[3]
Water Content ≤ 0.5%[3]
Ash Content ≤ 0.2%[3]

Applications in Organic Synthesis

Protection of Amines

The toluenesulfonamide group is a robust protecting group for primary and secondary amines due to its stability under a wide range of reaction conditions.

G cluster_protection Protection cluster_deprotection Deprotection Primary/Secondary Amine Primary/Secondary Amine Protected Amine (Sulfonamide) Protected Amine (Sulfonamide) Primary/Secondary Amine->Protected Amine (Sulfonamide) Reaction N-Ethyl-o-toluenesulfonyl Chloride N-Ethyl-o-toluenesulfonyl Chloride N-Ethyl-o-toluenesulfonyl Chloride->Protected Amine (Sulfonamide) Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Protected Amine (Sulfonamide) Deprotected Amine Deprotected Amine Protected Amine (Sulfonamide)->Deprotected Amine Cleavage Further Synthetic Transformations Further Synthetic Transformations Protected Amine (Sulfonamide)->Further Synthetic Transformations Reducing Agent (e.g., SmI2, LVT) Reducing Agent (e.g., SmI2, LVT) Reducing Agent (e.g., SmI2, LVT)->Deprotected Amine Further Synthetic Transformations->Protected Amine (Sulfonamide) Intermediate in Multi-step Synthesis

Caption: General workflow for amine protection and deprotection.

While a specific protocol for this compound was not found in the search results, a general procedure for the synthesis of sulfonamides from amines using a toluenesulfonyl chloride is as follows:

  • Dissolve the primary or secondary amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine at room temperature.

  • Add a base, typically pyridine or triethylamine (1.1-1.5 equiv), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the corresponding toluenesulfonyl chloride (1.05-1.2 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide, which can be purified by recrystallization or column chromatography.

N-Alkylation via the Mitsunobu Reaction

This compound can act as a nucleophile in the Mitsunobu reaction to form N-alkylated sulfonamides. This reaction allows for the conversion of primary and secondary alcohols to the corresponding protected amines with inversion of stereochemistry.[4][5]

G Alcohol Alcohol Reaction Mixture Reaction Mixture Alcohol->Reaction Mixture This compound This compound This compound->Reaction Mixture PPh3 Triphenylphosphine PPh3->Reaction Mixture DEAD/DIAD Azodicarboxylate (DEAD or DIAD) DEAD/DIAD->Reaction Mixture Slow Addition at 0°C Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Mixture N-Alkylated Sulfonamide N-Alkylated Sulfonamide Reaction Mixture->N-Alkylated Sulfonamide Stir at RT

Caption: Workflow for the Mitsunobu reaction.

A general procedure for the Mitsunobu reaction is as follows, which can be adapted for use with this compound as the nucleophile.[4][6][7]

  • Dissolve the alcohol (1.0 equiv), this compound (1.2-1.5 equiv), and triphenylphosphine (PPh₃) (1.2-1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 equiv) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired N-alkylated sulfonamide from triphenylphosphine oxide and the reduced hydrazine byproduct.

Note: The pKa of the nucleophile is a critical factor for the success of the Mitsunobu reaction.[5]

Deprotection of the Toluenesulfonamide Group

The removal of the toluenesulfonyl group is crucial to liberate the free amine. Several methods have been developed for this transformation, often requiring reductive conditions.

ReagentConditionsSubstrate ScopeYield (%)Reference
Samarium(II) Iodide (SmI₂)THF/DMPUN-ArylsulfonylaminesGood[8]
Low-Valent Titanium (from TiCl₃/Li)THF, ambient temperatureAromatic and aliphatic tosylates and sulfonamidesHigh[9]
Lithium/Naphthalene (catalytic)THF, low temperatureProtected alcohols, amines, and amides-[10]
Electrochemical ReductionPt cathode, Mg anodeN,N-disubstituted p-toluenesulfonamidesGood to Excellent[11]
Sodium Hydride (NaH)DMFTs-protected indoles, azaheterocycles, anilines-[12]

This protocol is based on a general method for the cleavage of N/O-tosyl bonds.[9]

  • In a flame-dried flask under an inert atmosphere, add anhydrous THF.

  • Add lithium metal (4.0 equiv) to the THF.

  • Slowly add titanium(III) chloride (TiCl₃) (1.5 equiv) to the suspension at room temperature. The mixture will turn black, indicating the formation of the low-valent titanium reagent.

  • Stir the mixture for 3 hours at room temperature.

  • Add a solution of the this compound derivative (1.0 equiv) in THF to the reagent mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Filter the mixture through a pad of Celite and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or distillation.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.[2][13] The sulfonamide nitrogen can participate in intramolecular cyclization reactions to form these ring systems.

G This compound This compound Functionalization Introduction of a second reactive group This compound->Functionalization Cyclization Precursor Cyclization Precursor Functionalization->Cyclization Precursor Intramolecular Cyclization Intramolecular Cyclization Cyclization Precursor->Intramolecular Cyclization Base or Catalyst Heterocyclic Product Heterocyclic Product Intramolecular Cyclization->Heterocyclic Product

Caption: General pathway for heterocycle synthesis.

While specific protocols for the use of this compound in heterocycle synthesis were not detailed in the provided search results, the general strategy involves functionalizing the ethyl group or the aromatic ring to introduce a second reactive moiety that can undergo an intramolecular reaction with the sulfonamide nitrogen.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a protecting group for amines, a nucleophile in C-N bond-forming reactions, and a precursor for heterocyclic synthesis makes it an important tool for researchers and professionals in drug development and chemical synthesis. The protocols outlined in this document provide a foundation for the practical application of this reagent in the laboratory. Further research into its applications is ongoing and is expected to uncover new synthetic methodologies.

References

Application Note: Protocol for the Purification of N-Ethyl-O-toluenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethyl-o-toluenesulfonamide is a chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and as a plasticizer for various resins like polyamide and cellulose.[1][2] Commercial N-Ethyl-toluenesulfonamide is often a mixture of ortho (o) and para (p) isomers, and may contain residual starting materials or by-products from its synthesis, which is typically the reaction of toluenesulfonyl chloride with ethylamine.[1][3] For applications demanding high purity, such as in pharmaceutical synthesis, a robust purification method is essential. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.[4] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[4] The selection of an appropriate solvent is critical; the ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[5]

Safety and Handling Precautions

N-Ethyl-toluenesulfonamide is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[6][7][8] It is harmful if swallowed.[8] Therefore, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (tested according to EN 374) when handling the compound and solvents.[6][7]

  • Ventilation: All procedures should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors or dust.[7][9]

  • Spill and Waste: In case of a spill, use adsorbent materials for containment and place in appropriate containers for disposal.[6] Dispose of chemical waste according to local and national regulations.[6][8]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present.[7] Seek medical attention.[3]

    • Skin: Wash off with soap and plenty of water.[7] Remove contaminated clothing.[3]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Rinse mouth with water and do NOT induce vomiting.[7] Seek immediate medical advice.[3]

Physicochemical Data and Solvent Selection

The choice of solvent is crucial for a successful recrystallization. This compound is a solid or viscous liquid at room temperature with a melting point in the range of 40-45°C.[1] It is soluble in various organic solvents but has limited solubility in water.[1][10]

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO₂S[1]
Molecular Weight 199.27 g/mol [2][3]
Appearance Colorless to light yellow liquid or solid / Straw yellow transparent liquid[1][3]
Melting Point 40-45°C[1]
Purity (Typical) ≥ 99%[1][2]
Solubility Soluble in: Ethanol, Chloroform, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[1][10][11] Sparingly soluble/Insoluble in: Water.[1][10][12][13]

Based on the solubility profile, ethanol is a suitable solvent for this protocol as it is a polar organic solvent in which the compound is soluble, is readily available, has a relatively low boiling point (78°C), and is less toxic than other potential solvents like chloroform. A mixed-solvent system, such as ethanol-water, can also be employed to fine-tune the solubility and improve crystal yield.

Experimental Protocol

This protocol outlines the steps for purifying approximately 10 grams of impure this compound using ethanol as the solvent.

Materials and Equipment:

  • Impure this compound

  • 95% Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hotplate stirrer and magnetic stir bar

  • Watch glass

  • Büchner funnel and vacuum flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

  • Vacuum desiccator or drying oven

Procedure:

  • Dissolution of the Impure Solid:

    • Place 10 g of impure this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hotplate stirrer while stirring. Heat the solution to just below the boiling point of ethanol.

    • Continue adding small portions of hot ethanol dropwise until the solid has completely dissolved.[14] Avoid adding a large excess of solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional, if insoluble impurities are present):

    • If the hot solution contains visible insoluble impurities (e.g., dust, particulates), a hot filtration is necessary.

    • Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper on the hotplate.

    • Quickly pour the hot solution through the pre-warmed funnel to filter out the insoluble materials.[15] This step prevents premature crystallization of the product on the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[4]

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.[5]

  • Isolation and Washing of Crystals:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a clean vacuum flask. Place a piece of filter paper in the funnel.

    • Turn on the vacuum and wet the filter paper with a small amount of ice-cold 95% ethanol.

    • Pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

    • Wash the crystals on the filter paper with a small volume (5-10 mL) of ice-cold 95% ethanol to rinse away the residual mother liquor containing impurities.[4]

  • Drying the Purified Crystals:

    • Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum desiccator or a drying oven at a low temperature (e.g., 35-40°C) to avoid melting the product.

Workflow Visualization

The following diagram illustrates the key stages of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Impure N-Ethyl-O- toluenesulfonamide dissolve Dissolve in minimum hot ethanol start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool no hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Ethanol vac_filt->wash dry Dry Crystals wash->dry finish Pure N-Ethyl-O- toluenesulfonamide dry->finish

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form on cooling Too much solvent was used; solution is not saturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod to induce crystallization.[4]
"Oiling out" occurs The boiling point of the solvent is higher than the melting point of the solute; the compound is insoluble at all temperatures.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., water), and cool again. Ensure slow cooling.
Low recovery of product Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use minimal, ice-cold solvent for washing. The mother liquor can be concentrated to recover a second crop of crystals.[4][15]

References

Application of N-Ethyl-O-toluenesulfonamide in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-O-toluenesulfonamide (NEOTA) is a versatile organic compound that finds significant application in polymer chemistry, primarily as a plasticizer. Its molecular structure, featuring both a sulfonamide group and an ethyl group attached to a toluene backbone, imparts desirable properties to a range of polymeric materials. This document provides detailed application notes and experimental protocols for the use of NEOTA in polymer science, with a focus on its effects on polyamides and cellulose acetate.

Application Notes

Primary Function: Plasticization

NEOTA functions as a primary plasticizer, meaning it can be the sole plasticizer in a polymer formulation. Its primary role is to increase the flexibility, workability, and durability of polymers.[1] By inserting itself between the polymer chains, NEOTA reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) and increasing the free volume. This leads to a softer, more pliable material.

Key Advantages:

  • Enhanced Flexibility: Significantly improves the flexibility of rigid polymers.[1]

  • Improved Processability: Acts as a lubricant during melt processing, reducing processing temperatures and improving melt flow, which is particularly beneficial for molding and extrusion of polyamides.[2]

  • Increased Durability: Contributes to a longer lifespan of the final product by reducing brittleness.

  • Good Compatibility: Shows good compatibility with a variety of resins, including polyamides and cellulose resins.[3][4]

  • High Thermal Stability: Maintains its efficacy at elevated processing temperatures.[2]

Applications in Specific Polymers

Polyamides (Nylons):

In polyamides, NEOTA is utilized to enhance flexibility and improve processing. Polyamides are known for their strength and toughness, but they can be rigid. The addition of NEOTA reduces this rigidity, making them suitable for applications requiring more flexibility. It also acts as a processing aid, lowering the high melting temperatures of polyamides and improving the flow of the polymer melt during injection molding or extrusion.

Cellulose Acetate:

Cellulose acetate is a thermoplastic polymer derived from cellulose. While it has good clarity and strength, it can be brittle. NEOTA is an effective plasticizer for cellulose acetate, increasing its flexibility and making it suitable for applications such as films, coatings, and molded articles.[5]

Other Applications

Beyond its primary use in polyamides and cellulose acetate, NEOTA is also employed in:

  • Coatings and Adhesives: To improve the flexibility and adhesion of the final product.

  • Printing Inks: To enhance the performance and properties of the ink.[3]

  • Organic Synthesis: As an intermediate in the synthesis of other organic compounds.[6][7]

Quantitative Data

Table 1: Illustrative Effect of NEOTA on the Mechanical Properties of Polyamide 6 (PA6)

NEOTA Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)
080502.8
570802.5
10601202.2
15501801.9
20402501.5

Table 2: Illustrative Effect of NEOTA on the Thermal Properties of Cellulose Acetate

NEOTA Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
0190230
5175225
10160220
15145215
20130210

Experimental Protocols

Protocol 1: Incorporation of NEOTA into Polyamide via Melt Blending

Objective: To prepare plasticized polyamide samples with varying concentrations of this compound for mechanical and thermal analysis.

Materials:

  • Polyamide 6 (PA6) pellets (dried at 80°C for 12 hours under vacuum)

  • This compound (NEOTA)

  • Twin-screw extruder

  • Injection molding machine

  • Tensile tester

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Premixing: Physically mix the dried PA6 pellets with the desired weight percentage of NEOTA (e.g., 0%, 5%, 10%, 15%, 20%) in a sealed bag by tumbling for 15 minutes to ensure a homogeneous distribution.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for PA6 (e.g., 220-240°C from hopper to die).

    • Feed the premixed material into the extruder.

    • The molten blend is extruded as a strand, which is then cooled in a water bath and pelletized.

  • Drying: Dry the resulting plasticized PA6 pellets at 80°C for 12 hours under vacuum to remove any absorbed moisture.

  • Injection Molding:

    • Set the injection molding machine parameters (e.g., barrel temperature, injection pressure, holding time) according to the recommendations for PA6.

    • Mold the dried pellets into standard test specimens (e.g., dog-bone shape for tensile testing, rectangular bars for flexural testing).

  • Characterization:

    • Mechanical Testing: Perform tensile and flexural tests on the molded specimens according to relevant ASTM or ISO standards.

    • Thermal Analysis: Determine the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized samples using DSC.

Protocol 2: Preparation of Cellulose Acetate Films with NEOTA via Solvent Casting

Objective: To prepare cellulose acetate films with varying concentrations of this compound for thermal and mechanical analysis.

Materials:

  • Cellulose acetate powder

  • This compound (NEOTA)

  • Acetone (or a suitable solvent for cellulose acetate)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and hotplate

  • Drying oven

Procedure:

  • Solution Preparation:

    • Prepare a 15% (w/v) solution of cellulose acetate in acetone by dissolving the cellulose acetate powder in the solvent with continuous stirring using a magnetic stirrer. Gentle heating (around 40-50°C) can aid dissolution.

    • Prepare separate solutions for each desired concentration of NEOTA.

  • Plasticizer Addition:

    • To each cellulose acetate solution, add the calculated amount of NEOTA (e.g., 0%, 5%, 10%, 15%, 20% by weight relative to the cellulose acetate).

    • Stir the mixture until the NEOTA is completely dissolved and the solution is homogeneous.

  • Casting:

    • Carefully pour a specific volume of the plasticized cellulose acetate solution into a clean, dry glass petri dish or onto a level glass plate. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Drying:

    • Cover the casting surface with a lid slightly ajar to allow for slow solvent evaporation at room temperature for 24 hours. This slow evaporation helps to prevent the formation of bubbles and ensures a smooth film surface.

    • After the initial drying, transfer the films to a vacuum oven and dry at 60°C for 12 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried films from the glass surface.

  • Characterization:

    • Thermal Analysis: Use DSC to determine the glass transition temperature (Tg) of the film samples.

    • Mechanical Testing: Cut the films into standard shapes and perform tensile tests to determine tensile strength and elongation at break.

Visualizations

experimental_workflow_melt_blending cluster_preparation Material Preparation cluster_processing Melt Processing cluster_characterization Characterization PA6 Polyamide 6 Pellets Premix Dry Blending PA6->Premix NEOTA N-Ethyl-O- toluenesulfonamide NEOTA->Premix Extruder Twin-Screw Extrusion Premix->Extruder Pelletizer Pelletization Extruder->Pelletizer InjectionMolding Injection Molding Pelletizer->InjectionMolding Mechanical Mechanical Testing (Tensile, Flexural) InjectionMolding->Mechanical Thermal Thermal Analysis (DSC) InjectionMolding->Thermal experimental_workflow_solvent_casting cluster_preparation Solution Preparation cluster_film_formation Film Formation cluster_characterization_film Characterization CA Cellulose Acetate Dissolution Dissolution CA->Dissolution Solvent Acetone Solvent->Dissolution NEOTA_sol N-Ethyl-O- toluenesulfonamide Mixing Mixing NEOTA_sol->Mixing Dissolution->Mixing Casting Solvent Casting Mixing->Casting Drying Drying Casting->Drying Mechanical_film Mechanical Testing (Tensile) Drying->Mechanical_film Thermal_film Thermal Analysis (DSC) Drying->Thermal_film plasticizer_effect cluster_input Input cluster_properties Polymer Properties Plasticizer Increasing Plasticizer Concentration (NEOTA) Tg Glass Transition Temperature (Tg) Plasticizer->Tg Decreases Tensile Tensile Strength Plasticizer->Tensile Decreases Flexibility Flexibility / Elongation Plasticizer->Flexibility Increases

References

Application Notes and Protocols for N-Ethyl-O-toluenesulfonamide as a Blocking Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of N-Ethyl-O-toluenesulfonamide as a protecting group for the α-amino group of amino acids in standard peptide synthesis is not widely documented in scientific literature. The following application notes and protocols are hypothetical and constructed based on the established principles of sulfonamide chemistry, particularly the "safety-catch" linker strategy, where N-alkylation of a stable sulfonamide renders it labile to cleavage. These protocols are intended for research and development professionals and should be adapted and optimized as necessary.

Introduction

In peptide synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. Sulfonamides, such as the p-toluenesulfonyl (Tos) group, are known for their high stability under both acidic and basic conditions, making them suitable for side-chain protection of amino acids like arginine. However, their harsh cleavage conditions (e.g., sodium in liquid ammonia) limit their use as temporary α-amino protecting groups.

The concept of a "safety-catch" linker or protecting group involves a stable moiety that can be "activated" by a chemical modification to become labile under mild conditions.[1][2][3] N-alkylation of an acyl sulfonamide is a well-established safety-catch strategy. The N-unsubstituted sulfonamide is stable to many reagents, but upon N-alkylation, the resulting N-alkyl-N-acylsulfonamide becomes susceptible to nucleophilic cleavage.[4]

This document outlines a potential application of this compound chemistry as a safety-catch protecting group strategy for the C-terminus of a peptide in solid-phase peptide synthesis (SPPS). In this proposed scheme, the peptide is anchored to a resin via an o-toluenesulfonamide linker. This linker is stable throughout the synthesis. Upon completion of the peptide chain, the sulfonamide nitrogen is ethylated, activating the linker for cleavage and release of the peptide.

Data Presentation

The following table summarizes the hypothetical stability and cleavage conditions for an o-toluenesulfonamide (Ots) linker and its activated N-ethylated form in the context of solid-phase peptide synthesis.

Protecting Group/Linker Reagent/Condition Stability Purpose
o-Toluenesulfonamide (Ots) Linker 20% Piperidine in DMFStableFmoc deprotection
TFA/DCMStableBoc deprotection
Diisopropylcarbodiimide (DIC), HOBtStablePeptide coupling
Weak NucleophilesStableGeneral synthesis conditions
This compound Linker 20% Piperidine in DMFLabileNot compatible post-activation
TFA/DCMLikely StableAllows for post-cleavage modifications
Various Nucleophiles (e.g., NaOMe, NH₃, R-NH₂)LabilePeptide cleavage from resin

Experimental Protocols

Protocol 1: Preparation of o-Toluenesulfonamide Resin

This protocol describes the synthesis of a resin functionalized with o-toluenesulfonamide, ready for the attachment of the first amino acid.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g)

  • o-Toluenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • In a separate flask, dissolve o-toluenesulfonyl chloride (0.38 g, 2.0 mmol) in DCM (10 mL).

  • Add the o-toluenesulfonyl chloride solution to the resin, followed by pyridine (0.16 mL, 2.0 mmol).

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Protocol 2: Attachment of the First Amino Acid and Peptide Elongation

This protocol details the attachment of the first Fmoc-protected amino acid to the o-toluenesulfonamide resin and subsequent peptide chain elongation using standard Fmoc-SPPS.

Materials:

  • o-Toluenesulfonamide resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DMF

  • DCM

  • 20% Piperidine in DMF

Procedure:

  • Swell the o-toluenesulfonamide resin (0.5 g) in DCM for 1 hour, then wash with DMF.

  • In a separate flask, dissolve the first Fmoc-amino acid (4 eq. relative to resin loading) in DMF.

  • Add DIC (4 eq.) and a catalytic amount of DMAP (0.1 eq.) to the amino acid solution.

  • Add the activated amino acid solution to the resin and agitate for 4 hours at room temperature.

  • Wash the resin with DMF and DCM. Perform a Kaiser test to confirm the completion of the coupling.

  • Proceed with standard Fmoc-SPPS cycles for peptide chain elongation: a. Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. b. Washing: Wash the resin with DMF and DCM. c. Coupling: Couple the next Fmoc-amino acid using a suitable activating agent (e.g., HBTU/DIPEA or DIC/HOBt). d. Washing: Wash the resin with DMF and DCM.

  • Repeat the deprotection, coupling, and washing steps until the desired peptide sequence is assembled.

Protocol 3: Activation and Cleavage of the Peptide from the Resin

This protocol describes the "safety-catch" activation of the sulfonamide linker by N-ethylation, followed by the nucleophilic cleavage of the peptide from the resin.

Materials:

  • Peptide-bound o-toluenesulfonamide resin

  • Iodoethane or Ethyl triflate

  • N,N-Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃)

  • DMF

  • Cleavage nucleophile (e.g., 0.5 M Sodium methoxide in Methanol for a peptide methyl ester, or 2 M Ammonia in Methanol for a peptide amide)

  • Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for side-chain deprotection.

Procedure: Part A: Activation by N-Ethylation

  • Wash the fully assembled peptide-resin with DMF.

  • Prepare a solution of iodoethane (10 eq.) and DIPEA (10 eq.) in DMF.

  • Add the N-ethylation solution to the resin and agitate at 50°C for 24 hours.

  • Drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.

Part B: Cleavage of the Activated Linker

  • Swell the activated N-ethylated resin in the appropriate solvent for cleavage (e.g., Methanol).

  • Add the nucleophilic cleavage solution (e.g., 0.5 M NaOMe in MeOH).

  • Agitate the mixture at room temperature for 12-18 hours.

  • Filter the resin and collect the filtrate containing the protected peptide.

  • Wash the resin with additional cleavage solvent and combine the filtrates.

  • Neutralize the filtrate if necessary and evaporate the solvent under reduced pressure.

Part C: Global Deprotection

  • Dissolve the crude protected peptide in the TFA cleavage cocktail.

  • Stir at room temperature for 2-3 hours to remove acid-labile side-chain protecting groups.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_workflow Safety-Catch Workflow for this compound Linker A 1. Resin Functionalization (o-Toluenesulfonamide Resin) B 2. Peptide Synthesis (Fmoc-SPPS) A->B Stable Linker C 3. Activation (N-Ethylation of Sulfonamide) B->C Stable Linker D 4. Cleavage (Nucleophilic Attack) C->D Activated Linker E 5. Global Deprotection (TFA Cleavage) D->E F Purified Peptide E->F

Caption: Workflow of the hypothetical safety-catch strategy.

Orthogonality ProtectingGroups Orthogonal Protecting Group Strategy α-Amino: Fmoc Side-Chain: Boc/tBu C-Terminus: Ots-Linker Deprotection Deprotection Conditions Piperidine (Base) TFA (Acid) Activation + Nucleophile ProtectingGroups:fmoc->Deprotection:pip Cleaves ProtectingGroups:boc->Deprotection:tfa Cleaves ProtectingGroups:ots->Deprotection:act_cleave Cleaves

Caption: Orthogonality of the proposed protecting group scheme.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Ethyl-O-toluenesulfonamide. This compound is a compound of interest in various industrial and pharmaceutical applications, and its accurate quantification is crucial for quality control and research purposes. This document outlines the experimental procedures for method development, including instrument setup, sample and standard preparation, and chromatographic conditions. Furthermore, it includes a visual workflow and tabulated data to guide researchers through the method development process.

Introduction

This compound (NEOTS) is a chemical intermediate used in the synthesis of various organic compounds. Its presence and purity in products and reaction mixtures need to be monitored accurately. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds. This application note details a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chemical Properties of this compound

  • Molecular Formula: C₉H₁₃NO₂S[1]

  • Molecular Weight: 199.27 g/mol [1]

  • Appearance: Viscous, slightly yellow liquid.

  • Solubility: Poorly soluble in water (less than 0.1 mg/mL).[1] This necessitates the use of organic solvents for sample and standard preparation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column is recommended as a starting point for method development. A common dimension is 4.6 mm x 150 mm with 5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • HPLC grade water

    • Trifluoroacetic acid (TFA) or phosphoric acid (for mobile phase modification)

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol or acetonitrile as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent and mix thoroughly.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a simple solution, dissolve the sample in the mobile phase to an expected concentration within the calibration range. For more complex matrices, a sample cleanup procedure such as solid-phase extraction (SPE) may be necessary.

HPLC Method Development Workflow

The following workflow provides a systematic approach to developing and optimizing the HPLC method.

HPLC_Method_Development A 1. Analyte Characterization (Solubility, UV Spectrum) B 2. Initial Chromatographic Conditions - Column: C18 - Mobile Phase: ACN:H2O - Detector: UV (240 nm) A->B Select starting parameters C 3. Optimization of Mobile Phase (Gradient/Isocratic, pH) B->C Refine separation D 4. Optimization of Flow Rate and Column Temperature C->D Improve peak shape and run time E 5. Method Validation (Linearity, Precision, Accuracy) D->E Confirm performance F Final HPLC Method E->F Finalize protocol

Caption: Logical workflow for HPLC method development.

Determination of Optimal Detection Wavelength
  • Prepare a working standard solution of this compound (e.g., 25 µg/mL).

  • Using a DAD, scan the UV spectrum of the analyte from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). Based on literature for similar sulfonamide isomers, a starting wavelength of 240 nm is recommended for initial trials.[2]

Initial and Optimized Chromatographic Conditions

The following table summarizes the suggested starting and a potential set of optimized chromatographic conditions for the analysis of this compound.

ParameterInitial ConditionsOptimized Conditions (Example)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-90% B over 10 min60% B Isocratic
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 240 nm (or determined λmax)235 nm (Hypothetical λmax)
Injection Volume 10 µL10 µL

Data Presentation

During method development, systematic experiments should be conducted to evaluate the effect of different parameters on the chromatographic separation. The results should be tabulated for easy comparison.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters (Example Data)

% AcetonitrileRetention Time (min)Tailing FactorResolution (Rs)
508.51.81.9
606.21.22.5
704.11.12.1

Table 2: Method Validation Summary (Example Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995> 0.999
Precision (%RSD) 0.8%< 2.0%
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Conclusion

This application note provides a detailed protocol and a logical workflow for the development of an HPLC method for the analysis of this compound. By following the outlined steps for optimization of chromatographic conditions and subsequent method validation, researchers can establish a reliable and robust analytical method suitable for their specific needs. The provided tables and diagram serve as practical tools to guide the experimental process and data evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Ethyl-O-toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the N-alkylation of o-toluenesulfonamide. This is typically achieved by reacting o-toluenesulfonamide with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. Another modern and environmentally friendly approach is the "borrowing hydrogen" catalysis, which utilizes ethanol as the alkylating agent with a transition metal catalyst. Phase-transfer catalysis (PTC) is also employed to enhance reaction rates and yields.

Q2: I am observing a mixture of this compound and N-Ethyl-p-toluenesulfonamide in my product. How can I improve the selectivity for the ortho isomer?

A2: The formation of a mixture of ortho and para isomers is a common issue, as commercial toluenesulfonyl chloride is often a mixture of the two isomers. To obtain predominantly the this compound, it is crucial to start with a high-purity o-toluenesulfonyl chloride or o-toluenesulfonamide. If you are starting from toluene, the sulfonation conditions can be optimized to favor the formation of the ortho isomer. Separation of the final N-ethylated isomers can be challenging due to their similar physical properties, but can sometimes be achieved by fractional distillation or chromatography.

Q3: What is the role of a phase-transfer catalyst in this synthesis, and which one should I choose?

A3: A phase-transfer catalyst (PTC) facilitates the transfer of the deprotonated o-toluenesulfonamide anion from the aqueous or solid phase to the organic phase, where it can react with the ethylating agent. This increases the reaction rate and can improve the yield. Common PTCs for this type of reaction include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). The choice of catalyst can depend on the specific reaction conditions, including the solvent and base used.

Q4: How can I minimize the formation of the dialkylated byproduct, N,N-diethyl-o-toluenesulfonamide?

A4: The formation of the dialkylated byproduct can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of o-toluenesulfonamide relative to the ethylating agent can help. Additionally, slow, dropwise addition of the ethylating agent to the reaction mixture can maintain a low concentration of the alkylating agent, thus favoring monoalkylation. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stopping the reaction once the starting material is consumed can also prevent over-alkylation.

Q5: What are the recommended purification methods for this compound?

A5: The crude this compound can be purified through several methods. A common approach involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is typically followed by distillation under reduced pressure to isolate the product. If isomeric impurities or other byproducts with similar boiling points are present, column chromatography on silica gel may be necessary. Recrystallization can also be an effective purification technique if the product is a solid at room temperature.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction.1a. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 1b. Ensure efficient stirring to improve contact between reactants, especially in a multiphase system.
2. Suboptimal reactant ratio.2. Use a slight excess (1.1-1.2 equivalents) of the ethylating agent.
3. Inefficient base.3. Use a stronger base or ensure the base is sufficiently soluble in the reaction medium. For PTC, ensure the catalyst is active.
4. Hydrolysis of the ethylating agent.4. Ensure all reactants and solvents are anhydrous, particularly when using reactive ethylating agents like diethyl sulfate.
Formation of Side Products 1. Over-alkylation (N,N-diethyl-o-toluenesulfonamide).1a. Use a molar ratio of o-toluenesulfonamide to ethylating agent of 1:1 or a slight excess of the sulfonamide. 1b. Add the ethylating agent slowly to the reaction mixture.
2. Presence of the para isomer (N-Ethyl-p-toluenesulfonamide).2. Start with high-purity o-toluenesulfonamide. Consider purification of the starting material if necessary.
3. Hydrolysis of o-toluenesulfonyl chloride (if used as starting material).3. Perform the reaction under anhydrous conditions.
Difficult Purification 1. Presence of unreacted starting materials.1. Optimize reaction conditions to drive the reaction to completion. Unreacted o-toluenesulfonamide can often be removed by washing with a basic aqueous solution.
2. Similar boiling points of product and impurities.2. Employ fractional distillation under high vacuum or use column chromatography for separation.
3. Emulsion formation during aqueous workup.3. Add a small amount of brine to the aqueous layer to break the emulsion.

Data Presentation

Table 1: Influence of Base on the Yield of N-Alkylation of p-Toluenesulfonamide*
Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃DMF80685
NaOHToluene/H₂O (PTC)70492
NaHTHF60595
Cs₂CO₃Acetonitrile80688

*Data is for the N-alkylation of the related p-toluenesulfonamide and serves as a representative guide.

Table 2: Comparison of Ethylating Agents for N-Alkylation of Toluenesulfonamides*
Ethylating Agent Base Solvent Temperature (°C) Approximate Yield (%)
Ethyl BromideK₂CO₃DMF8080-90
Diethyl SulfateNaOHToluene/H₂O (PTC)7090-95
Ethyl IodideCs₂CO₃Acetonitrile80>95

*Yields are approximate and based on general reactivity trends for N-alkylation of sulfonamides. Ethyl iodide is the most reactive, followed by diethyl sulfate and then ethyl bromide.

Experimental Protocols

Protocol 1: N-Alkylation of o-Toluenesulfonamide using Ethyl Bromide

Materials:

  • o-Toluenesulfonamide

  • Ethyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluenesulfonamide (1 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the flask.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture over 30 minutes.

  • Continue stirring the reaction at 80 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalyzed N-Alkylation using Diethyl Sulfate

Materials:

  • o-Toluenesulfonamide

  • Diethyl Sulfate

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve o-toluenesulfonamide (1 equivalent) in toluene.

  • Add a solution of NaOH (2 equivalents) in water and tetrabutylammonium bromide (0.05 equivalents).

  • Heat the biphasic mixture to 70 °C with vigorous stirring.

  • Slowly add diethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.

  • Stir vigorously at 70 °C and monitor the reaction by TLC.

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants o-Toluenesulfonamide Ethylating Agent Base/Catalyst Start->Reactants Solvent Anhydrous Solvent Start->Solvent Reaction_Mixture Combine Reactants & Solvent Reactants->Reaction_Mixture Solvent->Reaction_Mixture Heating_Stirring Heat & Stir (e.g., 70-80°C) Reaction_Mixture->Heating_Stirring Monitoring Monitor by TLC Heating_Stirring->Monitoring Quench Cool & Quench Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Distillation or Chromatography Concentration->Purification Final_Product N-Ethyl-O- toluenesulfonamide Purification->Final_Product Impure_Product Impure? Purification->Impure_Product Impurities Present Low_Yield Low Yield? Low_Yield->Heating_Stirring Increase Time/Temp Impure_Product->Purification Re-purify

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Products? Start->Side_Reactions Purification_Loss Loss during Workup/Purification? Start->Purification_Loss Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check Reagent Purity/Stoichiometry Incomplete_Reaction->Check_Reagents Yes Optimize_Base Optimize Base/Catalyst Incomplete_Reaction->Optimize_Base Yes Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Yes (Over-alkylation) Slow_Addition Slow Reagent Addition Side_Reactions->Slow_Addition Yes (Over-alkylation) Use_Pure_Starting_Material Use Pure o-Isomer Side_Reactions->Use_Pure_Starting_Material Yes (p-Isomer) Optimize_Workup Optimize Extraction pH Purification_Loss->Optimize_Workup Yes Refine_Purification Refine Purification Technique Purification_Loss->Refine_Purification Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Technical Support Center: N-Ethyl-O-toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-O-toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

The most frequently encountered side reactions during the N-alkylation of o-toluenesulfonamide are over-alkylation, resulting in the formation of N,N-diethyl-o-toluenesulfonamide, and incomplete reaction, leaving unreacted o-toluenesulfonamide in the final product. The choice of ethylating agent and reaction conditions can also influence the formation of other byproducts.

Q2: How can I minimize the formation of the dialkylated byproduct?

Over-alkylation, or dialkylation, can be minimized by carefully controlling the stoichiometry of the reactants.[1] Using a slight excess of the ethylating agent can drive the reaction to completion, but a large excess should be avoided.[2] Additionally, slow, dropwise addition of the ethylating agent to the reaction mixture can help maintain a low concentration, thereby reducing the likelihood of the desired N-ethyl product reacting further.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to stop the reaction once the starting material is consumed.

Q3: What should I do if my reaction is incomplete and I have a significant amount of unreacted o-toluenesulfonamide?

An incomplete reaction can be addressed by increasing the reaction time or temperature to encourage full conversion of the starting material.[2] Ensuring efficient mixing is also important to maximize the contact between reactants. The choice of a more reactive ethylating agent, for instance, using ethyl iodide instead of ethyl bromide, can also improve the yield of the desired product.[2]

Q4: Can the choice of base and solvent affect the outcome of the synthesis?

Yes, the base and solvent system are critical. A base that is too strong or a protic solvent might lead to hydrolysis of the ethylating agent, especially if it is an ethyl sulfonate ester, which would reduce the yield.[3] Phase-transfer catalysis (PTC) is often an effective method for N-alkylation, utilizing a biphasic system with a catalyst like a quaternary ammonium salt to facilitate the reaction between the deprotonated sulfonamide and the ethylating agent.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC.[2]
Suboptimal reactant ratio.Use a slight excess of the ethylating agent.[2]
Poor leaving group on the ethylating agent.Consider using an ethylating agent with a better leaving group (e.g., iodide > bromide > chloride).[2]
Hydrolysis of the ethylating agent.Ensure anhydrous conditions if using a moisture-sensitive ethylating agent. Choose a suitable non-protic solvent.
Presence of N,N-diethyl-o-toluenesulfonamide Over-alkylation due to a large excess of the ethylating agent or prolonged reaction time.[1]Use a controlled stoichiometry of the ethylating agent (a slight excess is often sufficient).[2] Add the ethylating agent slowly to the reaction mixture.[2] Monitor the reaction closely and stop it once the mono-alkylation is complete.
Presence of Unreacted o-toluenesulfonamide Incomplete reaction.As with low yield, increase reaction time or temperature, or use a more reactive ethylating agent.[2]
Difficult Purification Presence of polar byproducts such as unreacted starting material.Purification can often be achieved by recrystallization or flash column chromatography on silica gel.[1][4]

Experimental Protocols

General Procedure for N-Alkylation using Phase-Transfer Catalysis (PTC)

This is a general guideline and may require optimization for specific laboratory conditions.

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-toluenesulfonamide (1 equivalent), a suitable base such as potassium carbonate (3 equivalents), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Addition of Reagents : Add a suitable solvent (e.g., toluene or acetonitrile) and the ethylating agent (e.g., ethyl bromide or ethyl iodide, 1.2 equivalents).

  • Reaction : Heat the mixture to a desired temperature (e.g., 80°C) and monitor the reaction progress using TLC.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any inorganic salts.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization.[1]

Visual Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine o-toluenesulfonamide, base, and catalyst add_ethyl Add ethylating agent and solvent reagents->add_ethyl heat Heat and stir add_ethyl->heat monitor Monitor by TLC heat->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify product This compound purify->product Side_Reactions start o-Toluenesulfonamide + Ethylating Agent desired This compound (Desired Product) start->desired Mono-alkylation unreacted Unreacted o-Toluenesulfonamide start->unreacted Incomplete Reaction dialkyl N,N-Diethyl-O-toluenesulfonamide (Over-alkylation) desired->dialkyl Further Alkylation (Excess Ethylating Agent) Troubleshooting_Logic start Low Yield or Impure Product? check_tlc Analyze reaction mixture by TLC start->check_tlc unreacted Unreacted Starting Material Present? check_tlc->unreacted dialkyl Dialkylated Product Present? check_tlc->dialkyl unreacted->dialkyl No sol_incomplete Increase reaction time/temp Use more reactive ethylating agent unreacted->sol_incomplete Yes sol_dialkyl Reduce amount of ethylating agent Add ethylating agent slowly dialkyl->sol_dialkyl Yes sol_purify Purify by chromatography or recrystallization dialkyl->sol_purify No sol_incomplete->check_tlc Re-evaluate sol_dialkyl->check_tlc Re-evaluate

References

Technical Support Center: N-Ethyl-O-toluenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Ethyl-O-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from the starting materials, side reactions, or subsequent workup procedures. The synthesis of this compound typically involves the reaction of o-toluenesulfonyl chloride with ethylamine.[1] Potential impurities include:

  • Unreacted o-toluenesulfonyl chloride: Can be hydrolyzed to o-toluenesulfonic acid during aqueous workup.

  • Unreacted ethylamine: A volatile and basic impurity.

  • The isomeric N-Ethyl-p-toluenesulfonamide: Arises from the presence of p-toluenesulfonyl chloride in the starting material. Commercial toluenesulfonyl chloride is often a mixture of ortho and para isomers.[1]

  • Di-ethylated sulfonamide: Formed by the reaction of the product with another molecule of an ethylating agent, though less common under controlled conditions.

  • Residual solvents: Solvents used in the reaction and workup may be present.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For industrial-scale purification, distillation under reduced pressure may also be employed.

Q3: What are the typical purity levels for commercially available this compound?

A3: Commercially available this compound is typically offered in purities of 98% or 99%.[2][3] Higher purity grades are often required for pharmaceutical applications.[2]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying the main component and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing sulfonamides.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value can indicate high purity. The melting point of N-Ethyl-p-toluenesulfonamide is around 65°C.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute. The high concentration of impurities can also lower the melting point of the crude product.

  • Solution:

    • Add more solvent: This can sometimes lower the saturation temperature below the melting point.

    • Change the solvent system: Select a solvent with a lower boiling point. For this compound, which can be a viscous liquid or a low-melting solid, a solvent system like ethanol/water or ethyl acetate/hexanes is often a good starting point.[6]

    • Lower the cooling temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

Problem 2: No Crystal Formation Upon Cooling.

  • Cause:

    • Too much solvent was used, and the solution is not saturated.

    • The solution has become supersaturated.

  • Solution:

    • Boil off some solvent: Reduce the volume of the solvent to increase the concentration of the solute and induce crystallization upon cooling.

    • Induce crystallization:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide a surface for crystal nucleation.

      • Add a seed crystal of the pure compound to the cooled solution.

      • Cool the solution in an ice bath for a longer period.

Problem 3: Low Recovery of Purified Product.

  • Cause:

    • The compound has significant solubility in the cold recrystallization solvent.

    • Too much solvent was used.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.

Problem 1: Poor Separation of the Desired Compound from Impurities.

  • Cause:

    • Inappropriate solvent system (eluent).

    • Column overloading.

    • The column was not packed properly, leading to channeling.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC): The ideal eluent should give the desired compound an Rf value of approximately 0.3. For sulfonamides, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7]

    • Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.

    • Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is generally preferred.

Problem 2: Tailing of the Compound Peak.

  • Cause: The acidic nature of the N-H proton in the sulfonamide group can lead to strong interactions with the slightly acidic silica gel, causing the compound to elute slowly and result in a "tailing" peak.

  • Solution: Add a small amount of a modifier to the eluent to improve the peak shape.

    • For basic compounds: Add ~0.1-1% triethylamine or pyridine to the eluent.[7]

    • For acidic compounds: Add a small amount of acetic acid.[7]

Problem 3: The Compound Does Not Elute from the Column.

  • Cause: The eluent is not polar enough to displace the compound from the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this would involve increasing the proportion of ethyl acetate.[8]

Quantitative Data

ParameterSpecification
Purity≥ 99%
Ash Content≤ 0.2%
Water Content≤ 0.3%
Color (APHA)≤ 120 Pt/Co
Free Acid≤ 0.1%
Ortho/Para Ratio65/35 (±3%)
Meta Isomer Content≤ 5%

Data sourced from a typical product data sheet.[9]

Experimental Protocols

The following are generalized protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific impurities present in the crude material.

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar, volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude N-Ethyl-O- toluenesulfonamide Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Dissolve Dissolve in Minimal Hot Solvent Cool Slow Cooling & Ice Bath Dissolve->Cool Recrystallization->Dissolve Load_Column Load onto Silica Gel Column Column_Chromatography->Load_Column Filter_Wash Vacuum Filtration & Washing Cool->Filter_Wash Dry Drying Filter_Wash->Dry Pure_Solid Pure Crystalline Product Dry->Pure_Solid Elute Elute with Solvent Gradient Load_Column->Elute Collect_Fractions Collect & Analyze Fractions (TLC) Elute->Collect_Fractions Combine_Evaporate Combine Pure Fractions & Evaporate Solvent Collect_Fractions->Combine_Evaporate Pure_Liquid Pure Product (Viscous Liquid) Combine_Evaporate->Pure_Liquid

Caption: General purification workflow for this compound.

References

Technical Support Center: Optimization of N-Ethylation of o-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-ethylation of o-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-ethylation of o-toluenesulfonamide?

A1: The primary challenges include low or no conversion of the starting material, and the formation of undesirable side products. The most common side reactions are N,N-diethylation (over-alkylation) and O-ethylation.[1][2] Minimizing these side products while driving the reaction to completion is the key to a successful synthesis.

Q2: How do I minimize the formation of the N,N-diethyl-o-toluenesulfonamide byproduct?

A2: N,N-dialkylation occurs when the mono-ethylated product is deprotonated and reacts with a second molecule of the ethylating agent.[1] To favor mono-alkylation, you can:

  • Control Stoichiometry: Use a minimal excess of the ethylating agent (e.g., 1.05-1.1 equivalents).[1]

  • Slow Addition: Add the ethylating agent dropwise or via a syringe pump to keep its instantaneous concentration low.[1]

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second ethylation.[1]

  • Base Selection: Use a stoichiometric amount of a strong base or a weaker base to reduce the concentration of the deprotonated secondary sulfonamide.[1]

Q3: O-ethylation is a suspected side reaction. How can I confirm its presence and promote N-ethylation?

A3: O-alkylation is a competing reaction where the ethyl group attaches to one of the sulfonyl oxygens instead of the nitrogen.[1][2] According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen of the sulfonamide is a "softer" nucleophile than the oxygen atoms.[1] To favor N-alkylation:

  • Choose a "Soft" Ethylating Agent: Ethyl iodide is a softer electrophile than ethyl bromide, which is softer than ethyl tosylate. Using a softer agent will favor reaction at the softer nitrogen center.[1]

  • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or THF generally favor N-alkylation.[1][2]

  • Counter-ion Effects: Larger, "softer" cations from the base, such as cesium (from Cs₂CO₃), can favor N-alkylation.[1]

Q4: My reaction is sluggish and shows low conversion. What steps can I take to improve the yield?

A4: Low conversion can be due to several factors:

  • Incomplete Deprotonation: Ensure your base is strong enough and you've allowed sufficient time for the deprotonation of the sulfonamide. If using a weaker base like K₂CO₃, you may need to increase the temperature.[1]

  • Reagent Purity: Water is a common impurity that can quench the base. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature: While high temperatures can promote side reactions, a certain activation energy must be overcome. If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80°C) while monitoring for side products can be beneficial.[1]

  • Catalyst Choice: For challenging alkylations, consider catalytic methods like phase-transfer catalysis (PTC) or manganese-catalyzed "borrowing hydrogen" reactions with ethanol.[3][4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective base or incomplete deprotonation.[1] 2. Low reaction temperature. 3. Impure reagents (especially water). 4. Poor solubility of starting materials.1. Switch to a stronger base (e.g., NaH) or increase the temperature if using a weaker base (e.g., K₂CO₃).[1] 2. Gradually increase the reaction temperature, monitoring by TLC or LC-MS.[1] 3. Use anhydrous solvents and fresh reagents. 4. Choose a solvent in which the sulfonamide salt is more soluble (e.g., DMF).
Significant N,N-diethyl product 1. Large excess of ethylating agent.[1] 2. High concentration of deprotonated secondary sulfonamide. 3. High reaction temperature.1. Use only a slight excess (1.05-1.1 eq.) of the ethylating agent.[1] 2. Add the ethylating agent slowly to the reaction mixture.[1] 3. Lower the reaction temperature.[1] 4. Use a stoichiometric amount of base.[1]
Suspected O-ethylation 1. Use of a "hard" ethylating agent (e.g., ethyl sulfate, ethyl tosylate).[1] 2. Non-polar or protic solvent.[1] 3. "Hard" counter-ion from the base.1. Switch to a "softer" ethylating agent like ethyl iodide or ethyl bromide.[1] 2. Use a polar aprotic solvent such as DMF or acetonitrile.[1][2] 3. Consider using a base with a larger, softer cation, such as Cs₂CO₃.[1]
Formation of an alkene (elimination) 1. Using a secondary alkyl halide as the alkylating agent. 2. High reaction temperature.1. This is less of an issue with ethylating agents but is a concern with larger alkyl halides. 2. If observed, lower the reaction temperature.[1]

Experimental Protocols

Protocol 1: Classical N-Ethylation using Sodium Hydride

This protocol is a standard method for N-alkylation of sulfonamides.

Materials:

  • o-Toluenesulfonamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add o-toluenesulfonamide (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0°C and add the ethylating agent (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required if the reaction is sluggish.[1]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol offers an alternative that can be effective and avoids the use of sodium hydride.

Materials:

  • o-Toluenesulfonamide

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl iodide

  • Water

  • Methanol

Procedure:

  • Preparation: In a round-bottom flask, combine o-toluenesulfonamide (1.0 eq.), potassium carbonate (3.0 eq.), and the phase-transfer catalyst, TBAB (0.1 eq.).

  • Reagent Addition: Add the ethyl iodide (1.2 eq.).

  • Reaction: Heat the mixture in an oil bath at 80°C. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol/water) to obtain pure N-ethyl-o-toluenesulfonamide.

Data Presentation

Table 1: Influence of Reaction Parameters on N-Ethylation Selectivity

ParameterCondition Favoring N-AlkylationCondition Favoring Side ReactionsRationale
Ethylating Agent R-I > R-Br > R-OTsR-OTs, R-OSO₂R'Softer electrophiles (iodides) react preferentially at the softer nitrogen nucleophile.[1]
Solvent Polar Aprotic (DMF, Acetonitrile)Non-polar or Polar ProticPolar aprotic solvents solvate the cation, leaving a more reactive "naked" anion for N-alkylation.[1][2]
Base Cation Cs⁺ > K⁺ > Na⁺Li⁺Larger, softer cations form looser ion pairs, favoring N-alkylation.[1]
Temperature Lower TemperatureHigher TemperatureLower temperatures can improve selectivity by reducing rates of competing reactions like dialkylation and elimination.[1]
Stoichiometry ~1.1 eq. Ethylating Agent>1.5 eq. Ethylating AgentExcess alkylating agent significantly increases the rate of N,N-dialkylation.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in N-Ethylation Start Low Yield or No Reaction Check_Deprotonation Is deprotonation complete? Start->Check_Deprotonation Increase_Base Use stronger base (e.g., NaH) or increase temperature with weaker base (e.g., K2CO3) Check_Deprotonation->Increase_Base No Check_Reagents Are reagents and solvent anhydrous? Check_Deprotonation->Check_Reagents Yes Increase_Base->Check_Reagents Use_Anhydrous Use anhydrous solvent and fresh reagents Check_Reagents->Use_Anhydrous No Check_Temp Is reaction temperature adequate? Check_Reagents->Check_Temp Yes Use_Anhydrous->Check_Temp Increase_Temp Gradually increase temperature (e.g., to 50-80°C) Check_Temp->Increase_Temp No Consider_Catalysis Consider alternative methods: Phase-Transfer Catalysis (PTC) or Mn-Catalysis Check_Temp->Consider_Catalysis Yes, still low yield End Reaction Optimized Increase_Temp->End Consider_Catalysis->End

Caption: Troubleshooting workflow for low yield.

Side_Reaction_Mitigation Logic for Minimizing Side Reactions Start Side Product Observed Side_Product_Type What is the main side product? Start->Side_Product_Type Dialkylation N,N-Diethylation Side_Product_Type->Dialkylation N,N-Dialkylation O_Alkylation O-Ethylation Side_Product_Type->O_Alkylation O-Alkylation Reduce_Stoichiometry Use 1.05-1.1 eq. of ethylating agent Dialkylation->Reduce_Stoichiometry Slow_Addition Add ethylating agent dropwise Reduce_Stoichiometry->Slow_Addition Lower_Temp_Dialkyl Lower reaction temperature Slow_Addition->Lower_Temp_Dialkyl End Selectivity Improved Lower_Temp_Dialkyl->End Softer_Agent Switch to 'softer' agent (e.g., Ethyl Iodide) O_Alkylation->Softer_Agent Polar_Aprotic_Solvent Use polar aprotic solvent (e.g., DMF, MeCN) Softer_Agent->Polar_Aprotic_Solvent Softer_Cation Consider base with 'soft' cation (e.g., Cs2CO3) Polar_Aprotic_Solvent->Softer_Cation Softer_Cation->End

Caption: Decision logic for mitigating side reactions.

References

Technical Support Center: N-Ethyl-O-toluenesulfonamide Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Ethyl-O-toluenesulfonamide to prevent its decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Problem: Visible changes in the physical appearance of the compound (e.g., color change, clumping).

  • Possible Cause 1: Exposure to light.

    • Troubleshooting Step: Immediately transfer the compound to an amber or opaque container to minimize light exposure. Store in a dark location, such as a cabinet or a light-blocking storage box.

  • Possible Cause 2: Exposure to moisture.

    • Troubleshooting Step: Ensure the container is tightly sealed. If clumping is observed, this may indicate moisture absorption. Consider transferring the material to a new, dry container and storing it in a desiccator or a controlled low-humidity environment.

  • Possible Cause 3: Incompatible storage materials.

    • Troubleshooting Step: Store this compound in its original container whenever possible.[1] If transferring is necessary, use containers made of inert materials like glass or polypropylene.

  • Possible Cause 4: Reaction with oxidizing agents.

    • Troubleshooting Step: Review the storage location to ensure the compound is not stored in proximity to oxidizing agents.[1][2]

Problem: Assay results show a decrease in the purity or concentration of this compound over time.

  • Possible Cause 1: Inappropriate storage temperature.

    • Troubleshooting Step: Verify that the storage temperature is maintained at room temperature in a cool, dry place.[3][4] Avoid storing in areas with significant temperature fluctuations.

  • Possible Cause 2: Chemical instability under current storage conditions.

    • Troubleshooting Step: Perform a stability study to determine the optimal storage conditions. This involves storing aliquots of the compound under various conditions (e.g., different temperatures, humidity levels, light exposures) and analyzing them at regular intervals.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Review handling procedures to minimize the risk of cross-contamination. Use clean spatulas and equipment when handling the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][3] It is important to keep the container tightly closed and to store it away from incompatible materials, particularly oxidizing agents.[1][2] The recommended storage temperature is generally room temperature.[4]

Q2: What are the signs of this compound decomposition?

A2: While specific decomposition products are not well-documented in readily available literature, visual signs of degradation can include a change in color or the formation of clumps. A definitive sign of decomposition is a decrease in the purity of the compound as determined by analytical methods like HPLC.

Q3: Can this compound be stored in a refrigerator or freezer?

A3: While storing at lower temperatures can slow down chemical degradation, it is crucial to prevent moisture condensation. If refrigerated or frozen storage is necessary, allow the container to equilibrate to room temperature before opening to prevent water from condensing on the cold powder.

Q4: What materials should be avoided for storing this compound?

A4: Avoid storing this compound in containers that are not airtight, as this can lead to moisture absorption. Also, ensure it is not stored near strong oxidizing agents, as this can lead to chemical reactions.[1][2]

Q5: How can I check the stability of my this compound sample?

A5: The stability of your sample can be assessed by performing a stability study. This involves analyzing the purity of the compound at initial and subsequent time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the main peak area and the appearance of new peaks can indicate degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Room Temperature (Cool, dry place)[3][4]To minimize the rate of potential degradation reactions.
Humidity Low humidity (Dry environment)[1][3][4]To prevent hydrolysis and physical changes like clumping.
Light In the dark (use opaque or amber containers)To prevent potential photodegradation.
Container Tightly sealed, original container[1][2][3]To protect from moisture and atmospheric contaminants.
Incompatibilities Away from oxidizing agents[1][2]To prevent chemical reactions that could lead to decomposition.

Experimental Protocols

Protocol: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect the presence of degradation products over time under specific storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

    • Dilute this stock solution to prepare working standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample being tested and prepare it in the same manner as the standard.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 70% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks.

  • Stability Study Procedure:

    • Divide the this compound sample into several aliquots and store them under the desired conditions (e.g., room temperature, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, and 6 months), remove an aliquot and analyze it using the HPLC method described above.

    • Compare the chromatograms over time to assess any decrease in the main peak and the appearance of new peaks, which would indicate degradation.

Visualizations

Decomposition_Pathway cluster_conditions Degradation Conditions cluster_compound cluster_products Potential Decomposition Products Hydrolysis Hydrolysis (Moisture) NEOTSA This compound Hydrolysis->NEOTSA Oxidation Oxidation (Oxidizing Agents) Oxidation->NEOTSA Photodegradation Photodegradation (Light Exposure) Photodegradation->NEOTSA ProductA o-Toluenesulfonic acid NEOTSA->ProductA H₂O ProductB Ethylamine NEOTSA->ProductB H₂O ProductC Oxidized derivatives NEOTSA->ProductC [O] Stability_Testing_Workflow cluster_setup Experiment Setup cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_evaluation Data Evaluation start Receive/Prepare This compound Sample aliquot Aliquot Sample for Different Conditions start->aliquot storage Store Aliquots under Controlled Conditions (Temp, Humidity, Light) aliquot->storage remove Remove Aliquot storage->remove prepare Prepare Sample for HPLC Analysis remove->prepare hplc Perform HPLC Analysis prepare->hplc data Collect Chromatographic Data hplc->data compare Compare Purity and Impurity Profile with T=0 data->compare report Generate Stability Report compare->report Troubleshooting_Logic start Decomposition Suspected? check_appearance Check Physical Appearance (Color, Clumping) start->check_appearance Yes no_issue No Issue Detected start->no_issue No assay_purity Assay Purity (e.g., HPLC) check_appearance->assay_purity appearance_changed Appearance Changed? assay_purity->appearance_changed purity_decreased Purity Decreased? appearance_changed->purity_decreased No review_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Container Seal appearance_changed->review_storage Yes purity_decreased->review_storage Yes purity_decreased->no_issue No review_handling Review Handling Procedures: - Cross-contamination - Exposure to Air review_storage->review_handling implement_capa Implement Corrective and Preventive Actions (CAPA) review_handling->implement_capa

References

Technical Support Center: N-Ethyl-O-toluenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-Ethyl-O-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing N-Ethyl-O/P-toluenesulfonamide?

A1: The most prevalent industrial synthesis involves a two-step process. First, toluene is reacted with chlorosulfonic acid to produce a mixture of o- and p-toluenesulfonyl chloride. This isomeric mixture is then reacted with ethylamine, typically in the presence of a base like sodium hydroxide, to yield the final N-Ethyl-o/p-toluenesulfonamide product. An alternative, greener method involves the direct amidation of p-toluenesulfonic acid, which avoids the use of highly corrosive chlorosulfonic acid and reduces acidic waste streams.[1]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yield is a frequent challenge when scaling up. The most common culprits are:

  • Hydrolysis of Toluenesulfonyl Chloride: The sulfonyl chloride starting material is highly sensitive to moisture. Any water present in the solvent, amine, or reaction vessel will convert it to the unreactive toluenesulfonic acid, directly reducing your yield.

  • Poor Reagent Quality: Ensure the purity of both the toluenesulfonyl chloride and the ethylamine. Impurities in the starting materials can lead to side reactions.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. A slight excess of the amine is sometimes used to ensure the complete consumption of the sulfonyl chloride.

  • Inadequate Temperature Control: The reaction is exothermic. Poor temperature control can accelerate side reactions. The reaction is often initiated at a low temperature (0-10 °C) and then allowed to proceed at a controlled rate.

Q3: I'm observing multiple unexpected spots on my TLC/HPLC analysis of the crude product. What are the likely byproducts?

A3: The most common byproducts in this synthesis are:

  • Unreacted Toluenesulfonyl Chloride: Due to incomplete reaction.

  • Toluenesulfonic Acid: From the hydrolysis of the sulfonyl chloride starting material.

  • N,N-diethyl-toluenesulfonamide: This "di-alkylation" or over-reaction product can form if the newly formed N-Ethyl-toluenesulfonamide is further ethylated. This is more likely with a large excess of the ethylating agent or higher reaction temperatures.

  • Isomers: If you are trying to synthesize a specific isomer (e.g., pure N-Ethyl-p-toluenesulfonamide), the corresponding ortho isomer will be a major impurity unless the starting toluenesulfonyl chloride was isomerically pure.

Q4: How can I control the formation of the N,N-diethyl-toluenesulfonamide byproduct?

A4: To minimize di-ethylation, you should:

  • Control Stoichiometry: Avoid a large excess of the ethylating agent. Use a carefully measured molar ratio of ethylamine to toluenesulfonyl chloride.

  • Slow Addition: Add the toluenesulfonyl chloride to the ethylamine solution slowly and in a controlled manner. This maintains a low concentration of the electrophile and favors the mono-alkylation reaction.

  • Temperature Management: Keep the reaction temperature under control, as higher temperatures can increase the rate of the second ethylation reaction.

Q5: Is it necessary to separate the ortho and para isomers before the ethylamination step?

A5: It depends on the requirements of your final application. For many uses, such as in plasticizers, a mixture of the ortho and para isomers is acceptable and often used directly.[2] If a specific, pure isomer is required (e.g., for a pharmaceutical application), it is generally more efficient to separate the o- and p-toluenesulfonyl chloride intermediates before reacting them with ethylamine. This separation is typically achieved by fractional crystallization.

Q6: What are the key safety precautions when scaling up this process?

A6: The primary hazards are associated with the starting materials. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Toluenesulfonyl chloride is also corrosive and a lachrymator. Ethylamine is a flammable and volatile liquid. Large-scale reactions should be conducted in a well-ventilated area or a closed system, with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and respiratory protection. Ensure that an emergency plan is in place to handle any potential spills or exposures.

Troubleshooting Guides

Issue 1: Low Product Yield
Possible Cause Verification Recommended Solution
Hydrolysis of Toluenesulfonyl Chloride Check for the presence of a highly polar spot on TLC corresponding to toluenesulfonic acid.Use anhydrous solvents. Ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Incomplete Reaction Monitor the reaction via TLC or HPLC. The presence of a significant amount of starting sulfonyl chloride indicates a stalled reaction.Check the stoichiometry of the base (e.g., NaOH, triethylamine). Ensure at least one equivalent is used to neutralize the HCl byproduct. If the reaction is sluggish, consider a modest increase in temperature after the initial exothermic phase.
Poor Mixing/Mass Transfer at Scale Observe the reaction mixture. Are there distinct layers or solids that are not being adequately suspended?Increase the stirring rate. For larger vessels, ensure the impeller design is appropriate for solid-liquid or liquid-liquid mixtures to improve mass transfer.
Product Loss During Work-up Analyze aqueous wash layers for the presence of the product.Ensure the pH of the aqueous phase during extraction is appropriate to keep the sulfonamide product in the organic layer. Avoid overly aggressive washing that can lead to emulsions.
Issue 2: Product Purity is Below Specification (>99%)
Observed Impurity Possible Cause Recommended Solution
Unreacted Toluenesulfonyl Chloride A non-polar spot/peak co-eluting near the product.Quench the reaction: After the primary reaction is complete, add a small amount of aqueous ammonia or another amine to convert the remaining sulfonyl chloride into a more polar sulfonamide, which is easily removed during aqueous work-up.
Toluenesulfonic Acid A very polar spot/peak that may streak on TLC/HPLC.Aqueous Wash: Perform a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity into the aqueous layer.
N,N-diethyl-toluenesulfonamide A less polar spot/peak than the desired product.Optimize reaction conditions: Reduce the amount of ethylamine, add the sulfonyl chloride more slowly, and maintain a lower reaction temperature. Purification: This byproduct can be challenging to remove. Fractional distillation under reduced pressure or column chromatography may be required.
Incorrect o/p Isomer Ratio HPLC or GC analysis shows an incorrect ratio of the two isomer peaks.Control starting material: The final isomer ratio is primarily determined by the isomer ratio of the starting toluenesulfonyl chloride. Ensure the starting material meets the required isomer specification. Separation of the final ethylated isomers is difficult at scale.

Data Presentation

Table 1: Typical Industrial Specifications for N-Ethyl-o/p-toluenesulfonamide

Parameter Specification Analytical Method
Appearance Straw Yellow Lucent LiquidVisual
Purity (Total Isomers) ≥ 99.0%Gas Chromatography (GC) or HPLC
Ortho / Para Ratio 65 / 35 (±3%)Gas Chromatography (GC) or HPLC
Moisture Content ≤ 0.3%Karl Fischer Titration
Ash Content ≤ 0.2%Gravimetric Analysis
Free Acid (as H₂SO₄) ≤ 0.1%Titration
Color (APHA) ≤ 120Spectrophotometry

Source: Synthesized from multiple supplier specifications.[2][3]

Table 2: Comparison of Synthesis Routes and Typical Outcomes

Parameter Route 1: Toluenesulfonyl Chloride Route 2: Direct Amidation of Toluenesulfonic Acid
Primary Reactants Toluene, Chlorosulfonic Acid, Ethylaminep-Toluenesulfonic Acid, Ethylamine
Key Reagents Corrosive acids, Base (e.g., NaOH)Organic Boronic Acid Catalyst, Molecular Sieves
Typical Yield Generally high (can exceed 90% under optimized conditions)~40% (as per patent literature)[1]
Key Byproducts Isomers, HCl, Sulfuric Acid, N,N-diethyl derivativeWater
Environmental Concerns High volume of acidic wasteSignificantly lower waste, avoids chlorosulfonic acid
Scalability Notes Well-established industrial process.Newer, "greener" alternative; may require more process development for large-scale efficiency.

Experimental Protocols

Protocol 1: General Laboratory Synthesis of N-Ethyl-p-toluenesulfonamide
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reactant Preparation: Dissolve ethylamine in a suitable solvent (e.g., dichloromethane or toluene) within the reaction flask. Add at least one equivalent of a base like triethylamine or pyridine.

  • Reaction: Dissolve p-toluenesulfonyl chloride in the same solvent in the dropping funnel. Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-Ethyl-p-toluenesulfonamide.

Protocol 2: Industrial Scale Synthesis via Continuous Amination (Conceptual)

Based on patent literature for a similar process[4]

  • System: Employ a series of continuous stirred-tank reactors (CSTRs).

  • Feed Streams:

    • Stream 1: A solution of o/p-toluenesulfonyl chloride in a solvent like dichloromethane.

    • Stream 2: Gaseous or liquid ethylamine.

  • Reaction: Feed the two streams into the first CSTR in a counter-current manner at a controlled temperature (e.g., 40-60 °C). The reaction mixture overflows sequentially through the series of reactors to ensure sufficient residence time for complete conversion.

  • Work-up:

    • The output from the final reactor is washed with water to remove ethylamine hydrochloride and any unreacted ethylamine.

    • The organic layer is then treated with an aqueous base to neutralize any remaining acidic impurities.

  • Purification:

    • The solvent is recovered via distillation.

    • The resulting crude N-Ethyl-o/p-toluenesulfonamide liquid is then purified, often by vacuum distillation, to achieve the desired purity and isomer ratio.

Visualizations

G cluster_0 Pre-Reaction cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product Toluene Toluene Sulfonylation Sulfonylation Toluene->Sulfonylation Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Sulfonylation Ethylamine Ethylamine Ethylamination Ethylamination Ethylamine->Ethylamination Toluenesulfonyl_Chloride Toluenesulfonyl_Chloride Sulfonylation->Toluenesulfonyl_Chloride Toluenesulfonyl_Chloride->Ethylamination Workup Workup Ethylamination->Workup Crude_Product Crude_Product Workup->Crude_Product Distillation_Crystallization Distillation_Crystallization Crude_Product->Distillation_Crystallization Final_Product_NETS N-Ethyl-o/p- toluenesulfonamide Distillation_Crystallization->Final_Product_NETS G Start Low Yield Observed Check_Reagents Check Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Reaction Conditions (Temp, Stoichiometry, Mixing) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Monitor_Reaction Analyze Reaction Progress (TLC/HPLC) Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Reagents_OK->Check_Conditions Yes Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Conditions_OK->Monitor_Reaction Yes Adjust_Conditions Adjust Temp, Stoichiometry, or Stirring Conditions_OK->Adjust_Conditions No Extend_Time Extend Reaction Time or Add More Base Reaction_Complete->Extend_Time No Check_Workup Investigate Work-up Procedure for Loss Reaction_Complete->Check_Workup Yes G cluster_main Main Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Over-Ethylation TsCl o/p-Toluenesulfonyl Chloride Product N-Ethyl-o/p- toluenesulfonamide TsCl->Product + EtNH2 - HCl EtNH2 Ethylamine EtNH2->Product TsCl_hydrolysis o/p-Toluenesulfonyl Chloride TsOH Toluenesulfonic Acid TsCl_hydrolysis->TsOH + H₂O - HCl H2O Water H2O->TsOH Product_over N-Ethyl-o/p- toluenesulfonamide Diethyl_Product N,N-Diethyl-o/p- toluenesulfonamide Product_over->Diethyl_Product + EtNH₂ (Source of Ethyl Group) - NH₃ EtNH2_over Ethylamine

References

Technical Support Center: Purifying Crude N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of crude N-Ethyl-O-toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound is typically a mixture of the ortho (O) and para (P) isomers. Common impurities can include residual starting materials such as o-toluenesulfonyl chloride and ethylamine, byproducts like the corresponding p-isomer (N-Ethyl-P-toluenesulfonamide), and decomposition products. Other potential impurities include color, moisture, ash, and free acids.

Q2: My purified this compound is a yellowish liquid. How can I remove the color?

A2: The yellowish color can often be attributed to trace impurities. Treatment with activated charcoal during the recrystallization process is a common method for color removal. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the color-causing impurities.

Q3: I am having trouble separating the o- and p-isomers. What is the best approach?

A3: The separation of o- and p-isomers of N-Ethyl-toluenesulfonamide can be challenging due to their similar physical properties. Fractional crystallization can be effective, as the isomers may have slightly different solubilities in certain solvents. Additionally, preparative column chromatography is a powerful technique for separating isomers.

Q4: What is the expected melting point of pure this compound?

A4: The commercially available product is often a mixture of ortho and para isomers and exists as a viscous, slightly yellow liquid.[1] The melting point of the isolated p-isomer is reported to be around 64°C. The o-isomer is generally a liquid at room temperature.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) to check the purity of my sample?

A5: Yes, HPLC is an excellent method for assessing the purity of this compound and for quantifying the ratio of o- and p-isomers. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid, is a good starting point for method development.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.
The solution is supersaturated.Add a small amount of solvent to dissolve the oil, then cool slowly.
Low recovery of crystals The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has lower solubility at cold temperatures. Use a minimal amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper. Use a solvent mixture that keeps the compound dissolved at a slightly lower temperature.
Crystals are still colored or impure The impurity co-crystallizes with the product.Try a different recrystallization solvent. Perform a second recrystallization. Use activated charcoal to remove colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of isomers Inappropriate mobile phase polarity.Optimize the mobile phase. A less polar solvent system will generally increase the separation between closely eluting compounds on a normal-phase column. Gradient elution may be necessary.
Column overloading.Use a larger column or a smaller amount of crude material. The weight of the stationary phase should be at least 30-50 times the weight of the crude sample.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Tailing of spots on TLC and broad peaks in fractions The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For acidic compounds on silica gel, adding a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine can be beneficial.

Data Presentation

Physical Properties of N-Ethyl-toluenesulfonamide Isomers
Property This compound N-Ethyl-P-toluenesulfonamide O/P Mixture
Appearance LiquidCrystalline SolidViscous Liquid[1]
Melting Point (°C) ~18~64<40
Boiling Point (°C) --196 (at 10 mmHg)
Solubility in Water Sparingly solubleSparingly solubleInsoluble
Solubility of N-Ethyl-p-toluenesulfonamide in Various Solvents
Solvent Solubility
EthanolSoluble
ChloroformSoluble
Other polar organic solventsSoluble

Experimental Protocols

Protocol 1: Recrystallization of N-Ethyl-P-toluenesulfonamide (for removal of non-isomeric impurities)

This protocol is for the purification of the solid p-isomer. A similar approach with different solvents may be attempted for the o/p mixture to enrich one isomer.

  • Dissolution: In a fume hood, dissolve the crude N-Ethyl-P-toluenesulfonamide in a minimum amount of hot ethanol (e.g., near its boiling point).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude material) and gently swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography for the Separation of O/P Isomers

This protocol provides a general guideline. The optimal conditions may need to be determined experimentally using Thin Layer Chromatography (TTC).

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

  • Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude N-Ethyl-O/P-toluenesulfonamide mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Start with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).

    • The less polar p-isomer is expected to elute first.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar o-isomer.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Protocol 3: Thin Layer Chromatography (TLC) for Monitoring Purification
  • Plate: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).

  • Spotting: Dissolve a small amount of the crude mixture and each collected fraction in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solutions onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., hexane:ethyl acetate 80:20 v/v). The optimal mobile phase should give a good separation of the spots.

  • Visualization: After the solvent front has moved up the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). The spots can also be stained using an appropriate reagent if they are not UV active.

  • Analysis: The p-isomer, being less polar, will have a higher Rf value than the o-isomer.

Mandatory Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Isomer Separation purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Met troubleshooting Troubleshooting purity_check->troubleshooting Purity Not Met troubleshooting->recrystallization Re-crystallize troubleshooting->column_chromatography Re-purify by Chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Methods cluster_impurities Types of Impurities cluster_methods Purification Methods non_isomeric Non-Isomeric Impurities (color, starting materials) recrystallization Recrystallization non_isomeric->recrystallization Effective for isomeric Isomeric Impurity (p-isomer) chromatography Column Chromatography isomeric->chromatography Most Effective for recrystallization->non_isomeric Removes chromatography->isomeric Separates

References

dealing with regioisomer separation in toluenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of toluenesulfonamide, with a particular focus on the challenges of regioisomer separation.

Troubleshooting Guide

Issue 1: Poor yield of p-toluenesulfonamide after synthesis.
Possible Cause Suggested Solution
Incomplete reactionEnsure the reaction goes to completion by monitoring with TLC. Check the quality and stoichiometry of reagents, particularly the p-toluenesulfonyl chloride and the amine source.
Loss of product during workupMinimize transfers and ensure all equipment is properly rinsed to recover the maximum amount of product. Be cautious during aqueous washes to avoid excessive loss of the product, which has some water solubility.[1]
Suboptimal reaction conditionsReview the reaction temperature and time. For the reaction with p-toluenesulfonyl chloride and an amine, maintaining the temperature to keep the product molten can be beneficial.[2]
Issue 2: Difficulty in separating o- and p-toluenesulfonamide isomers.
Possible Cause Suggested Solution
Ineffective recrystallization solventSelect a solvent system where the solubility difference between the ortho and para isomers is maximized. Based on available data, p-toluenesulfonamide is generally more soluble than o-toluenesulfonamide in common organic solvents.[3] Consider using a solvent pair to fine-tune the solubility.[4][5]
Co-crystallization of isomersIf the isomers co-crystallize, try a different solvent or a solvent mixture. Fractional crystallization, involving multiple recrystallization steps, may be necessary. Adjusting the pH of the solution during crystallization might also aid in separation.[6]
Isomers have similar TLC Rf valuesIf TLC is used to monitor separation, try different solvent systems to achieve better separation of spots. For purification, consider preparative HPLC as an alternative to recrystallization.[7]
Issue 3: Oiling out during recrystallization.
Possible Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent for recrystallization.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal of the desired isomer can promote crystallization over oiling.
Presence of impuritiesImpurities can lower the melting point of the mixture and promote oiling. Consider a pre-purification step, such as a wash or charcoal treatment, before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of ortho to para isomers in the synthesis of toluenesulfonamide?

The ratio of ortho to para isomers depends on the starting material and reaction conditions. When starting from the sulfonation of toluene, a mixture of isomers is typically produced. Subsequent separation is necessary to isolate the desired p-toluenesulfonamide.

Q2: Which solvent is best for the recrystallization of p-toluenesulfonamide?

The choice of solvent depends on the desired purity and yield. p-Toluenesulfonamide has good solubility in alcohols like ethanol and methanol, as well as in ethyl acetate and acetonitrile.[3][8] For separating it from the ortho isomer, a solvent where the para isomer is significantly more soluble at higher temperatures and less soluble at lower temperatures compared to the ortho isomer would be ideal. Ethanol is commonly used for recrystallization.[9]

Q3: Can I use column chromatography to separate the o- and p-isomers?

While possible, column chromatography may not be the most efficient method for large-scale separation of these isomers due to their similar polarities. Recrystallization is often the preferred method. For high-purity applications or small-scale separations, preparative HPLC can be a viable option.[7]

Q4: How can I remove residual sulfonic acid from my product?

Washing the crude product with a cold, dilute aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted sulfonic acid. This should be followed by a wash with cold water to remove the base.

Q5: My purified p-toluenesulfonamide has a low melting point. What could be the cause?

A depressed melting point is a strong indication of impurities. The most likely impurity is the o-toluenesulfonamide isomer. Further recrystallization may be necessary to improve purity. The presence of residual solvent can also lower the melting point, so ensure the product is thoroughly dried.

Quantitative Data

Solubility of Toluenesulfonamide Isomers in Various Solvents at 318.15 K (45°C)

Solventp-Toluenesulfonamide (mole fraction)o-Toluenesulfonamide (mole fraction)
Acetonitrile0.15880.1329
Ethyl Acetate0.13290.1588
Methanol0.10430.09142
Ethanol0.091420.06888
n-Propanol0.068880.05645
n-Butanol0.056450.05092
Isopropanol0.050920.04000 (estimated)

Data extracted from the Journal of Chemical & Engineering Data.[3]

Experimental Protocols

Protocol 1: Synthesis of p-Toluenesulfonamide from p-Toluenesulfonyl Chloride
  • In a well-ventilated fume hood, add p-toluenesulfonyl chloride to an excess of concentrated aqueous ammonia with vigorous stirring.

  • The reaction is exothermic; maintain the temperature of the mixture to ensure the product remains molten, which facilitates the reaction.[2]

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the crude p-toluenesulfonamide.

  • Collect the solid product by vacuum filtration and wash with cold water to remove ammonium chloride and excess ammonia.

  • The crude product is a mixture of ortho and para isomers and will require purification.

Protocol 2: Separation of o- and p-Toluenesulfonamide by Recrystallization
  • Transfer the crude toluenesulfonamide mixture to an Erlenmeyer flask.

  • Add a suitable solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough solvent to dissolve the solid at the boiling point of the solvent.[4]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature. The p-toluenesulfonamide, being generally less soluble at lower temperatures, should crystallize out first.

  • Further cool the flask in an ice bath to maximize the yield of the crystallized product.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly. Check the purity by measuring the melting point and, if necessary, by HPLC or NMR. Multiple recrystallizations may be required to achieve high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation (Recrystallization) s1 p-Toluenesulfonyl Chloride + Ammonia s2 Reaction Mixture s1->s2 Ammonolysis s3 Crude Product Precipitation s2->s3 Cooling s4 Filtration & Washing s3->s4 p1 Dissolution in Hot Solvent s4->p1 Crude Isomer Mixture p2 Slow Cooling p1->p2 p3 Crystallization of p-Isomer p2->p3 p4 Filtration & Drying p3->p4 end end p4->end Pure p-Toluenesulfonamide troubleshooting_guide cluster_issues Identify the Issue cluster_solutions1 Solutions for Poor Yield cluster_solutions2 Solutions for Separation Difficulty cluster_solutions3 Solutions for Oiling Out start Problem Encountered issue1 Poor Yield start->issue1 issue2 Separation Difficulty start->issue2 issue3 Oiling Out start->issue3 sol1a Check Reaction Completion issue1->sol1a sol1b Optimize Workup issue1->sol1b sol1c Review Conditions issue1->sol1c sol2a Change Recrystallization Solvent issue2->sol2a sol2b Try Fractional Crystallization issue2->sol2b sol2c Use Preparative HPLC issue2->sol2c sol3a Use Lower Boiling Point Solvent issue3->sol3a sol3b Add More Solvent / Seed Crystals issue3->sol3b sol3c Pre-purify Crude Product issue3->sol3c

References

Technical Support Center: Enhancing the Aqueous Solubility of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of N-Ethyl-O-toluenesulfonamide.

Physicochemical Data Summary

For reference, key properties of the typical ortho/para mixture of N-Ethyl-toluenesulfonamide are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂S[1][2]
Molecular Weight 199.27 g/mol [1]
Physical Form Viscous, slightly yellow liquid or off-white solid[1][2]
Water Solubility <0.1 mg/mL at 18°C (64°F)[1][3]
Organic Solvent Solubility Soluble in ethanol, chloroform, and acetone[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is due to its chemical structure. The molecule contains a nonpolar ethyl group and a hydrophobic toluene ring[5][6]. While the sulfonamide group (-SO₂NH-) provides some polarity, the hydrophobic character of the rest of the molecule dominates, leading to poor interaction with polar water molecules and thus low solubility[6].

Q2: What are the primary strategies for enhancing the solubility of this compound?

A2: Several techniques can be employed to increase the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • pH Adjustment / Salt Formation: Ionizing the weakly acidic sulfonamide group to form a more soluble salt[6][7].

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to improve solubilization[8][9].

  • Complexation: Employing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, increasing its apparent solubility[6][10].

  • Use of Surfactants: Forming micelles that entrap the compound[6][9].

  • Particle Size Reduction: Techniques like micronization can increase the dissolution rate, which is particularly relevant for solid forms of the compound[7][9][11].

Q3: How does adjusting the pH affect the solubility of this compound?

A3: The sulfonamide group contains a weakly acidic proton. In a basic aqueous solution (higher pH), this proton can be removed (deprotonation), forming an anionic salt. This ionized form is significantly more polar than the neutral molecule, leading to a substantial increase in water solubility.[12][13] The solubility transition for sulfonamides can occur over a very narrow pH range[12].

Caption: Mechanism of solubility enhancement by pH adjustment.

Q4: What are cosolvents and how do they increase solubility?

A4: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds[8][14]. They work by reducing the polarity of the overall solvent system, making it more favorable for solvating the hydrophobic portions (the toluene and ethyl groups) of the this compound molecule[9]. Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs)[8][15].

Caption: Mechanism of solubility enhancement by cosolvency.

Q5: How can cyclodextrins enhance the solubility of this compound?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[10]. They can encapsulate the hydrophobic part of a guest molecule, like the toluene ring of this compound, within their cavity to form a water-soluble "inclusion complex"[6][10]. This complex effectively shields the nonpolar portion of the drug from water, thereby increasing its overall aqueous solubility[16][]. β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose[16][].

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound precipitates after pH adjustment. The final pH is not high enough to maintain the ionized state. The buffer capacity is insufficient. The "common ion effect" is reducing solubility if using a buffer with an ion that is the same as the counter-ion of the drug salt.Verify and maintain the pH of the final solution. Use a buffer with adequate capacity to resist pH changes.[6] If possible, select a buffer system that does not share a common ion with the compound's salt form.[6]
The cosolvent is interfering with a downstream assay (e.g., causing cell toxicity). The concentration of the organic cosolvent is too high. The specific cosolvent is incompatible with the experimental system.Create a dose-response curve to determine the maximum tolerable cosolvent concentration for your assay. Screen different, less toxic cosolvents (e.g., PEG 400, Solutol HS 15). Consider an alternative solubilization method like cyclodextrins, which are often better tolerated in biological systems.
No significant solubility increase with cyclodextrins. The type of cyclodextrin is not a good fit for the molecule's size/shape. The concentration of cyclodextrin is too low. The complexation method is inefficient.Test different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) as the cavity size is critical for complex formation.[10][18] Perform a phase-solubility study to determine the optimal cyclodextrin concentration.[16] Try different complexation methods such as kneading or freeze-drying to ensure efficient complex formation.[11]
Solution is viscous and difficult to handle. High concentrations of cosolvents (like PEGs) or cyclodextrins can significantly increase viscosity.Gently warm the solution to reduce viscosity for easier handling (ensure the compound is heat-stable). If possible, use a lower concentration of the excipient in combination with another method (e.g., pH adjustment and a low percentage of cosolvent).

Decision Workflow for Selecting a Solubilization Method

Solubility_Workflow Start Start: Poorly Soluble This compound IsIonizable Is the compound ionizable? Start->IsIonizable IsAssaySensitive Is the downstream assay sensitive to organic solvents? IsIonizable->IsAssaySensitive No pH_Adjust Use pH Adjustment (Salt Formation) IsIonizable->pH_Adjust Yes Cosolvent Use Cosolvents (e.g., PEG, PG, Ethanol) IsAssaySensitive->Cosolvent No Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) IsAssaySensitive->Cyclodextrin Yes IsHeatStable Is the compound thermally stable? IsHeatStable->Cyclodextrin No SolidDispersion Consider Solid Dispersion (Advanced Method) IsHeatStable->SolidDispersion Yes Cosolvent->IsHeatStable

Caption: Decision workflow for choosing a solubility enhancement strategy.

Experimental Protocols

Disclaimer: The following protocols are generalized methodologies. Specific concentrations and parameters should be optimized for your particular experimental needs. Always handle this compound in accordance with its Safety Data Sheet (SDS).

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase solubility by forming a sodium salt.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired aqueous buffer

  • Calibrated pH meter

  • Stir plate and stir bar

Methodology:

  • Weigh the desired amount of this compound and add it to a beaker containing the desired volume of water or buffer.

  • Place the beaker on a stir plate and begin stirring to create a suspension.

  • Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated meter.

  • Observe the suspension. As the pH increases, the solid compound will begin to dissolve as its anionic salt form is generated.

  • Continue adding NaOH until all the solid has dissolved. Record the final pH of the clear solution.

  • Note: For many sulfonamides, a pH above 8-9 is required for significant solubilization.[12][19] The final pH should be compatible with your experimental system.

Protocol 2: Solubility Enhancement using a Cosolvent System

This protocol details the use of a water-miscible organic solvent to increase solubility.

Materials:

  • This compound

  • Cosolvent (e.g., Propylene Glycol, Ethanol, Polyethylene Glycol 400)

  • Deionized water or aqueous buffer

  • Vortex mixer and/or stir plate

Methodology:

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add a small volume of the pure cosolvent and vortex or stir until the compound is fully dissolved. This creates a concentrated stock solution.

  • Slowly add the aqueous buffer to the concentrated stock solution in a stepwise manner, vortexing or stirring well after each addition.

  • Continue adding the aqueous phase until the desired final volume and cosolvent percentage are reached.

  • Caution: Observe the solution for any signs of precipitation. If the compound crashes out, the final concentration of the cosolvent is too low to maintain solubility. Start again with a higher percentage of cosolvent.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

This protocol describes the preparation of a solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or aqueous buffer

  • Stir plate and stir bar

  • Optional: Sonicator

Methodology:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Stir until the cyclodextrin is fully dissolved.

  • Add the weighed this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. A shaker or rotator may also be used.

  • For potentially faster complexation, the mixture can be sonicated for 1-2 hours.

  • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate is the stock solution of the complex.

Illustrative Data on Solubility Enhancement

Disclaimer: The following data are illustrative examples based on typical results for poorly soluble sulfonamides and are intended for comparison purposes only. Actual solubility values must be determined experimentally.

Aqueous System (at 25°C)Illustrative Solubility of this compoundMechanism
Deionized Water (pH ~6.5)~0.08 mg/mLBaseline
Phosphate Buffer (pH 7.4)~0.15 mg/mLMinor ionization
Carbonate Buffer (pH 9.0)> 5.0 mg/mLSalt Formation (Ionization)
20% Ethanol / 80% Water (v/v)~1.2 mg/mLCosolvency
40% PEG 400 / 60% Water (v/v)~3.5 mg/mLCosolvency
20% HP-β-Cyclodextrin in Water (w/v)> 4.0 mg/mLInclusion Complexation

References

Technical Support Center: Monitoring N-Ethyl-O-toluenesulfonamide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of N-Ethyl-O-toluenesulfonamide via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor the this compound synthesis?

A1: TLC is a rapid and cost-effective technique used to qualitatively monitor the progress of the reaction. It allows you to visualize the consumption of the starting materials (o-toluenesulfonyl chloride and ethylamine) and the formation of the this compound product over time. This helps in determining the reaction's endpoint, ensuring it has gone to completion before proceeding with the workup.

Q2: What are the expected relative Rf values for the starting materials and the product?

A2: In a normal-phase TLC system (e.g., silica gel), the less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf). O-toluenesulfonyl chloride is the least polar of the key components and will have the highest Rf value. This compound is more polar and will have an intermediate Rf value. Ethylamine is highly polar and will likely remain at or very near the baseline (low Rf).

Q3: How do I visualize the spots on the TLC plate?

A3: Since the starting materials and the product are not colored, a visualization technique is required. The most common non-destructive method is using a UV lamp (254 nm), as the aromatic rings in o-toluenesulfonyl chloride and this compound will absorb UV light and appear as dark spots on a fluorescent plate.[1] For more sensitive or specific visualization, destructive staining methods can be used. A potassium permanganate stain is effective for visualizing compounds that can be oxidized. A ninhydrin stain can be used to specifically visualize the primary amine starting material (ethylamine), which will appear as a distinct color (often purple or yellow).[2][3]

Q4: How can I be sure which spot corresponds to which compound?

A4: The best practice is to spot reference standards of your starting materials alongside your reaction mixture on the same TLC plate. This "co-spotting" allows for direct comparison of Rf values and confident identification of each component in the reaction lane.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. 1. The sample is too concentrated (overloaded).2. The compound is highly polar or acidic/basic.3. The solvent system is inappropriate.1. Dilute the sample before spotting it on the TLC plate.2. For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the eluting solvent. For basic compounds like ethylamine, adding a small amount of a base like triethylamine (e.g., 1%) can improve spot shape.3. Try a different solvent system with a different polarity.
Spots are not moving from the baseline (Rf is too low). The eluting solvent is not polar enough.Increase the polarity of the eluting solvent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[4][5]
Spots are running at the solvent front (Rf is too high). The eluting solvent is too polar.Decrease the polarity of the eluting solvent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[4]
No spots are visible on the TLC plate. 1. The sample is too dilute.2. The compound is not UV-active.3. The compound has evaporated from the plate.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.2. Use a chemical stain for visualization (e.g., potassium permanganate or ninhydrin).3. This is more likely with volatile compounds. Ensure the plate is developed promptly after spotting.
The solvent front is running unevenly. 1. The TLC plate was not placed vertically in the developing chamber.2. The bottom of the plate is not level.3. The chamber is not properly sealed and saturated with solvent vapor.1. Ensure the plate is standing straight in the chamber.2. Make sure the bottom edge of the TLC plate is cut evenly.3. Line the developing chamber with filter paper saturated with the eluting solvent to ensure a saturated atmosphere.

Data Presentation

The following table provides estimated Rf values for the components of the this compound synthesis in a common TLC solvent system. Note that actual Rf values can vary based on specific experimental conditions such as temperature, plate type, and chamber saturation.

Compound Structure Relative Polarity Estimated Rf Value (3:1 Hexane:Ethyl Acetate)
o-Toluenesulfonyl Chloride (Starting Material)
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Low~ 0.75
This compound (Product)
![alt text](https://chart.googleapis.com/chart?cht=tx&chl=C_9H{13}NO_2S)
Medium~ 0.50
Ethylamine (Starting Material)
alt text
High~ 0.05

Experimental Protocol: TLC Monitoring

This protocol outlines the procedure for monitoring the synthesis of this compound from o-toluenesulfonyl chloride and ethylamine.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber (e.g., a beaker with a watch glass lid)

  • Capillary tubes for spotting

  • Eluting solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Visualization tools: UV lamp (254 nm), staining solution (e.g., potassium permanganate or ninhydrin), and a heat gun.

  • Reaction mixture aliquots

  • Reference standards of starting materials (o-toluenesulfonyl chloride and ethylamine) and, if available, the product.

Procedure:

  • Prepare the Developing Chamber: Pour the eluting solvent into the chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper that is partially submerged in the solvent. Cover the chamber and allow it to sit for 5-10 minutes to become saturated with solvent vapor.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spot the Plate:

    • Using a capillary tube, take a small amount of the reaction mixture and touch it briefly to the middle mark on the baseline.

    • On the left mark, spot a reference solution of o-toluenesulfonyl chloride.

    • On the right mark, spot a reference solution of ethylamine.

    • Keep the spots small (1-2 mm in diameter). Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared developing chamber using forceps. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitor Elution: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualize the Spots:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization. For example, dip the plate in a potassium permanganate solution and gently warm it with a heat gun to reveal the spots.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the reference lanes. As the reaction progresses, the spot corresponding to the o-toluenesulfonyl chloride should diminish in intensity, while the spot for this compound should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

Visualizations

Reaction_Pathway o-Toluenesulfonyl_Chloride o-Toluenesulfonyl Chloride Product This compound o-Toluenesulfonyl_Chloride->Product Reaction Ethylamine Ethylamine Ethylamine->Product Byproduct + HCl Base + Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane)

Caption: Reaction scheme for the synthesis of this compound.

TLC_Troubleshooting_Workflow start TLC Plate Analysis streaking Are spots streaking? start->streaking no_movement Are spots at baseline? streaking->no_movement No sol_dilute Dilute Sample streaking->sol_dilute Yes at_front Are spots at solvent front? no_movement->at_front No sol_polarity_inc Increase Solvent Polarity no_movement->sol_polarity_inc Yes good_separation Good Separation at_front->good_separation No sol_polarity_dec Decrease Solvent Polarity at_front->sol_polarity_dec Yes sol_dilute->start sol_polarity_inc->start sol_polarity_dec->start

Caption: Troubleshooting workflow for common TLC issues.

References

Technical Support Center: Catalyst Selection for Efficient N-Ethyl-O-toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-Ethyl-O-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the N-ethylation of o-toluenesulfonamide?

A1: The most common and efficient methods for the N-alkylation of sulfonamides, which are applicable to o-toluenesulfonamide, include:

  • Classical N-Alkylation with Ethyl Halides: This method involves the reaction of o-toluenesulfonamide with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base.

  • Phase-Transfer Catalysis (PTC): PTC is a highly effective method that facilitates the reaction between the water-soluble sulfonamide salt and the organic-soluble ethyl halide using a phase-transfer catalyst, such as a quaternary ammonium salt. This often allows for milder reaction conditions and the use of less expensive inorganic bases.

  • "Borrowing Hydrogen" (BH) Catalysis: This modern and environmentally friendly approach utilizes ethanol as the ethylating agent. The reaction is catalyzed by transition metals like manganese or iridium, and the only byproduct is water, making it a highly atom-economical process.[1]

Q2: How do I choose the best catalyst for my synthesis?

A2: The optimal catalyst depends on several factors, including your desired reaction conditions (temperature, time), tolerance for certain reagents, and green chemistry considerations. The following decision-making workflow can help guide your selection.

start Start: Catalyst Selection for N-Ethylation q1 Are you using an ethyl halide or ethanol? start->q1 ethyl_halide Ethyl Halide q1->ethyl_halide Halide ethanol Ethanol ('Borrowing Hydrogen') q1->ethanol Alcohol q2 Do you want to use a catalytic amount of a quaternary ammonium salt under biphasic conditions? ethyl_halide->q2 q3 Are you prioritizing the use of earth-abundant metals? ethanol->q3 ptc Phase-Transfer Catalyst (e.g., TBAB) q2->ptc Yes classical Classical Alkylation (Base-mediated) q2->classical No mn_catalyst Manganese Catalyst q3->mn_catalyst Yes ir_catalyst Iridium Catalyst q3->ir_catalyst No cluster_0 Phase-Transfer Catalysis Workflow a Combine o-toluenesulfonamide, K2CO3, and TBAB b Add Toluene and Water a->b c Add Ethyl Iodide b->c d Heat at 80°C with Vigorous Stirring c->d e Reaction Monitoring (TLC/LC-MS) d->e f Workup and Extraction e->f g Purification (Chromatography) f->g cluster_1 Troubleshooting Logic for Side Reactions start Side Product Observed q1 Is the side product N,N-diethyl-o-toluenesulfonamide? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 strategy1 Reduce Ethylating Agent Stoichiometry Lower Reaction Temperature Slow Addition of Ethylating Agent yes1->strategy1 q2 Is the side product the O-alkylated isomer? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 strategy2 Use a 'Softer' Ethylating Agent (e.g., EtI) Use a Polar Protic Solvent Consider a Base with a Larger Cation (e.g., Cs2CO3) yes2->strategy2 other Investigate Other Possibilities (e.g., decomposition) no2->other

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-O-toluenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a detailed comparison of the most common synthetic pathways to this compound, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

This guide explores two primary synthetic strategies for this compound:

  • Direct Sulfonamidation: The reaction of o-toluenesulfonyl chloride with ethylamine. This is a classical and straightforward approach.

  • Two-Step N-Alkylation: The synthesis of o-toluenesulfonamide followed by its N-ethylation using various ethylating agents and catalytic systems.

The selection of the most suitable route will depend on factors such as the desired scale of the reaction, available starting materials, and the importance of isomeric purity.

Comparison of Synthetic Routes

ParameterRoute 1: Direct SulfonamidationRoute 2: Two-Step N-Alkylation
Starting Materials o-Toluenesulfonyl chloride, Ethylamineo-Toluenesulfonyl chloride, Ammonia, Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate, Ethanol)
Number of Steps 12
Key Challenge Formation of o/p isomer mixtureRequires isolation of intermediate; optimization of N-alkylation step
Potential Yield Moderate to High (isomer mixture)Generally Good to Excellent
Purity of Target Isomer Requires purification from p-isomerHigh (if starting with pure o-toluenesulfonamide)
Versatility Limited to ethylamineAllows for variation in the N-alkyl group

Route 1: Direct Sulfonamidation of o-Toluenesulfonyl Chloride

This method involves the direct reaction of o-toluenesulfonyl chloride with ethylamine. A significant drawback of using a mixture of toluenesulfonyl chloride isomers as a starting material is the resultant formation of a mixture of this compound and N-ethyl-p-toluenesulfonamide, which necessitates a subsequent separation step.[1]

Logical Workflow for Direct Sulfonamidation

start o-Toluenesulfonyl Chloride + Ethylamine reaction Reaction in suitable solvent (e.g., water, organic solvent) start->reaction workup Work-up (e.g., extraction, washing) reaction->workup separation Isomer Separation (e.g., Crystallization, Chromatography) workup->separation product This compound separation->product

Caption: Workflow for the direct synthesis of this compound.

Experimental Protocol (Adapted from a similar procedure for p-toluenesulfonamide)

A detailed experimental protocol for the synthesis of N-methyl-p-toluenesulfonamide from p-toluenesulfonyl chloride and aqueous methylamine is well-established and can be adapted for the synthesis of the o-isomer with ethylamine.[2]

Materials:

  • o-Toluenesulfonyl chloride

  • Aqueous ethylamine solution (e.g., 70%)

  • Sodium hydroxide solution

  • Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction flask, place the aqueous ethylamine solution and cool it in an ice bath.

  • Slowly add o-toluenesulfonyl chloride to the cooled ethylamine solution with vigorous stirring. The addition should be controlled to maintain a low reaction temperature.

  • After the addition is complete, continue stirring and allow the reaction mixture to slowly warm to room temperature.

  • If the mixture becomes acidic, carefully add a sodium hydroxide solution to maintain basic conditions.

  • After the reaction is complete (monitored by TLC), extract the product mixture with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of this compound and N-ethyl-p-toluenesulfonamide.

  • The isomers can be separated by fractional crystallization or column chromatography.

Route 2: Two-Step N-Alkylation of o-Toluenesulfonamide

This approach involves the initial synthesis of o-toluenesulfonamide, followed by its N-ethylation. This route offers the advantage of starting with a pure isomer, thus avoiding a final, often challenging, isomer separation step.

Signaling Pathway for the Two-Step Synthesis

cluster_0 Step 1: Synthesis of o-Toluenesulfonamide cluster_1 Step 2: N-Ethylation A o-Toluenesulfonyl Chloride + Ammonia B Reaction in cooling mixture A->B C Work-up and Purification B->C D o-Toluenesulfonamide C->D E o-Toluenesulfonamide + Ethylating Agent F Reaction with Base or Catalyst (e.g., NaH, PTC, Ru/Mn catalyst) E->F G Work-up and Purification F->G H This compound G->H

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of o-Toluenesulfonamide

Experimental Protocol:

A general procedure for the synthesis of o-toluenesulfonamide involves the reaction of o-toluenesulfonyl chloride with an ammonia solution.[3]

Materials:

  • o-Toluenesulfonyl chloride

  • 20% Ammonia solution

  • 1N Sodium hydroxide solution

  • Hydrochloric acid or Sulfuric acid

Procedure:

  • Gradually add o-toluenesulfonyl chloride to an equal quantity of 20% ammonia solution, which is cooled in a freezing mixture.

  • After the addition is complete, remove the freezing mixture and gently heat the reaction mixture to complete the reaction.

  • Filter the resulting o-toluenesulfonamide and dissolve it in 1N sodium hydroxide solution.

  • Filter the solution and reprecipitate the o-toluenesulfonamide by adding a sufficient amount of hydrochloric acid or sulfuric acid.

  • The precipitate can be further purified by recrystallization from a suitable solvent to yield pure o-toluenesulfonamide.

Step 2: N-Ethylation of o-Toluenesulfonamide

Several methods can be employed for the N-ethylation of o-toluenesulfonamide.

This is a common laboratory-scale method for N-alkylation.

Experimental Protocol (Adapted from a similar procedure):

A procedure for the N-ethylation of N-phenyl-p-toluenesulfonamide can be adapted for o-toluenesulfonamide.[4]

Materials:

  • o-Toluenesulfonamide

  • Sodium hydride (NaH)

  • Ethyl iodide

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of o-toluenesulfonamide in anhydrous DMF, add sodium hydride portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture for a period (e.g., 30 minutes) to allow for the formation of the sodium salt.

  • Add ethyl iodide to the reaction mixture and continue stirring for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture over crushed ice to quench the reaction.

  • Filter the precipitated product, wash it with water, and recrystallize from a suitable solvent like methanol to obtain pure this compound.

This method offers a greener alternative by using an alcohol as the alkylating agent, with water as the only byproduct. Both Ruthenium and Manganese-based catalysts have been shown to be effective for the N-alkylation of sulfonamides.[5][6][7]

Experimental Protocol (General procedure):

Materials:

  • o-Toluenesulfonamide

  • Ethanol

  • Manganese(I) or Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., xylenes)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine o-toluenesulfonamide, the catalyst, and the base.

  • Add ethanol and the solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 150 °C) for a specified time (e.g., 24 hours).

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

  • The product is purified by column chromatography.

PTC allows for the reaction to occur between reactants in different phases (e.g., a solid and a liquid) using a phase transfer catalyst, often under milder conditions.

Experimental Protocol (General procedure):

A general procedure for the N-alkylation of quinolinones using PTC can be adapted.[8]

Materials:

  • o-Toluenesulfonamide

  • Ethyl bromide or Ethyl iodide

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone)

Procedure:

  • To a mixture of o-toluenesulfonamide and the ethylating agent in a suitable solvent, add the phase transfer catalyst and the base.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting solid residue is then recrystallized to yield the pure product.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher. The direct sulfonamidation route is simpler in terms of the number of steps but is complicated by the formation of an isomeric mixture that requires separation. The two-step N-alkylation route, while longer, offers better control over the final product's purity, especially when starting with pure o-toluenesulfonamide. Modern catalytic methods, such as "borrowing hydrogen" and phase transfer catalysis, provide greener and more efficient alternatives for the N-alkylation step. Researchers should carefully consider the trade-offs between yield, purity, cost, and environmental impact when selecting a synthetic strategy.

References

Validating the Structure of N-Ethyl-O-toluenesulfonamide: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of N-Ethyl-O-toluenesulfonamide's structure. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to ensure accurate and reliable characterization.

Structural Overview

This compound is a sulfonamide derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . The "O" in its name specifies the ortho position of the methyl group on the toluene ring relative to the sulfonamide group. Its IUPAC name is N-ethyl-2-methylbenzenesulfonamide. The structural validation focuses on confirming the connectivity and chemical environment of each atom within the molecule.

Comparative Analysis of Analytical Techniques

NMR and MS are powerful and complementary techniques for structural elucidation. While NMR provides detailed information about the chemical environment and connectivity of atoms, MS reveals the molecular weight and fragmentation patterns, offering clues about the compound's substructures.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry.Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.
Sample Requirements 1-10 mg, soluble in deuterated solvents.Micrograms to nanograms, soluble or volatile.
Strengths Unambiguous structure determination, detailed information on molecular skeleton.High sensitivity, determination of molecular formula, information on substructures.
Limitations Lower sensitivity compared to MS, requires pure samples for clear spectra.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.

Other analytical techniques such as Infrared (IR) spectroscopy can confirm the presence of functional groups (e.g., S=O, N-H), while High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are primarily used to assess purity. However, for complete structural validation, NMR and MS are indispensable.

Data Presentation

¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for N-Ethyl-O-

A Comparative Analysis of N-Alkyl-p-Toluenesulfonamides in Organic Reactions: Steric Effects and Directing Group Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of N-Alkyl-p-Toluenesulfonamides in Base-Induced Rearrangement and Palladium-Catalyzed C-H Activation Reactions, Supported by Experimental Data.

In the realm of organic synthesis, N-alkyl-p-toluenesulfonamides are a versatile class of compounds, frequently employed as protecting groups, directing groups, and precursors to valuable nitrogen-containing molecules. The nature of the N-alkyl substituent can significantly influence the reactivity and selectivity of these compounds. This guide provides a detailed comparative analysis of the performance of various N-alkyl-p-toluenesulfonamides, focusing on the steric effects of the alkyl group in a base-induced rearrangement and their efficiency as directing groups in C-H activation reactions.

Core Findings:

  • Steric Hindrance Dictates Reaction Pathways: In the base-induced rearrangement of orthogonally protected N-alkyl arylsulfonamides, the size of the N-alkyl group is a critical determinant of the reaction outcome. Larger, bulkier alkyl groups such as isopropyl and isobutyl effectively suppress an undesired cyclization side reaction, leading to significantly higher yields of the desired rearranged product. In contrast, smaller alkyl groups like methyl and ethyl allow for competitive cyclization, reducing the efficiency of the desired transformation.

  • Directing Group Efficiency in C-H Activation: N-alkyl-p-toluenesulfonamides can function as effective directing groups in palladium-catalyzed C-H functionalization reactions. The N-tosylcarboxamide moiety, in particular, has been shown to efficiently direct ortho-arylation of aromatic rings. While direct comparative studies on the influence of the N-alkyl group in this context are limited, existing literature suggests that the electronic and steric properties of the sulfonamide nitrogen play a crucial role in the catalytic cycle.

Section 1: Comparative Analysis in Base-Induced Rearrangement

The base-induced rearrangement of orthogonally protected N-alkyl-p-toluenesulfonamides presents a clear case study of the profound impact of steric hindrance. Treatment of these substrates with a strong base, such as lithium diisopropylamide (LDA), can lead to two competing pathways: a desired directed ortho-metalated rearrangement or an undesired cyclization to form a saccharin derivative.

A systematic study on the rearrangement of N-alkyl arylsulfonamides of the general structure 4-X-C₆H₄SO₂NR¹CO₂R² reveals that the competition between these pathways is strongly influenced by the size of the N-alkyl group (R¹).[1][2]

Data Presentation:

The following table summarizes the product distribution for the rearrangement of N-alkyl-p-toluenesulfonamides (where X = CH₃ and R² = CH₃), highlighting the influence of the N-alkyl group (R¹) on the reaction outcome.

N-Alkyl Group (R¹)Rearranged Product Yield (%)Cyclized Product (Saccharin) Yield (%)
Methyl (-CH₃)Major ProductSignificant Competition
Ethyl (-CH₂CH₃)Major ProductSignificant Competition (~20%)[2]
n-Propyl (-CH₂CH₂CH₃)High YieldMinimal Competition
Isopropyl (-CH(CH₃)₂)High YieldEssentially No Cyclization[1][2]
Isobutyl (-CH₂CH(CH₃)₂)High YieldEssentially No Cyclization[1][2]

Note: The original studies describe the competition qualitatively and semi-quantitatively. "Significant Competition" indicates that the formation of the saccharin derivative is a notable side reaction, reducing the yield of the desired rearranged product.

Mandatory Visualization:

G Competing Pathways in Base-Induced Rearrangement cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Start N-Alkyl-p-toluenesulfonamide Conditions LDA, THF, -78 °C Start->Conditions Rearrangement Directed ortho-Metalation Rearrangement Conditions->Rearrangement Favored by bulky N-alkyl groups (e.g., i-Pr, i-Bu) Cyclization Intramolecular Cyclization Conditions->Cyclization Competes with small N-alkyl groups (e.g., Me, Et) Product_R Rearranged Product Rearrangement->Product_R Product_C Saccharin Byproduct Cyclization->Product_C

Caption: Influence of N-alkyl group steric bulk on reaction pathways.

Experimental Protocols:

General Procedure for the Base-Induced Rearrangement of N-Alkyl-p-toluenesulfonamides:

This protocol is adapted from the study on the steric effects of N-alkyl groups on the rearrangement of orthogonally protected N-alkyl arylsulfonamides.[1][2]

Materials:

  • N-Alkyl-p-toluenesulfonamide derivative (e.g., 4-CH₃C₆H₄SO₂NR¹CO₂CH₃)

  • Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • A solution of the N-alkyl-p-toluenesulfonamide (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of LDA (typically 2.0-3.0 equivalents) is added dropwise to the stirred solution of the sulfonamide.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours), during which the rearrangement and/or cyclization occurs. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) at -78 °C.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the rearranged product from the cyclized byproduct and any unreacted starting material. The ratio of the products is determined by weighing the isolated fractions or by spectroscopic analysis (e.g., ¹H NMR) of the crude mixture.

Section 2: Comparative Analysis in Palladium-Catalyzed C-H Arylation

N-Tosylcarboxamides have emerged as highly effective directing groups in palladium-catalyzed C-H functionalization reactions, enabling the selective formation of C-C and C-heteroatom bonds at the ortho position of an aromatic ring.[3] The N-tosylcarboxamide group can be readily installed and subsequently transformed, making it a valuable tool in organic synthesis.

Data Presentation:

The following table presents representative data for the Pd-catalyzed ortho-arylation of benzene derivatives directed by an N-tosylcarboxamide group. This data serves as a benchmark for the expected performance of N-alkyl-p-toluenesulfonamide derivatives in similar transformations.

Aryl IodideProduct Yield (%)
4-Iodotolueneup to 84%[3]
1-Iodo-4-methoxybenzeneup to 82%[3]
1-Iodo-4-fluorobenzeneup to 75%[3]

Note: The yields are for the arylation of N-tosylbenzamide and its derivatives as reported in the literature.

Mandatory Visualization:

G Workflow for Pd-Catalyzed C-H Arylation Start N-Tosylbenzamide (Directing Group Substrate) Reaction C-H Activation/ Arylation Start->Reaction Reagents Aryl Iodide Pd(OAc)₂ (catalyst) Ag₂CO₃ (oxidant) Reagents->Reaction Product ortho-Arylated Product Reaction->Product

Caption: General workflow for directed C-H arylation.

Experimental Protocols:

General Procedure for Pd-Catalyzed ortho-Arylation of N-Tosylbenzamides:

This protocol is based on established methods for the N-tosylcarboxamide-directed C-H arylation of arenes.[3]

Materials:

  • N-Tosylbenzamide derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃) or another suitable oxidant

  • Anhydrous solvent (e.g., acetic acid or 1,2-dichloroethane)

  • Standard workup and purification reagents

Procedure:

  • To a reaction vessel are added the N-tosylbenzamide derivative (1.0 equivalent), the aryl iodide (1.5-3.0 equivalents), Pd(OAc)₂ (5-10 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 equivalents).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • Anhydrous solvent is added, and the reaction mixture is heated to a specified temperature (e.g., 100-120 °C) with stirring for a designated period (e.g., 12-24 hours).

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-arylated product.

Conclusion

The comparative analysis of N-alkyl-p-toluenesulfonamides reveals that the steric and electronic properties of the N-alkyl substituent are critical factors governing their reactivity and utility in organic synthesis. In base-induced rearrangements, increasing the steric bulk of the N-alkyl group can dramatically improve the selectivity for the desired transformation by suppressing competing side reactions. In the context of C-H activation, the N-tosylamide moiety serves as a robust directing group, and while further studies are needed for a direct comparison of different N-alkyl analogs, the established high efficiency of this directing group underscores its importance. This guide provides researchers and drug development professionals with valuable insights and practical experimental protocols to inform the strategic selection and application of N-alkyl-p-toluenesulfonamides in their synthetic endeavors.

References

Performance Evaluation of N-Ethyl-O/P-Toluene Sulfonamide in Polymer Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-Ethyl-O/P-Toluene Sulfonamide (NEO/PTSA) as a plasticizer in polymer blends. Due to the limited availability of direct comparative studies on NEO/PTSA, this guide leverages data from closely related benzenesulfonamide plasticizers to provide insights into its expected performance against common alternatives like phthalates and bio-based plasticizers.

Executive Summary

N-Ethyl-O/P-Toluene Sulfonamide is a versatile plasticizer known for its application in various polymers, including polyamides and polyvinyl chloride (PVC).[1] It is recognized for enhancing the flexibility, durability, and processability of these materials.[1] The primary function of a plasticizer is to reduce the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility and making it less brittle. Benzenesulfonamides, the chemical class to which NEO/PTSA belongs, have been shown to be effective plasticizers for polyamides, leading to a significant reduction in their Tg. While direct quantitative comparisons are limited, the available data on related sulfonamides suggest a competitive performance profile.

Performance Comparison of Plasticizers in Polyamide Blends

Thermal Properties: Glass Transition Temperature (Tg)

A key indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature of the polymer. Studies on benzenesulfonamides in polyamides demonstrate a significant reduction in Tg.

Polymer MatrixPlasticizerConcentration (wt%)Original Tg (°C)Plasticized Tg (°C)Reference
Polyamide 6 (PA6)Benzene Sulfonamide106246[2]
Polyamide 12 (PA12)N-(n-butyl)benzenesulfonamide20 (mol%)50~0[3][4]

Note: The data presented is for benzenesulfonamide and N-(n-butyl)benzenesulfonamide as a proxy for N-Ethyl-O/P-Toluene Sulfonamide.

Mechanical Properties: Tensile Strength and Elongation at Break

Plasticizers generally increase the elongation at break (a measure of ductility) while decreasing the tensile strength of a polymer. The ideal plasticizer will achieve a desirable balance between these properties. The following table provides typical mechanical properties of unplasticized Polyamide 6 for reference, as direct comparative data with NEO/PTSA was not found.

MaterialTensile Strength (MPa)Elongation at Break (%)
Polyamide 6 (unplasticized)60 - 8050 - 200

It is expected that the addition of N-Ethyl-O/P-Toluene Sulfonamide to Polyamide 6 would lead to a decrease in tensile strength and an increase in elongation at break. The magnitude of this change would depend on the concentration of the plasticizer.

Comparison with Alternative Plasticizers

Phthalate Plasticizers (e.g., Dioctyl Phthalate - DOP)

Phthalates are widely used plasticizers, particularly in PVC. However, their use is increasingly restricted due to health and environmental concerns. In terms of performance, they are known for their high efficiency in reducing Tg and increasing flexibility.

Bio-based Plasticizers

Bio-based plasticizers, derived from renewable resources, are gaining traction as sustainable alternatives. Their performance can vary widely depending on their chemical structure. Some bio-based plasticizers may require higher concentrations to achieve the same level of plasticization as traditional plasticizers.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of plasticizers in polymer blends.

Sample Preparation: Melt Blending

Objective: To create a homogeneous blend of the polymer and plasticizer.

Methodology:

  • Dry the polymer resin (e.g., Polyamide 6) in a vacuum oven at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours) to remove any moisture.

  • Pre-mix the dried polymer pellets with the desired weight percentage of N-Ethyl-O/P-Toluene Sulfonamide or other plasticizers in a sealed bag by manual shaking.

  • Melt-compound the mixture using a twin-screw extruder with a specific temperature profile along the barrel and a set screw speed.

  • Extrude the molten blend through a die to form strands, which are then cooled in a water bath and pelletized.

  • Dry the resulting pellets before further processing (e.g., injection molding or compression molding) to create test specimens.

Experimental_Workflow_Melt_Blending A Dry Polymer Resin B Pre-mix with Plasticizer A->B C Melt Compounding (Twin-Screw Extruder) B->C D Extrusion and Pelletizing C->D E Dry Pellets D->E F Specimen Preparation (Injection/Compression Molding) E->F

Figure 1: Workflow for Melt Blending of Polymer and Plasticizer.
Mechanical Properties: Tensile Testing

Objective: To determine the tensile strength, elongation at break, and tensile modulus of the plasticized polymer.

Standard: ASTM D638 or ISO 527

Methodology:

  • Condition the dumbbell-shaped test specimens at a standard temperature (e.g., 23°C) and relative humidity (e.g., 50%) for at least 40 hours prior to testing.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the force and displacement data throughout the test.

  • Calculate the tensile strength, elongation at break, and tensile modulus from the stress-strain curve.

Experimental_Workflow_Tensile_Testing cluster_prep Specimen Preparation & Conditioning cluster_testing Testing Procedure cluster_analysis Data Analysis A Injection/Compression Mold Dumbbell Specimens B Condition Specimens (e.g., 23°C, 50% RH) A->B C Mount Specimen in Universal Testing Machine B->C D Apply Tensile Load at Constant Speed C->D E Record Force and Displacement Data D->E F Generate Stress-Strain Curve E->F G Calculate: - Tensile Strength - Elongation at Break - Tensile Modulus F->G

Figure 2: Workflow for Tensile Testing of Plasticized Polymers.
Thermal Properties: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Standard: ASTM D3418 or ISO 11357

Methodology:

  • Weigh a small sample (typically 5-10 mg) of the plasticized polymer into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition.

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

  • The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Logical_Relationship_DSC_Analysis cluster_procedure DSC Procedure cluster_output Data Output & Analysis A Sample Preparation (5-10 mg in pan) B First Heating Scan (Erase Thermal History) A->B C Controlled Cooling B->C D Second Heating Scan (Data Acquisition) C->D E Heat Flow vs. Temperature Curve D->E generates F Identify Midpoint of Step Change E->F G Determine Glass Transition Temperature (Tg) F->G

Figure 3: Logical Flow of DSC Analysis for Determining Glass Transition Temperature.

Conclusion

N-Ethyl-O/P-Toluene Sulfonamide is a viable plasticizer for polymer blends, particularly for polyamides. While direct quantitative comparisons with other plasticizers are not extensively documented in publicly available literature, data on analogous benzenesulfonamides indicate a strong capacity for reducing the glass transition temperature, a key indicator of plasticizer efficiency. This suggests that NEO/PTSA can effectively enhance the flexibility and processability of polymers. For a definitive comparison, it is recommended that researchers conduct side-by-side experimental evaluations of N-Ethyl-O/P-Toluene Sulfonamide against other plasticizers of interest using the standardized protocols outlined in this guide.

References

Navigating Cross-Reactivity: A Comparative Guide for N-Ethyl-O-toluenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of cross-reactivity is a critical step in the development of specific molecular assays and in understanding the potential for off-target effects of drug candidates. This guide provides a framework for conducting and evaluating cross-reactivity studies of N-Ethyl-O-toluenesulfonamide and its derivatives. While specific cross-reactivity data for this compound derivatives is not extensively published, this guide outlines the principles, experimental protocols, and data interpretation necessary for such investigations, drawing from the broader understanding of sulfonamide cross-reactivity.

Understanding the Landscape of Sulfonamide Cross-Reactivity

The topic of sulfonamide cross-reactivity has been a subject of debate, particularly concerning allergic reactions between sulfonamide antibiotics and non-antibiotic sulfonamides.[1][2][3][4] The structural differences between these two classes of drugs are significant.[2][3] For sulfonamide antibiotics, the immunologic determinant is often the N1 heterocyclic ring, a feature absent in non-antibiotic sulfonamides.[2] Additionally, the formation of reactive metabolites, which can lead to hypersensitivity reactions, is typically associated with the N4 amino nitrogen of sulfonamide antibiotics, a structure not present in many non-antibiotic sulfonamides.[2]

While the evidence for broad cross-allergenicity is not well-supported by current data[1][3], in the context of designing specific assays (e.g., immunoassays) for this compound, even minor structural similarities can lead to significant cross-reactivity, resulting in false-positive results.[5][6][7] Therefore, a systematic evaluation of cross-reactivity with structurally related compounds is essential.

Hypothetical Cross-Reactivity Data for this compound Immunoassay

The following table presents hypothetical data from a competitive ELISA designed to detect this compound. In this format, the cross-reactivity of various related compounds is expressed as a percentage relative to the binding of this compound.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound Insert Structure 10 100%
N-Methyl-O-toluenesulfonamideInsert Structure5020%
O-ToluenesulfonamideInsert Structure2005%
N-Ethyl-P-toluenesulfonamideInsert Structure10010%
P-ToluenesulfonamideInsert Structure5002%
SulfamethoxazoleInsert Structure>10,000<0.1%
FurosemideInsert Structure>10,000<0.1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves multiple analytical techniques. Below are detailed methodologies for key experiments.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common and effective method for screening cross-reactivity in immunoassays.

Objective: To determine the concentration of a test compound that inhibits the binding of an antibody to the target analyte (this compound) by 50% (IC50).

Materials:

  • Microtiter plates coated with this compound conjugate (e.g., conjugated to a carrier protein like BSA).

  • Specific monoclonal or polyclonal antibody against this compound.

  • Test compounds (this compound derivatives and other sulfonamides).

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS).

Procedure:

  • Prepare serial dilutions of the standard (this compound) and test compounds in the assay buffer.

  • Add a fixed concentration of the primary antibody to each well of the coated microtiter plate.

  • Immediately add the standard or test compound dilutions to the wells.

  • Incubate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Wash the plate again to remove the unbound secondary antibody.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Plot the absorbance against the log of the compound concentration to determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity using the formula mentioned above.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into cross-reactivity.

Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of test compounds to the specific antibody.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Specific antibody against this compound.

  • Test compounds.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC, NHS).

Procedure:

  • Immobilize the specific antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions for each test compound in the running buffer.

  • Inject the test compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Compare the KD values of the test compounds to that of this compound to assess relative binding affinities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive technique used to confirm the identity and quantity of cross-reacting compounds.

Objective: To unequivocally identify and quantify compounds that may cause false positives in an immunoassay.

Procedure:

  • Develop a specific LC-MS/MS method for the detection of this compound and its potential cross-reactants. This involves optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

  • Analyze samples that have shown positive results in the immunoassay to confirm the presence or absence of this compound and other cross-reacting compounds.

  • Quantify the concentration of each identified compound using a calibration curve.

Visualizing Experimental Workflows and Relationships

To further clarify the processes involved in assessing cross-reactivity, the following diagrams illustrate a typical experimental workflow and the logical relationship of cross-reactivity.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Assessment cluster_screening Initial Screening cluster_confirmation Confirmation & Characterization Immunoassay (ELISA) Immunoassay (ELISA) Identify Potential Cross-Reactants Identify Potential Cross-Reactants Immunoassay (ELISA)->Identify Potential Cross-Reactants SPR Analysis SPR Analysis Identify Potential Cross-Reactants->SPR Analysis LC-MS/MS Confirmation LC-MS/MS Confirmation Identify Potential Cross-Reactants->LC-MS/MS Confirmation Determine Binding Affinity (KD) Determine Binding Affinity (KD) SPR Analysis->Determine Binding Affinity (KD) Confirm Structure & Quantify Confirm Structure & Quantify LC-MS/MS Confirmation->Confirm Structure & Quantify Final Report Final Report Determine Binding Affinity (KD)->Final Report Confirm Structure & Quantify->Final Report Start Start Start->Immunoassay (ELISA)

Caption: A typical workflow for assessing cross-reactivity of small molecules.

Cross_Reactivity_Concept Conceptual Model of Antibody Cross-Reactivity cluster_analytes Analytes Antibody Antibody Target Analyte\n(this compound) Target Analyte (this compound) Antibody->Target Analyte\n(this compound) High Affinity Binding Structurally Similar Derivative Structurally Similar Derivative Antibody->Structurally Similar Derivative Lower Affinity Binding (Cross-Reactivity) Unrelated Compound Unrelated Compound Antibody->Unrelated Compound No Significant Binding

References

A Comparative Guide to HPLC Method Validation for N-Ethyl-O-toluenesulfonamide Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-Ethyl-O-toluenesulfonamide, a key intermediate in various manufacturing processes. This document outlines detailed experimental protocols and presents validation data to support the robustness of the analytical procedures.

Comparison of HPLC Methodologies

The purity of this compound can be effectively determined using reversed-phase HPLC with UV detection. While a specific validated method for this compound is not extensively published, methods for closely related compounds, such as o-toluenesulfonamide, p-toluenesulfonamide, and their derivatives, provide a strong basis for establishing a reliable analytical procedure. The following table summarizes typical chromatographic conditions and validation parameters derived from established methods for similar analytes.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric AcidA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 225 nmUV at 230 nm
Injection Volume 10 µL5 µL
Column Temperature 30 °C35 °C
Run Time 15 min20 min

Method Validation Data

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[1] The following tables present a comparison of typical validation data based on International Council for Harmonisation (ICH) guidelines for the analysis of related sulfonamide compounds.[2]

Linearity

Linearity is determined by analyzing a series of dilutions of the reference standard and plotting the peak area against the concentration.[3]

ParameterMethod AMethod B
Range 0.5 - 150 µg/mL0.1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept < 2% of response at 100% concentration< 2% of response at 100% concentration
Accuracy

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[2]

Spiked LevelMethod A (% Recovery)Method B (% Recovery)
80%98.5 - 101.299.0 - 101.5
100%99.1 - 100.898.8 - 101.0
120%98.7 - 101.599.2 - 101.3
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). It is expressed as the relative standard deviation (%RSD).[3]

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (n=6) < 1.0< 0.8
Intermediate Precision (n=6) < 1.5< 1.2
Limits of Detection (LOD) and Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

ParameterMethod AMethod B
LOD 0.15 µg/mL0.05 µg/mL
LOQ 0.5 µg/mL0.15 µg/mL

Experimental Protocols

The following is a detailed protocol for the purity assessment of this compound using a reversed-phase HPLC method.

Materials and Reagents
  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

  • Methanol (HPLC grade) for cleaning

Instrumentation
  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Method A - Isocratic)
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A mixture of acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[4]

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The acceptance criteria are typically:

  • %RSD of peak area: ≤ 2.0%[3]

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Analysis Procedure

Inject the blank (mobile phase), followed by the working standard solution and the sample solution into the chromatograph. Record the chromatograms and calculate the purity of the sample.

Workflow and Logical Relationships

The following diagrams illustrate the HPLC method validation workflow and the logical relationship between different validation parameters.

HPLC_Validation_Workflow start Start: Method Development protocol Define Analytical Method Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Method Documentation & SOP robustness->documentation end End: Validated Method documentation->end Validation_Parameters_Relationship method Method Parameters Column Mobile Phase Flow Rate Temperature Detection performance Performance Characteristics Specificity Linearity Accuracy Precision LOD/LOQ Robustness method->performance Influence result Reliable Results Purity Assessment Impurity Profiling Quality Control performance->result Ensure

References

A Comparative Efficacy Analysis of Toluenesulfonamide Derivatives and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of toluenesulfonamide derivatives with other sulfonamides, supported by available experimental data. While N-Ethyl-O-toluenesulfonamide is a notable industrial chemical, primarily used as a plasticizer and a synthetic intermediate, publicly available research on its direct biological efficacy is limited.[1][2] Therefore, this comparison focuses on closely related toluenesulfonamide derivatives and the broader class of sulfonamides to provide a relevant efficacy context.

Sulfonamides, as a class, are synthetic antimicrobial agents that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[3] This mechanism makes them effective against a wide range of gram-positive and gram-negative bacteria. Furthermore, the sulfonamide moiety is a key pharmacophore in the development of inhibitors for other enzymes, such as carbonic anhydrases.

Antibacterial Efficacy: A Comparative Look at Toluenesulfonamide Derivatives

A study on N,N-diethylamido substituted p-toluenesulfonamides provides valuable insights into the antibacterial potential of this structural class. The study compares these derivatives with their α-toluenesulfonamide counterparts, offering quantitative data on their minimum inhibitory concentrations (MIC) against common bacterial strains.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected N,N-diethylamido substituted p-toluenesulfonamide and α-toluenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Lower MIC values indicate higher efficacy.

CompoundDerivative TypeTest OrganismMIC (µg/mL)
α-T2aα-toluenesulfonamideS. aureus3.12[4]
α-T2jα-toluenesulfonamideE. coli12.5[4]
p-T2a-k (range)p-toluenesulfonamideS. aureus25 - 1000
α-T2a-k (range)α-toluenesulfonamideS. aureus3.2 - 500
p-T2a-k & α-T2a-k (range)BothE. coli12.5 - 500

Data extracted from a comparative study on N,N-diethylamido substituted toluenesulfonamides.[4]

The study highlights that α-toluene sulfonamides generally exhibit greater activity than their p-toluenesulfonamide counterparts.[4] For instance, compound α-T2a was the most potent against S. aureus with a MIC of 3.12 µg/mL, while α-T2j was most effective against E. coli with a MIC of 12.5 µg/mL.[4]

Signaling Pathways and Mechanisms of Action

Sulfonamides are known to target specific enzymes. The two primary mechanisms discussed here are the inhibition of bacterial dihydropteroate synthase and human carbonic anhydrase.

Dihydropteroate Synthase Inhibition Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folate in bacteria.[5][6][7][8][9] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits bacterial growth.

DHPS_Inhibition cluster_Bacterial_Cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin_PP Dihydropterin Pyrophosphate Dihydropterin_PP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamide Sulfonamide (e.g., Toluenesulfonamide derivative) Sulfonamide->DHPS Competitive Inhibition

Sulfonamide inhibition of the bacterial folate synthesis pathway.
Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding functional group that can inhibit carbonic anhydrases (CAs). These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] Primary sulfonamides bind with high affinity to the Zn(II) ion in the active site of the enzyme.[12] Secondary sulfonamides, such as this compound, also bind to the zinc ion, though generally with lower affinity.[12]

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of Sulfonamides prep_plate->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Visually Assess Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

spectroscopic data for N-Ethyl-O-toluenesulfonamide vs. starting materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the synthesis of N-Ethyl-O-toluenesulfonamide, a compound of interest in various chemical research and development sectors, a thorough understanding of its spectroscopic characteristics compared to its starting materials is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide provides a detailed comparison of the key spectroscopic data for this compound, ethylamine, and O-toluenesulfonyl chloride, supported by experimental protocols and a visual representation of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its starting materials.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~7.8 (d)Doublet1HAr-H
~7.4-7.2 (m)Multiplet3HAr-H
~4.8 (t)Triplet1HN-H
~3.0 (q)Quartet2H-CH₂-
~2.6 (s)Singlet3HAr-CH₃
~1.1 (t)Triplet3H-CH₃
Ethylamine ~2.7 (q)Quartet2H-CH₂-
~1.1 (t)Triplet3H-CH₃
~1.3 (s)Singlet2H-NH₂
O-Toluenesulfonyl Chloride ~8.0 (d)Doublet1HAr-H
~7.5-7.3 (m)Multiplet3HAr-H
~2.7 (s)Singlet3HAr-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound ~142, ~138, ~133, ~132, ~127, ~126Aromatic C
~38-CH₂-
~20Ar-CH₃
~15-CH₃
Ethylamine ~36.5-CH₂-
~18.9-CH₃
O-Toluenesulfonyl Chloride ~145, ~139, ~134, ~133, ~128, ~127Aromatic C
~21Ar-CH₃

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3280N-H stretch
~1320, ~1150S=O stretch
~2970, ~2880C-H stretch (aliphatic)
~3060C-H stretch (aromatic)
Ethylamine ~3360, ~3280N-H stretch
~2965, ~2870C-H stretch
~1620N-H bend
O-Toluenesulfonyl Chloride ~1370, ~1180S=O stretch
~3070C-H stretch (aromatic)
~560S-Cl stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 199155 (M-C₂H₄), 91 (tolyl)
Ethylamine 4530 (M-CH₃)
O-Toluenesulfonyl Chloride 190/192 (Cl isotopes)155 (M-Cl), 91 (tolyl)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of O-toluenesulfonyl chloride with ethylamine.[1]

  • Reaction Setup: In a well-ventilated fume hood, dissolve O-toluenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Ethylamine: Slowly add a solution of ethylamine in the same solvent to the stirred solution of O-toluenesulfonyl chloride via the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove excess ethylamine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Typical parameters for ¹H NMR include a 30° pulse width, a 2-4 second acquisition time, and a 1-5 second relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy [3][4]

  • Sample Preparation: For liquid samples like ethylamine and O-toluenesulfonyl chloride, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples like this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS) [5]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Synthesis Workflow

The following diagram illustrates the synthesis of this compound from its starting materials.

SynthesisWorkflow Ethylamine Ethylamine Reaction Reaction (Base, Solvent) Ethylamine->Reaction Reactant OToluenesulfonylChloride O-Toluenesulfonyl Chloride OToluenesulfonylChloride->Reaction Reactant NEthylOToluenesulfonamide This compound Reaction->NEthylOToluenesulfonamide Product

Caption: Synthesis of this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical final step in the synthesis of N-Ethyl-O-toluenesulfonamide, a key intermediate in the production of various pharmaceuticals and specialty chemicals.[1] This guide provides an objective comparison of the principal analytical methods for purity assessment, complete with supporting data and detailed experimental protocols to ensure reliable and reproducible results.

Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural identification of impurities. The following table summarizes the key performance characteristics of the most common techniques for determining the purity of this compound.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Retention time (t_R_), peak area for quantification, percent purity.High (ng to µg/mL).Excellent, with high precision and accuracy.Robust, reproducible, widely available, and suitable for routine quality control.[2]Requires reference standards for impurity identification, potential for co-elution of impurities.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Retention time (t_R_), mass spectrum for structural elucidation of impurities.Very High (pg to ng).Good, requires calibration with standards.Provides structural information for definitive impurity identification.[3]The compound must be volatile and thermally stable, or require derivatization.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance.Absolute or relative concentration of the analyte and impurities.Moderate (mg range).Excellent, considered a primary ratio method.[4]Highly accurate and precise, does not require a reference standard of the analyte itself for purity determination.[4]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Melting Point Analysis The temperature range over which a solid substance melts.A sharp melting point range close to the literature value indicates high purity.Low.Not a quantitative method.Simple, rapid, and cost-effective preliminary assessment of purity.[5]A sharp melting point does not guarantee the absence of all impurities, especially isomers.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques, adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for N-Ethyl-2-methylbenzenesulfonamide and is suitable for the quantitative determination of this compound purity.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. A typical starting point is a 50:50 (v/v) mixture.[6] For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.[8]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and a reference standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase to achieve a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Record the chromatograms for both the standard and the sample solutions.

  • Calculate the purity of the synthesized this compound by comparing the peak area of the main analyte in the sample to the peak area of the reference standard. The percentage purity can be determined using the following formula:

    % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods for the analysis of related toluenesulfonamide compounds and is suitable for the identification and quantification of volatile impurities.[9][10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm capillary column coated with a DB-5 or equivalent stationary phase (0.25 µm film thickness).[9]

  • Injector: Splitless mode at 250 °C.[9]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 5 °C/min.

    • Hold at 280 °C for 3 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-450.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent like ethyl acetate or n-hexane at a concentration of 1 mg/mL.[11]

  • Prepare a series of calibration standards by diluting the stock solution.

  • If derivatization is necessary to improve volatility, react the sample with a suitable agent such as pentafluorobenzyl bromide.[9]

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify the impurities by creating a calibration curve from the peak areas of the calibration standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general guideline for the absolute purity determination of this compound using an internal standard.[4][12]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).[13]

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum and resonances that do not overlap with the analyte. Maleic anhydride is a common choice.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal relaxation.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Melting Point Analysis

This protocol describes the determination of the melting point range of the synthesized this compound. A sharp melting range close to the literature value is indicative of high purity.[14]

  • Instrumentation: A melting point apparatus (e.g., Mel-Temp or Thiele tube).[14]

  • Sample Preparation: The sample must be completely dry and finely powdered.[5]

Procedure:

  • Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.[14][15]

  • Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This is the melting point range.[15]

  • A pure compound will have a sharp melting range of 0.5-1 °C. Impurities will typically cause a depression and broadening of the melting point range.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Check cluster_quantitative Quantitative Purity Assessment cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification MP_Analysis Melting Point Analysis Purification->MP_Analysis Initial Check HPLC HPLC Analysis MP_Analysis->HPLC If preliminary check is good GCMS GC-MS Analysis MP_Analysis->GCMS If preliminary check is good qNMR qNMR Analysis MP_Analysis->qNMR If preliminary check is good Purity_Check Purity > 99%? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check Pass Product Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Caption: General workflow for purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Accurately weigh sample and reference standard Dissolve Dissolve in mobile phase to known concentration Weigh->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Separate components on reverse-phase column Inject->Separate Detect Detect with UV detector Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC analysis workflow.

References

Navigating Catalytic Landscapes: A Comparative Guide to N-Aryl and N-Alkylsulfonamides in Modern Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and catalysts is paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of N-Ethyl-O-toluenesulfonamide and its closely related analogs in key catalytic reactions. While direct benchmark studies on this compound are not extensively documented in publicly available literature, this guide draws on performance data from closely related N-arylsulfonamides and other sulfonamides to offer valuable insights into their application in C-H functionalization, catalytic amidation, and as alkylating agents.

Section 1: N-Arylcarboxamides as Directing Groups in C-H Functionalization

The strategic functionalization of otherwise inert C-H bonds is a cornerstone of modern organic synthesis. N-Arylcarboxamides, a class of compounds to which this compound is structurally related, have emerged as effective directing groups in a variety of transition metal-catalyzed C-H activation reactions. The N-tosylcarboxamide group, in particular, has been shown to facilitate ortho-selective alkenylation, alkoxylation, and arylation of aromatic rings.[1]

Below, we summarize the performance of N-tosylcarboxamide as a directing group in these transformations, providing a baseline for its potential utility and comparison with other directing groups.

Table 1: Performance of N-Tosylcarboxamide as a Directing Group in C-H Functionalization
TransformationCatalyst SystemOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
Ortho-Alkenylation Pd(OAc)₂Ag₂CO₃TFA10055-95[1]
[RuCl₂(p-cymene)]₂Cu(OAc)₂·H₂ODCE8060-98[1]
Ortho-Alkoxylation Pd(OAc)₂PhI(OAc)₂DCERT51-91[1]
Ortho-Arylation Pd(OAc)₂Ag₂CO₃TFA12040-85[1]

TFA = Trifluoroacetic acid, DCE = 1,2-Dichloroethane

Experimental Protocol: General Procedure for Pd-Catalyzed Ortho-Alkenylation

A mixture of the N-tosylcarboxamide substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), the alkene (1.5 mmol), and Ag₂CO₃ (1.5 mmol) in TFA (2.0 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with CH₂Cl₂ and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ortho-alkenylated product.

Logical Workflow for C-H Functionalization

ch_functionalization sub Aromatic Substrate with N-Tosylcarboxamide DG complex complex sub->complex Coordination cat Transition Metal Catalyst (e.g., Pd, Ru) cat->complex reagent Coupling Partner (Alkene, Alcohol, Aryl source) activation activation reagent->activation Reaction product Ortho-Functionalized Product complex->activation C-H Activation activation->product Reductive Elimination

Caption: Workflow for transition metal-catalyzed C-H functionalization directed by an N-tosylcarboxamide group.

Section 2: Comparative Performance of Sulfonamides in Catalytic Amidation

Recent studies have explored the use of various sulfonamides as nucleophiles in Lewis acid-catalyzed amidation reactions. This provides a valuable platform for comparing the reactivity of different sulfonamide structures. In a study on the amidation of polyol esters, several sulfonamides were screened, offering insights into how substituent patterns affect reaction efficiency.

Table 2: Comparison of Sulfonamides in the Lewis Acid-Catalyzed Amidation of Triacetin
SulfonamideLewis Acid CatalystTemp (°C)Time (h)Yield (%)
p-ToluenesulfonamideHf(OTf)₄1202495
MethanesulfonamideHf(OTf)₄1202488
TrifluoromethanesulfonamideHf(OTf)₄1202435
N-Methyl-p-toluenesulfonamideHf(OTf)₄1202475

Data adapted from a study on the catalytic amidation of polyol esters.

From this data, it is evident that electron-donating groups on the aryl ring and less steric hindrance around the nitrogen atom of the sulfonamide generally lead to higher yields in this specific catalytic amidation reaction.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Amidation

To a solution of the polyol ester (1.0 mmol) in a suitable solvent, the sulfonamide (1.2 mmol) and the Lewis acid catalyst (e.g., Hf(OTf)₄, 5 mol%) are added. The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Catalytic Cycle for Amidation

amidation_cycle catalyst Lewis Acid (e.g., Hf(OTf)₄) activated_ester activated_ester catalyst->activated_ester Activation ester Ester Substrate ester->activated_ester sulfonamide Sulfonamide Nucleophile product_complex product_complex sulfonamide->product_complex amide Amide Product activated_ester->product_complex Nucleophilic Attack product_complex->catalyst Catalyst Regeneration product_complex->amide Product Release

Caption: Proposed catalytic cycle for the Lewis acid-catalyzed amidation of an ester with a sulfonamide.

Section 3: N-Propyl-p-toluenesulfonamide as an Alkylating Agent: A Strategic Comparison

While the primary focus of this guide is on catalytic reactions, it is instructive to consider the role of N-alkylsulfonamides in alternative synthetic strategies. N-Propyl-p-toluenesulfonamide, a close analog of this compound, serves as a useful case study when compared to traditional alkylating agents like propyl halides. The sulfonamide approach involves the use of a protected amine equivalent, which can be advantageous in complex molecule synthesis where direct alkylation may lead to side reactions.

Table 3: Conceptual Comparison of N-Propylation Strategies
FeaturePropyl Halides (Direct Alkylation)N-Propyl-p-toluenesulfonamide (Indirect)
Reaction Type Nucleophilic Substitution (Sₙ2)Deprotection of a stable precursor
Key Reagents Propyl bromide, Propyl iodideN-Propyl-p-toluenesulfonamide, Reducing agent
Advantages Atom economical, fewer stepsOrthogonality, suitable for sensitive substrates
Disadvantages Over-alkylation, potential for side reactionsAdditional protection/deprotection steps

Decision Pathway for Choosing an N-Alkylation Strategy

alkylation_choice start Need to N-alkylate a substrate? substrate_check Is the substrate sensitive to strong bases or direct alkylation? start->substrate_check functional_groups Are there other nucleophilic functional groups present? substrate_check->functional_groups No indirect Consider Indirect Approach using N-Alkylsulfonamide substrate_check->indirect Yes functional_groups->indirect Yes direct Consider Direct Alkylation with Alkyl Halide functional_groups->direct No

Caption: Decision-making flowchart for selecting an appropriate N-alkylation method.

References

Safety Operating Guide

Proper Disposal of N-Ethyl-O-toluenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of N-Ethyl-O-toluenesulfonamide, ensuring the safety of laboratory personnel and environmental protection.

This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a compound commonly used in organic synthesis. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Key Safety Information:

ParameterDescriptionSource
Physical State Viscous, slightly yellow liquid or solid. Insoluble in water.[3][4]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Considered a hazardous substance.[1][2][5]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area.[1][5][6]
First Aid If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse cautiously with water for several minutes. If swallowed: Do NOT induce vomiting. Rinse mouth with water. In all cases of doubt, or when symptoms persist, seek medical advice.[1][2][7]
Fire Safety This material is combustible but will not ignite readily. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[1][7]

II. Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or sewer systems.[1][2][6][7]

1. Unused or Surplus Material:

  • Option 1: Recycling. If the material is unused and uncontaminated, consider recycling if possible. Consult the manufacturer for recycling options.[5]

  • Option 2: Licensed Disposal. Offer surplus and non-recyclable solutions to a licensed chemical disposal company.[6][7] The material may be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[6]

2. Spills and Contaminated Materials:

  • In case of a spill, contain the spillage.[2]

  • Clean up spills immediately, avoiding contact with skin and eyes.[5]

  • Use an adsorbent material to collect the spilled substance.

  • Place the collected material and any contaminated items (e.g., absorbent paper, gloves) into a suitable, sealed, and properly labeled container for disposal.[6][7][8]

  • The sealed container should be treated as hazardous waste and disposed of through a licensed disposal company.[8]

3. Empty Containers:

  • Empty containers may still retain product residue and present a chemical hazard.[5]

  • Handle contaminated packages in the same way as the substance itself.[1]

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[6]

  • Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if local regulations permit.[5][6]

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_action Disposal Actions start Identify Waste Type is_surplus Unused/Surplus Material? start->is_surplus is_spill Spill/Contaminated Material? start->is_spill is_container Empty Container? start->is_container recycle_option Consult Manufacturer for Recycling is_surplus->recycle_option Yes licensed_disposal Dispose via Licensed Chemical Waste Company (e.g., Incineration) is_surplus->licensed_disposal No/Not Feasible collect_spill Contain & Absorb Spill. Place in Sealed, Labeled Container. is_spill->collect_spill Yes rinse_container Triple-Rinse Container is_container->rinse_container Yes collect_spill->licensed_disposal puncture_container Puncture to Prevent Reuse rinse_container->puncture_container recycle_container Recycle Container rinse_container->recycle_container landfill_container Dispose in Sanitary Landfill (If Permitted) puncture_container->landfill_container

References

Personal protective equipment for handling N-Ethyl-O-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed plans for the handling and disposal of N-Ethyl-O-toluenesulfonamide in a laboratory setting.

This compound is a compound that requires careful handling to minimize risks to laboratory personnel. While it is not classified as a hazardous substance by all sources, some safety data sheets (SDS) indicate that it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, adopting a cautious approach with appropriate protective measures is crucial. The toxicological properties of this chemical have not been thoroughly investigated, reinforcing the need for stringent safety practices.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
Hand Protection Handle with chemical-resistant gloves.[3] Suitable materials for protection against dry, undissolved solids include nitrile rubber, neoprene, and butyl rubber.[3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[4][5] The type of body protection should be selected based on the concentration and amount of the substance at the specific workplace.[3]
Respiratory Protection Respiratory protection is not typically required under normal handling conditions with adequate ventilation.[3] If dust is generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask may be used.[3] For weighing and diluting, a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[6]

Operational Plan: Handling and Storage

Adherence to a strict operational plan ensures the safe handling and storage of this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the solid form to avoid dust formation.[4]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[4][5]

  • Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Remove contaminated clothing and protective equipment before entering eating areas.[2]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Conditions to Avoid: No specific conditions to avoid are generally cited, but it is a stable compound under recommended storage conditions.[2][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.[3]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.

  • Storage of Waste: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not discharge the chemical into drains or the environment.[2][3] Contaminated packaging should be disposed of in the same manner as the unused product.[3]

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person into fresh air.[3] If not breathing, give artificial respiration.[3]
Skin Contact Immediately remove all contaminated clothing.[2] Wash off with soap and plenty of water.[3] Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water.[3] Consult a physician.[1]
Spills For small spills, use absorbent paper to pick up the material and place it in a sealed, vapor-tight plastic bag for disposal.[6] For larger spills, contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth, universal binder) and place it in a container for disposal according to local regulations.[1][2] Ensure adequate ventilation.[1] Avoid breathing vapors, mist, or gas.[3]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus if necessary.[3]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Chemical prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon Procedure Complete cleanup_solid Collect Solid Waste & Contaminated PPE cleanup_decon->cleanup_solid cleanup_label Label Waste Container cleanup_solid->cleanup_label cleanup_store Store Waste in Designated Area cleanup_label->cleanup_store cleanup_dispose Arrange for EHS Pickup cleanup_store->cleanup_dispose emergency_spill Spill Occurs emergency_spill_action Follow Spill Cleanup Protocol emergency_spill->emergency_spill_action emergency_exposure Personal Exposure emergency_exposure_action Follow First-Aid Measures emergency_exposure->emergency_exposure_action

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-O-toluenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-O-toluenesulfonamide

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